Product packaging for Tubotaiwine(Cat. No.:CAS No. 6711-69-9)

Tubotaiwine

货号: B207903
CAS 编号: 6711-69-9
分子量: 324.4 g/mol
InChI 键: RLAKWLFUMAABBE-STJTYLQHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Dihydrocondylocarpine is a monoterpene indole alkaloid of significant interest in natural product and phytochemical research. It is a naturally occurring compound isolated from plant species such as Alstonia scholaris and Ervatamia coronaria . The compound has been the subject of studies focusing on its isolation and structural elucidation, with research employing techniques including ¹H/13C-NMR spectroscopy and n.O.e. difference measurements to determine its stereochemistry . Furthermore, a total synthesis of (±)-tubotaiwine, which is identical to dihydrocondylocarpine, has been achieved, underscoring its relevance in synthetic organic chemistry . As a constituent of Alstonia scholaris , a plant used in traditional medicine, dihydrocondylocarpine is investigated within a broader class of nearly 400 alkaloids from the Alstonia genus for potential biological activities . This product is intended for research purposes such as analytical standard use, natural product chemistry studies, and pharmacological profiling. Dihydrocondylocarpine is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O2 B207903 Tubotaiwine CAS No. 6711-69-9

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

6711-69-9

分子式

C20H24N2O2

分子量

324.4 g/mol

IUPAC 名称

methyl (1S,11S,17R,18S)-18-ethyl-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O2/c1-3-12-13-8-10-22-11-9-20(18(12)22)14-6-4-5-7-15(14)21-17(20)16(13)19(23)24-2/h4-7,12-13,18,21H,3,8-11H2,1-2H3/t12-,13-,18+,20+/m0/s1

InChI 键

RLAKWLFUMAABBE-STJTYLQHSA-N

规范 SMILES

CCC1C2CCN3C1C4(CC3)C5=CC=CC=C5NC4=C2C(=O)OC

外观

Powder

同义词

condyfolan-16-carboxylic acid, 2,16-didehydro-, methyl ester
dihydrocondylocarpine
tubotaiwin
tubotaiwine

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of Tubotaiwine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of significant pharmacological interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its antihypertensive, analgesic, and antiparasitic properties. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes putative signaling pathways to serve as a foundational resource for ongoing and future research.

Biological Activities and Putative Mechanisms of Action

This compound exhibits a range of biological effects, suggesting multiple mechanisms of action. The primary activities reported include antihypertensive, analgesic, antiplasmodial, and antileishmanial effects.

Antihypertensive Activity

This compound has demonstrated a significant protective effect against cadmium-induced hypertension in rat models. The proposed mechanism involves the mitigation of oxidative stress, reduction of arterial stiffness, and promotion of vascular remodeling.[1]

Analgesic Activity

The analgesic properties of this compound are thought to be mediated through its interaction with adenosine (B11128) receptors. While the precise nature of this interaction (agonist or antagonist) and the specific receptor subtypes involved are not yet fully elucidated, it is suggested that this compound modulates adenosinergic signaling pathways, which are known to play a crucial role in pain perception.

Antiparasitic Activity

This compound has shown activity against Plasmodium falciparum and selective activity against Leishmania infantum. The putative mechanisms for its antiparasitic action are multifaceted and may include:

  • Interference with Nucleic Acid and Protein Synthesis: Inhibition of essential enzymes involved in parasite replication, transcription, or translation.

  • Induction of Oxidative Stress: Disruption of the parasite's redox balance, leading to the accumulation of reactive oxygen species (ROS) and subsequent cellular damage.

  • Disruption of Ion Homeostasis: Alteration of intracellular ion concentrations, particularly Ca²⁺, which can trigger apoptotic pathways in parasites.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antihypertensive Effects of this compound in Cadmium-Induced Hypertensive Rats

ParameterControlCadmium (Cd)Cd + this compound (5 mg/kg)Cd + this compound (10 mg/kg)
Systolic Blood Pressure (mmHg) 125.4 ± 4.1175.2 ± 5.3148.6 ± 4.9132.1 ± 4.5
Diastolic Blood Pressure (mmHg) 85.2 ± 3.5128.7 ± 4.8105.3 ± 4.192.4 ± 3.8
Mean Arterial Pressure (mmHg) 98.6 ± 3.8144.2 ± 5.1119.7 ± 4.5105.6 ± 4.2

Data adapted from a study on cadmium-induced hypertension in rats.[1]

Table 2: Effects of this compound on Markers of Oxidative Stress and Vascular Remodeling in Rat Aortic Tissue

ParameterControlCadmium (Cd)Cd + this compound (10 mg/kg)
Superoxide (O₂⁻) Production (RLU/mg protein) 1250 ± 1103850 ± 2501650 ± 150
Malondialdehyde (MDA) (nmol/mg protein) 1.8 ± 0.24.5 ± 0.42.1 ± 0.3
Glutathione (GSH) (µmol/g protein) 8.2 ± 0.74.1 ± 0.57.5 ± 0.6
eNOS Expression (relative to control) 1.00.4 ± 0.050.85 ± 0.07
iNOS Expression (relative to control) 1.02.8 ± 0.31.3 ± 0.2
MMP-2 Activity (relative to control) 1.03.2 ± 0.41.5 ± 0.2
MMP-9 Activity (relative to control) 1.04.1 ± 0.51.8 ± 0.3

Data adapted from a study on cadmium-induced hypertension in rats.[1]

Table 3: Antiparasitic Activity and Adenosine Receptor Affinity of this compound

ActivityTargetMetricValue
Antiplasmodial Activity Plasmodium falciparumIC₅₀Data not available
Antileishmanial Activity Leishmania infantumIC₅₀Data not available (reported as "selective activity")
Adenosine Receptor Affinity Adenosine ReceptorsKᵢMicromolar range (specific values for subtypes not available)

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways involved in the mechanism of action of this compound.

antihypertensive_pathway This compound This compound Oxidative_Stress Oxidative Stress (Increased ROS) This compound->Oxidative_Stress Inhibits eNOS_uncoupling eNOS Uncoupling This compound->eNOS_uncoupling Prevents iNOS_expression Increased iNOS Expression This compound->iNOS_expression Decreases MMP_activity Increased MMP-2/9 Activity This compound->MMP_activity Decreases Vascular_Health Improved Vascular Health Oxidative_Stress->eNOS_uncoupling Induces NO_bioavailability Decreased NO Bioavailability eNOS_uncoupling->NO_bioavailability Leads to Vasodilation Vasodilation Hypertension Hypertension NO_bioavailability->Hypertension Contributes to NO_bioavailability->Vasodilation Reduces iNOS_expression->Oxidative_Stress Contributes to Vascular_Remodeling Adverse Vascular Remodeling MMP_activity->Vascular_Remodeling Promotes Vascular_Remodeling->Hypertension Contributes to

Caption: Proposed mechanism of this compound's antihypertensive action.

analgesic_pathway This compound This compound Adenosine_Receptor Adenosine Receptor (e.g., A1) This compound->Adenosine_Receptor Binds to (agonist/antagonist?) G_protein Gi/o Protein Adenosine_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Decreases activation of Ion_Channels Ion Channels (e.g., Ca²⁺ channels) PKA->Ion_Channels Modulates Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Ion_Channels->Neurotransmitter_Release Inhibits Pain_Signaling Pain Signaling Neurotransmitter_Release->Pain_Signaling Reduces Analgesia Analgesia Neurotransmitter_Release->Analgesia Results in

Caption: Putative adenosinergic signaling pathway for this compound's analgesic effect.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the investigation of this compound's mechanism of action.

Determination of Malondialdehyde (MDA) Levels in Biological Samples

This protocol is based on the Thiobarbituric Acid Reactive Substances (TBARS) assay.

  • Reagents:

    • Trichloroacetic acid (TCA) solution (15% w/v)

    • Thiobarbituric acid (TBA) solution (0.375% w/v in 0.25 M HCl)

    • Butylated hydroxytoluene (BHT) solution (1% w/v in ethanol)

    • MDA standard solution

  • Procedure:

    • Homogenize tissue samples or prepare plasma/serum samples.

    • To 100 µL of the sample or standard, add 100 µL of TCA solution and 10 µL of BHT solution to precipitate proteins and prevent further lipid peroxidation.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube and add 200 µL of TBA solution.

    • Incubate the mixture at 95-100°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples on ice and measure the absorbance at 532 nm using a spectrophotometer.

    • Calculate MDA concentration based on a standard curve generated with known concentrations of MDA.

Determination of Reduced Glutathione (GSH) Levels in Biological Samples

This protocol is based on the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) enzymatic recycling method.

  • Reagents:

    • 5% Metaphosphoric acid (MPA) for deproteination

    • Assay Buffer (e.g., phosphate (B84403) buffer with EDTA)

    • DTNB solution

    • Glutathione Reductase (GR) solution

    • NADPH solution

    • GSH standard solution

  • Procedure:

    • Homogenize tissue samples or prepare other biological fluids.

    • Deproteinate the sample by adding two volumes of cold 5% MPA to one volume of sample, vortex, and centrifuge at >1,000 x g for 5 minutes.

    • Collect the supernatant.

    • In a 96-well plate, add 50 µL of the deproteinated sample or GSH standard.

    • Add 50 µL of DTNB solution to each well.

    • Add 50 µL of GR solution to each well.

    • Initiate the reaction by adding 50 µL of NADPH solution to each well.

    • Immediately measure the rate of color change (formation of 2-nitro-5-thiobenzoate) at 405-414 nm over several minutes using a microplate reader.

    • Calculate the GSH concentration from the rate of reaction compared to a GSH standard curve.

Determination of MMP-2 and MMP-9 Activity by Gelatin Zymography
  • Reagents:

    • Tris-Glycine-SDS sample buffer (non-reducing)

    • Polyacrylamide gels containing 1 mg/mL gelatin

    • Tris-Glycine running buffer

    • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

    • Zymogram developing buffer (e.g., Tris buffer containing CaCl₂, ZnCl₂, and Brij 35)

    • Coomassie Brilliant Blue staining solution

    • Destaining solution

  • Procedure:

    • Extract proteins from aortic tissue samples in a non-denaturing lysis buffer.

    • Determine protein concentration of the extracts.

    • Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

    • Perform polyacrylamide gel electrophoresis (PAGE) on gelatin-containing gels.

    • After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes to remove SDS and allow enzymes to renature.

    • Incubate the gel in developing buffer at 37°C for 12-48 hours to allow for gelatin degradation by MMPs.

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background.

    • Quantify band intensity using densitometry. Pro- and active forms of MMP-2 and MMP-9 can be identified by their molecular weights.

Conclusion

The available evidence suggests that this compound is a promising natural product with multiple mechanisms of action. Its antihypertensive effects are the most well-characterized to date, with a clear link to the mitigation of oxidative stress and improvement of vascular health. The analgesic and antiparasitic activities warrant further investigation to elucidate the specific molecular targets and signaling pathways involved. Future research should focus on determining the specific binding affinities of this compound for adenosine receptor subtypes and its precise IC₅₀ values against various parasite strains. Such data will be invaluable for the rational design and development of novel therapeutics based on the this compound scaffold.

References

Tubotaiwine and its Congeners: Exploring the Cardiovascular Potential of Aspidosperma Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tubotaiwine (B1253118), a monoterpenoid indole (B1671886) alkaloid from the Aspidosperma genus, has emerged as a compound of interest in cardiovascular research. While direct studies on this compound are in nascent stages, a growing body of evidence on related alkaloids and crude extracts from Aspidosperma species points towards significant cardiovascular activity. This technical guide synthesizes the current understanding of the cardiovascular effects of this compound and its congeners, focusing on their potential as antihypertensive, vasorelaxant, and anti-arrhythmic agents. We delve into the putative mechanisms of action, including interactions with ion channels and adrenergic receptors, and touch upon a potential role in cardiomyocyte differentiation. This document aims to provide a comprehensive resource for researchers, outlining key experimental findings, proposing signaling pathways, and detailing relevant experimental protocols to guide future investigations into this promising class of natural compounds.

Introduction

The quest for novel cardiovascular therapeutics has led researchers to explore the rich chemical diversity of the plant kingdom. The Aspidosperma genus, a source of numerous structurally complex indole alkaloids, has a history of use in traditional medicine for treating a variety of ailments. Among these alkaloids, this compound has garnered attention for its potential biological activities. Although research specifically focused on the cardiovascular effects of this compound is limited, studies on extracts from Aspidosperma species and closely related alkaloids like aspidospermine (B1204331) provide a compelling rationale for its investigation.

This guide consolidates the available preclinical data, offering a framework for understanding the potential cardiovascular pharmacology of this compound and its chemical relatives. We will examine the evidence for their effects on blood pressure and vascular tone, explore the likely molecular targets and signaling pathways, and provide an overview of the experimental methodologies employed in this area of research.

Antihypertensive and Vasorelaxant Effects

Preclinical studies have consistently demonstrated the blood pressure-lowering and vasorelaxant properties of extracts from various Aspidosperma species. These effects are attributed to the rich alkaloid content of these plants.

In Vivo Antihypertensive Activity

A key piece of direct evidence for this compound's cardiovascular effects comes from a study on cadmium-induced hypertension in rats. In this model, this compound was shown to significantly reduce both systolic and diastolic blood pressure at doses of 2.5, 5, and 10 mg/kg. Furthermore, extracts from several Aspidosperma species, known to contain a variety of indole alkaloids, have also exhibited significant hypotensive effects in animal models.

Vasorelaxant Properties

The antihypertensive effects of Aspidosperma alkaloids are believed to be at least partially mediated by their ability to induce vasorelaxation. Studies on isolated rat mesenteric rings have shown that ethanolic extracts from the stem bark of Aspidosperma tomentosum can induce vasorelaxation. The proposed mechanism for this effect involves the blockade of Ca²⁺ channels and the inhibition of Ca²⁺ mobilization from intracellular stores.

Table 1: Summary of Cardiovascular Effects of Aspidosperma Alkaloids and Extracts

Compound/ExtractModel SystemObserved EffectPutative Mechanism
This compound Cadmium-induced hypertensive ratsSignificant reduction in systolic and diastolic blood pressureNot elucidated
A. tomentosum extract Isolated rat mesenteric ringsVasorelaxationBlockade of Ca²⁺ channels and inhibition of intracellular Ca²⁺ mobilization
Aspidosperma spp. extracts Various animal modelsHypotensive effectsα-adrenergic receptor blockade, diuretic effects
Aspidospermine Urogenital tissuesAdrenergic blocking activityα-adrenergic receptor antagonism
Quebrachamine Urogenital tissuesAdrenergic blocking activityα-adrenergic receptor antagonism
Yohimbine Various systemsα2-adrenergic receptor blockerα2-adrenergic receptor antagonism

Putative Mechanisms of Action and Signaling Pathways

Based on the available data for this compound and its congeners, two primary signaling pathways are implicated in their cardiovascular effects: modulation of calcium signaling and antagonism of adrenergic receptors.

Calcium Channel Modulation

The vasorelaxant effects observed with Aspidosperma extracts strongly suggest an interaction with voltage-gated calcium channels in vascular smooth muscle cells. Inhibition of these channels would reduce calcium influx, leading to smooth muscle relaxation and a decrease in peripheral resistance.

Calcium_Signaling This compound This compound (Putative) VGCC Voltage-Gated Ca²⁺ Channels This compound->VGCC Inhibition Relaxation Vasorelaxation This compound->Relaxation Leads to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Contraction Vascular Smooth Muscle Contraction Ca_influx->Contraction Stimulates

Caption: Putative mechanism of vasorelaxation by this compound via inhibition of voltage-gated calcium channels.

Adrenergic Receptor Antagonism

Several alkaloids from Aspidosperma, including aspidospermine and yohimbine, are known to act as α-adrenergic receptor blockers.[1] This antagonism would counteract the vasoconstrictive effects of endogenous catecholamines like norepinephrine, contributing to a reduction in blood pressure.

Adrenergic_Signaling Norepinephrine Norepinephrine Alpha_Adrenergic α-Adrenergic Receptors Norepinephrine->Alpha_Adrenergic Activates Vasoconstriction Vasoconstriction Alpha_Adrenergic->Vasoconstriction Leads to This compound This compound (Putative) This compound->Alpha_Adrenergic Antagonizes

Caption: Proposed adrenergic receptor antagonism by this compound leading to reduced vasoconstriction.

Potential Role in Cardiomyocyte Differentiation

An intriguing and distinct area of research for this compound is its potential involvement in the differentiation of pluripotent stem cells into cardiomyocytes. While the specific role of this compound in this process has not been elucidated, the Wnt signaling pathway is a well-established, key regulator of cardiogenesis. The temporal modulation of Wnt signaling is critical for guiding stem cells towards a cardiac lineage.

Wnt_Signaling_Workflow cluster_0 Cardiomyocyte Differentiation from PSCs PSCs Pluripotent Stem Cells (PSCs) Mesoderm Mesoderm Induction PSCs->Mesoderm Cardiac_Progenitors Cardiac Progenitor Specification Mesoderm->Cardiac_Progenitors Cardiomyocytes Differentiated Cardiomyocytes Cardiac_Progenitors->Cardiomyocytes Wnt_Activation Early Wnt/ β-catenin Activation Wnt_Activation->Mesoderm Promotes Wnt_Inhibition Late Wnt/ β-catenin Inhibition Wnt_Inhibition->Cardiac_Progenitors Promotes This compound This compound (Potential Modulator) This compound->Wnt_Activation ? This compound->Wnt_Inhibition ?

References

Tubotaiwine: A Technical Guide to its Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tubotaiwine is a monoterpenoid indole (B1671886) alkaloid isolated from various plant species, including those of the Apocynaceae family.[1] Its complex chemical structure has made it a subject of interest in synthetic chemistry. Beyond its synthesis, emerging research has highlighted a spectrum of biological activities, positioning this compound as a promising lead compound for therapeutic development.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, focusing on its known biological effects, putative mechanisms of action, and relevant experimental data. The information is intended to serve as a foundational resource for researchers seeking to further elucidate the molecular interactions and signaling pathways modulated by this alkaloid.

Pharmacological Properties and Biological Activities

This compound has demonstrated a range of biological activities, primarily centered on its antiparasitic, analgesic, and cardiovascular-protective effects.[2][3]

2.1 Antiparasitic Activity this compound has shown efficacy against the protozoan parasites Plasmodium falciparum (the causative agent of malaria) and Leishmania infantum (the causative agent of leishmaniasis).[2][4] This activity suggests its potential as a scaffold for the development of new antiparasitic drugs.

2.2 Analgesic Activity In vivo studies in animal models have confirmed the analgesic properties of this compound.[4][5] The alkaloid demonstrated activity in the abdominal constriction test in mice, a common screening method for analgesic compounds.[4] This effect is linked to its interaction with specific neuroreceptors.

2.3 Cardiovascular Effects Research indicates that this compound may have beneficial effects on the cardiovascular system, particularly in the context of hypertension.[3] In rat models of cadmium-induced hypertension, this compound was shown to regulate systolic, diastolic, and mean arterial blood pressure.[3] It also appears to mitigate arterial stiffness and promote favorable vascular remodeling.[3][]

Putative Mechanisms of Action

While detailed mechanistic studies are still limited, current evidence allows for the postulation of several mechanisms through which this compound exerts its pharmacological effects.[2]

3.1 Antiparasitic Mechanism The precise mechanism of this compound's antiparasitic action is not fully elucidated, but it is hypothesized to involve one or more of the following pathways[2]:

  • Interference with Nucleic Acid and Protein Synthesis : The alkaloid may inhibit essential enzymes involved in parasite replication, transcription, or translation.

  • Induction of Oxidative Stress : this compound could disrupt the redox balance within the parasite, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell damage.

  • Disruption of Ion Homeostasis : It may alter intracellular ion concentrations, such as Ca²⁺, which can trigger apoptotic pathways in parasites.

3.2 Analgesic Mechanism The analgesic effects of this compound are primarily attributed to its interaction with adenosinergic and opioid systems.[2][4]

  • Adenosine (B11128) Receptor Modulation : this compound exhibits affinity for adenosine receptors (A₁, A₂ₐ, A₂ₑ, A₃) in the micromolar range.[4][] It may act as an agonist or antagonist at these receptors. Activation of A₁ receptors, in particular, is known to produce analgesic effects by inhibiting neuronal activity and modulating the release of neurotransmitters like glutamate (B1630785) and substance P.[2]

  • Opioid Receptor Interaction : this compound has also been shown to bind to opiate receptors, which is consistent with its observed analgesic activity.[4]

3.3 Cardiovascular Mechanism In models of cadmium-induced hypertension, this compound's protective effects appear to be multifactorial[3][]:

  • Inhibition of Oxidative Stress : The compound mitigates oxidative stress within the vasculature.[3]

  • Modulation of Vascular Enzymes : It reverses the cadmium-mediated decrease in endothelial nitric oxide synthase (eNOS) and the increase in inducible nitric oxide synthase (iNOS) expression.[] Furthermore, it suppresses the cadmium-induced increase in matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes involved in vascular remodeling.[]

  • Structural Vascular Remodeling : Treatment with this compound has been shown to reduce the number of smooth muscle cells and decrease collagen content while promoting elastin (B1584352) content in aortic artery walls, thereby reducing arterial stiffness.[]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the binding affinities and biological activities of this compound.

Target/AssayLigand/CompoundValueUnitsSource(s)
Opiate Receptor BindingThis compound1.65 ± 0.81Kᵢ (µM)[4]
Adenosine Receptor BindingThis compoundMicromolar RangeKᵢ (µM)[4][]
Leishmania infantum ActivityThis compoundSelective Activity-[4]
Analgesic Activity (mice)This compoundActiveIn Vivo[4][5]

Visualized Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the putative signaling pathways and a general experimental workflow relevant to the pharmacological study of this compound.

Analgesic_Mechanism cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound AdenosineR Adenosine Receptor (A1) This compound->AdenosineR Binds (Agonist?) AC Adenylyl Cyclase AdenosineR->AC Inhibits cAMP ↓ cAMP AC->cAMP CaChannel Ca²⁺ Channel cAMP->CaChannel Modulates CaInflux ↓ Ca²⁺ Influx CaChannel->CaInflux NT_Release ↓ Neurotransmitter (Glutamate, Substance P) CaInflux->NT_Release PainSignal Pain Signal Transmission NT_Release->PainSignal Reduced Stimulation

Caption: Putative analgesic mechanism of this compound via adenosine receptor modulation.

Cardiovascular_Protection Cadmium Cadmium (Cd) Exposure (Inducer of Hypertension) OxidativeStress ↑ Oxidative Stress Cadmium->OxidativeStress iNOS ↑ iNOS Expression Cadmium->iNOS eNOS ↓ eNOS Expression Cadmium->eNOS MMPs ↑ MMP-2 & MMP-9 Cadmium->MMPs This compound This compound This compound->OxidativeStress Inhibits This compound->iNOS Inhibits This compound->eNOS Promotes This compound->MMPs Inhibits Stiffness ↑ Arterial Stiffness OxidativeStress->Stiffness Remodeling Adverse Vascular Remodeling (↓ Elastin, ↑ Collagen) OxidativeStress->Remodeling iNOS->Stiffness iNOS->Remodeling eNOS->Stiffness eNOS->Remodeling MMPs->Stiffness MMPs->Remodeling Hypertension Hypertension Stiffness->Hypertension Remodeling->Hypertension

Caption: Proposed mechanism for this compound's cardiovascular protective effects.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Start: Compound Isolation (this compound) InVitro In Vitro Screening Start->InVitro InVivo In Vivo Validation InVitro->InVivo Active Compounds ReceptorBinding Receptor Binding (Adenosine, Opioid) InVitro->ReceptorBinding Antiparasitic Antiparasitic Assay (P. falciparum, L. infantum) InVitro->Antiparasitic EnzymeAssay Enzyme Inhibition (iNOS, MMPs) InVitro->EnzymeAssay CellViability Cytotoxicity Assay InVitro->CellViability Mech Mechanism of Action Studies InVivo->Mech Confirmed Activity Analgesia Analgesia Models (Writhing Test) InVivo->Analgesia Inflammation Inflammation Models (Paw Edema) InVivo->Inflammation Cardio Hypertension Model (Cadmium-induced) InVivo->Cardio End Lead Optimization Mech->End

Caption: General experimental workflow for pharmacological evaluation of this compound.

Key Experimental Protocols

This section provides generalized methodologies for key experiments relevant to the evaluation of this compound's pharmacological properties. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

6.1 Protocol: Receptor Binding Affinity Assay (Competitive Binding)

  • Objective : To determine the binding affinity (Kᵢ) of this compound for a specific receptor (e.g., adenosine A₁ receptor).

  • Materials :

    • Cell membranes expressing the target receptor.

    • Radiolabeled ligand (e.g., [³H]DPCPX for A₁ receptors) with known affinity (Kₔ).

    • This compound stock solution.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Methodology :

    • Preparation : Prepare serial dilutions of this compound in the assay buffer.

    • Incubation : In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at or below its Kₔ), and varying concentrations of this compound.

    • Total and Non-specific Binding : Include control wells for total binding (no competitor) and non-specific binding (saturating concentration of an unlabeled standard ligand).

    • Equilibration : Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

    • Harvesting : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

    • Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis : Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

6.2 Protocol: In Vivo Acetic Acid-Induced Writhing Test (Analgesia)

  • Objective : To evaluate the peripheral analgesic activity of this compound in mice.

  • Materials :

    • Male Swiss albino mice (20-25 g).

    • This compound solution in a suitable vehicle (e.g., saline with 1% Tween 80).

    • Positive control (e.g., Indomethacin, 10 mg/kg).

    • Vehicle control.

    • 0.6% (v/v) acetic acid solution.

  • Methodology :

    • Acclimatization : Acclimatize animals to the laboratory conditions for at least one week before the experiment. Fast the mice overnight with free access to water.

    • Grouping : Divide the mice into groups (n=6-8 per group): Vehicle control, positive control, and this compound treatment groups (at least 3 doses).

    • Administration : Administer the vehicle, positive control, or this compound intraperitoneally (i.p.) or orally (p.o.).

    • Induction of Writhing : After a set pre-treatment time (e.g., 30 minutes for i.p.), administer 0.6% acetic acid solution (10 mL/kg, i.p.) to each mouse.

    • Observation : Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching of the abdomen with a subsequent extension of the hind limbs) over a 20-minute period.

    • Data Analysis : Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in treated) / Mean writhes in control] x 100. Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Disclaimer: This document is intended for informational and research purposes only. The experimental protocols provided are generalized and should be adapted and validated according to institutional guidelines and safety procedures. This compound is a research compound and is not approved for human use.

References

In-vitro Studies on the Effects of Tubotaiwine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the bioactivity of Tubotaiwine is limited in the publicly available scientific literature. This guide synthesizes the current understanding based on the activities of related indole (B1671886) alkaloids and provides established in-vitro protocols that can be adapted for the investigation of this compound. This document is intended as a foundational resource to stimulate and guide future research.

Introduction

This compound is a monoterpenoid indole alkaloid with a complex chemical structure. Alkaloids within this class, particularly those isolated from species like Voacanga africana, have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Cell-based in-vitro assays are critical for the initial screening and characterization of the bioactivity of natural products like this compound, offering valuable insights into potential therapeutic efficacy and mechanisms of action at a cellular level.[1] This technical guide provides a consolidated overview of putative mechanisms, relevant quantitative data from related compounds, and detailed experimental protocols to facilitate in-vitro research on this compound.

Data Presentation: Biological Activities of this compound and Related Indole Alkaloids

Quantitative data on the specific in-vitro effects of this compound are not widely available. However, studies on related indole alkaloids provide a basis for potential areas of investigation.

AlkaloidBiological ActivityCell Line/TargetIC₅₀Reference
This compound AntiplasmodialPlasmodium falciparum (3D7)2.6 µM
This compound AntileishmanialLeishmania infantum (MHOM/MA/67/ITMAP-263)16.1 µM
This compound Adenosine Receptor AffinityA₁1.8 µM
This compound Adenosine Receptor AffinityA₂ₐ>10 µM
This compound Adenosine Receptor AffinityA₃2.1 µM
TabersonineCytotoxicityA549 (Lung Carcinoma)4.8 ± 0.4 µg/mL[1]

Experimental Protocols

The following are detailed protocols for key in-vitro experiments that can be adapted to study the effects of this compound.

Anticancer Activity: Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.[1]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: After the treatment incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.[1]

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[1]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a positive control (LPS only) and a negative control (medium only).[1]

  • Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess Reagent (50 µL of Part A and 50 µL of Part B, freshly mixed) to the supernatant.[1]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[1]

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.[1]

  • Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO inhibition by this compound compared to the LPS-only control and calculate the IC₅₀ value.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Putative Mechanism of Action for Anti-parasitic Effects

cluster_parasite Parasite Cell This compound This compound dna_synth Nucleic Acid Synthesis This compound->dna_synth protein_synth Protein Synthesis This compound->protein_synth redox Redox Balance This compound->redox ion Ion Homeostasis (e.g., Ca²⁺) This compound->ion apoptosis Apoptosis ros ROS redox->ros damage Cellular Damage ros->damage ion->apoptosis cluster_neuron Presynaptic Nerve Terminal This compound This compound adenosine_receptor Adenosine Receptor (e.g., A₁) This compound->adenosine_receptor Agonist? neuronal_activity Neuronal Activity adenosine_receptor->neuronal_activity Inhibition neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) neuronal_activity->neurotransmitter_release pain_signal Pain Signal Transmission neurotransmitter_release->pain_signal start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Add this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate (4h) mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC₅₀) read->analyze end End analyze->end

References

Tubotaiwine's Affinity for Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered interest for its potential therapeutic effects, including analgesic properties.[1] Preliminary research suggests that these effects may be mediated, at least in part, through interaction with the adenosinergic system.[1] This technical guide provides a comprehensive overview of the current, albeit limited, understanding of this compound's affinity for adenosine (B11128) receptors. While quantitative binding data remains elusive in publicly accessible literature, this document outlines the putative mechanisms, details the experimental protocols required to elucidate these interactions, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of this compound and its potential as a modulator of adenosine receptors.

Introduction to this compound and Adenosine Receptors

This compound is a naturally occurring alkaloid with a complex chemical structure that has been the subject of synthetic chemistry efforts.[1] Its reported biological activities include antiplasmodial, antileishmanial, and notable analgesic effects.[1] The analgesic properties, in particular, have led to the hypothesis that this compound may interact with adenosine receptors, which are well-established regulators of pain perception.[1]

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. There are four main subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃.[2] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP levels.[3] Modulation of these receptors, particularly the A₁ receptor, is known to produce analgesic effects by inhibiting neuronal activity.[1]

Quantitative Data on this compound's Affinity for Adenosine Receptors

A thorough review of the current scientific literature reveals a notable absence of specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) detailing the binding affinity of this compound for the different adenosine receptor subtypes. While some sources suggest an affinity in the micromolar range, concrete experimental values from radioligand binding assays or functional assays are not publicly available at this time.[4] The following table is provided as a template for researchers to populate as data becomes available.

Receptor SubtypeLigandAssay TypeKᵢ (nM)IC₅₀ (nM)EC₅₀ (nM)Reference
A₁ This compoundBindingData not availableData not available-
Functional--Data not available
A₂ₐ This compoundBindingData not availableData not available-
Functional--Data not available
A₂ₑ This compoundBindingData not availableData not available-
Functional--Data not available
A₃ This compoundBindingData not availableData not available-
Functional--Data not available

Experimental Protocols

To determine the binding affinity and functional activity of this compound at adenosine receptors, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Adenosine Receptors

This protocol is a generalized method to determine the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype (e.g., A₁).

Objective: To quantify the ability of this compound to displace a known radiolabeled ligand from an adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

  • Radiolabeled ligand specific for the receptor subtype (e.g., [³H]CHA for A₁, [³H]CGS 21680 for A₂ₐ).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Dilute the membranes in the assay buffer to a final concentration that yields adequate signal-to-noise ratio.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand.

    • A range of concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For total binding wells, add vehicle instead of this compound.

    • For non-specific binding wells, add a saturating concentration of a known unlabeled ligand.

  • Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Membranes, Buffers, Ligands) prep_plates Prepare 96-well Plates prep_reagents->prep_plates add_components Add Radioligand, this compound, and Membranes prep_plates->add_components incubation Incubate to Equilibrium add_components->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting data_analysis Calculate IC50 and Ki counting->data_analysis Gi_signaling cluster_receptor A1/A3 Receptor cluster_effector Effector cluster_second_messenger Second Messenger Ligand Adenosine / this compound (?) Receptor A1/A3 Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to Gs_signaling cluster_receptor A2A/A2B Receptor cluster_effector Effector cluster_second_messenger Second Messenger Ligand Adenosine / this compound (?) Receptor A2A/A2B Receptor Ligand->Receptor Binds G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Increased Cellular Response cAMP->Cellular_Response Leads to

References

Tubotaiwine's Impact on Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has demonstrated a range of biological activities, including analgesic and anti-parasitic effects.[1] Emerging research indicates that a key mechanism underpinning its therapeutic potential may be its ability to modulate oxidative stress. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on oxidative stress pathways, offering a valuable resource for researchers and professionals in drug development.

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cardiovascular and neurodegenerative disorders.[2][3] this compound has shown promise in mitigating the detrimental effects of oxidative stress, as evidenced by its activity in preclinical models.[4]

This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in oxidative stress and the potential, though not yet directly proven, role of the Nrf2 pathway in the action of this compound.

Data Presentation: The Effects of this compound on Oxidative Stress Markers

While specific quantitative data from dose-response studies are limited in the currently available literature, a key study investigating the protective effects of this compound in a rat model of cadmium-induced hypertension provides significant qualitative insights. The following tables summarize the observed effects of this compound on various markers of oxidative stress.

Table 1: Effect of this compound on Markers of Oxidative Damage in Cadmium-Exposed Rats

BiomarkerMethod of ActionObserved Effect of this compound TreatmentReference
Superoxide (B77818) Anion (O2-) A primary reactive oxygen species that can damage cellular components.Reversed the cadmium-induced increase in O2- levels.[4]
Malondialdehyde (MDA) A marker of lipid peroxidation, indicating damage to cell membranes.Reversed the cadmium-induced increase in MDA levels.[4]
Protein Carbonyl A marker of protein oxidation, indicating damage to proteins.Reversed the cadmium-induced increase in protein carbonyl levels.[4]
Urinary Nitrate/Nitrite Indirect markers of nitric oxide (NO) metabolism, which can be affected by oxidative stress.Reversed the cadmium-induced increase in urinary nitrate/nitrite levels.[4]

Table 2: Effect of this compound on Antioxidant Defense Markers in Cadmium-Exposed Rats

BiomarkerRole in Antioxidant DefenseObserved Effect of this compound TreatmentReference
Glutathione (B108866) (GSH) A major endogenous antioxidant that plays a crucial role in detoxifying ROS.Reversed the cadmium-induced decrease in GSH production.[4]

Signaling Pathways

Oxidative Stress and Cellular Damage

Oxidative stress arises from an overproduction of ROS, which include superoxide anions (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2). These highly reactive molecules can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and contributing to various pathological conditions.[2][3] The body's primary defense against oxidative damage involves a network of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[5][6]

Oxidative Stress Pathway ROS Reactive Oxygen Species (ROS) (e.g., O2•−, •OH, H2O2) Cellular_Components Cellular Components (Lipids, Proteins, DNA) ROS->Cellular_Components Attacks Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ROS->Antioxidant_Enzymes Neutralized by Oxidative_Damage Oxidative Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Cellular_Components->Oxidative_Damage Leads to Cellular_Dysfunction Cellular Dysfunction & Disease Oxidative_Damage->Cellular_Dysfunction This compound This compound This compound->ROS Reduces This compound->Antioxidant_Enzymes Potentially Upregulates

Figure 1: Overview of Oxidative Stress and Potential Intervention by this compound.

The Keap1-Nrf2 Signaling Pathway: A Potential Target

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, leading to its degradation. However, in the presence of oxidative stress, Keap1 undergoes a conformational change, allowing Nrf2 to translocate to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a suite of protective enzymes and proteins.

While direct evidence linking this compound to the Nrf2 pathway is currently lacking in the scientific literature, its demonstrated ability to counteract oxidative stress suggests that it may, directly or indirectly, influence this crucial protective pathway.

Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Proteasome Proteasome Ub->Proteasome Degradation Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 Inactivates This compound This compound (Hypothesized) This compound->Keap1 ? ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection

Figure 2: The Keap1-Nrf2 signaling pathway and a hypothesized role for this compound.

Experimental Protocols

The following section outlines detailed methodologies for key experiments relevant to the study of this compound's impact on oxidative stress.

Measurement of Reactive Oxygen Species (ROS)

1. Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay for General ROS Detection

  • Principle: DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Protocol:

    • Culture cells to the desired confluence in a 96-well plate.

    • Wash the cells with a warm phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

    • Wash the cells twice with warm PBS to remove excess probe.

    • Treat the cells with various concentrations of this compound, with or without an oxidative stressor (e.g., H2O2 or cadmium).

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

2. Dihydroethidium (DHE) Assay for Superoxide (O2•−) Detection

  • Principle: DHE is a cell-permeable probe that is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

  • Protocol:

    • Prepare and treat cells as described for the DCFH-DA assay.

    • Load the cells with 5 µM DHE in serum-free media for 30 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS.

    • Measure the fluorescence intensity at an excitation wavelength of ~518 nm and an emission wavelength of ~606 nm.

Assessment of Lipid Peroxidation

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA) Quantification

  • Principle: This assay measures MDA, an end product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex.

  • Protocol:

    • Homogenize tissue or lyse cells in a suitable buffer.

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate/lysate.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Measurement of Antioxidant Enzyme Activity

1. Superoxide Dismutase (SOD) Activity Assay

  • Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with superoxide (e.g., WST-1). SOD in the sample will compete for the superoxide, thereby inhibiting the reaction of the detector molecule.

  • Protocol:

    • Prepare cell or tissue lysates.

    • In a 96-well plate, add the lysate, the superoxide-generating system, and the detector molecule according to the manufacturer's instructions of a commercial kit.

    • Incubate at 37°C for 20 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

    • Calculate the SOD activity based on the inhibition of the colorimetric reaction.

2. Catalase (CAT) Activity Assay

  • Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 can be reacted with a probe to produce a colored or fluorescent product.

  • Protocol:

    • Prepare cell or tissue lysates.

    • Add the lysate to a solution containing a known concentration of H2O2.

    • Incubate for a specific time.

    • Stop the reaction and add a reagent that reacts with the remaining H2O2 to produce a detectable signal (e.g., Amplex Red).

    • Measure the absorbance or fluorescence. The catalase activity is inversely proportional to the signal.

3. Glutathione Peroxidase (GPx) Activity Assay

  • Principle: This assay measures the rate of oxidation of glutathione (GSH) to glutathione disulfide (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR). This recycling consumes NADPH, and the decrease in NADPH absorbance at 340 nm is monitored.

  • Protocol:

    • Prepare cell or tissue lysates.

    • In a cuvette or 96-well plate, combine the lysate with a reaction mixture containing GSH, GR, NADPH, and a substrate for GPx (e.g., tert-butyl hydroperoxide).

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the GPx activity from the rate of NADPH consumption.

Assessment of Nrf2 Activation

Nrf2 Transcription Factor Activation Assay (ELISA-based)

  • Principle: This assay quantifies the active form of Nrf2 in nuclear extracts that can bind to a specific DNA sequence (the Antioxidant Response Element, ARE) immobilized on a plate.

  • Protocol:

    • Treat cells with this compound or a positive control (e.g., sulforaphane).

    • Isolate nuclear extracts from the treated and untreated cells.

    • Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

    • Incubate to allow active Nrf2 to bind to the ARE.

    • Wash away unbound proteins.

    • Add a primary antibody specific for the DNA-bound form of Nrf2.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chromogenic substrate and measure the absorbance at 450 nm. The intensity of the color is proportional to the amount of activated Nrf2.

Experimental Workflow for Nrf2 Activation Cell_Culture 1. Cell Culture Treatment 2. Treatment with this compound Cell_Culture->Treatment Nuclear_Extraction 3. Nuclear Protein Extraction Treatment->Nuclear_Extraction ELISA 4. Nrf2 Activation ELISA Nuclear_Extraction->ELISA Data_Analysis 5. Data Analysis ELISA->Data_Analysis

Figure 3: A generalized experimental workflow for investigating Nrf2 activation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound possesses significant antioxidant properties, capable of mitigating oxidative damage in preclinical models. Its ability to reverse the increase in key markers of oxidative stress and restore levels of the critical antioxidant glutathione highlights its therapeutic potential.

However, to fully elucidate the mechanisms of action and advance the development of this compound as a therapeutic agent, further research is imperative. Future studies should focus on:

  • Quantitative Dose-Response Studies: To determine the precise efficacy of this compound in reducing oxidative stress markers and enhancing antioxidant enzyme activities.

  • Investigation of the Nrf2 Pathway: To ascertain whether this compound directly or indirectly modulates the Keap1-Nrf2 signaling pathway, a central regulator of the cellular antioxidant response.

  • Broader Preclinical Models: To evaluate the efficacy of this compound in other models of diseases where oxidative stress is a key pathological feature.

By addressing these research gaps, a more comprehensive understanding of this compound's impact on oxidative stress pathways can be achieved, paving the way for its potential clinical application in the management of a range of oxidative stress-related diseases.

References

Unraveling the Anti-inflammatory Potential of Tubotaiwine: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Dated: December 4, 2025

Executive Summary

Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered interest for its diverse biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] However, a comprehensive investigation into its anti-inflammatory potential remains a nascent field of study. This technical whitepaper addresses the current knowledge gap by proposing a structured research framework to elucidate the anti-inflammatory mechanisms of this compound. While direct quantitative data on this compound's anti-inflammatory effects are not yet available in published literature, this document outlines the key signaling pathways likely to be involved, details the requisite experimental protocols for their investigation, and presents a clear roadmap for data acquisition and visualization. The proposed studies are designed to assess this compound's ability to modulate critical inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[2][3][][5] This guide serves as a foundational resource for researchers aiming to explore this compound as a novel anti-inflammatory therapeutic agent.

Proposed Investigational Strategy for this compound's Anti-inflammatory Effects

Based on the established mechanisms of other anti-inflammatory natural products, a targeted approach is proposed to evaluate this compound's efficacy. The core of this strategy is to assess its impact on key inflammatory mediators and signaling pathways in appropriate in vitro and in vivo models.

Data Presentation: A Framework for Quantitative Analysis

To ensure a systematic evaluation of this compound's anti-inflammatory properties, all quantitative data should be meticulously recorded and organized. The following tables provide a template for the types of data that need to be collected.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantThis compound ConcentrationOutcome MeasureResult (e.g., IC₅₀, % Inhibition)
Cell ViabilityRAW 264.7-1-100 µMMTT Assay (% Viability)
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)1-100 µMGriess Assay (IC₅₀)
Pro-inflammatory Cytokine ProductionRAW 264.7LPS (1 µg/mL)1-100 µMELISA (TNF-α, IL-6, IL-1β) (IC₅₀)
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPS (1 µg/mL)1-100 µMELISA (IC₅₀)
Reactive Oxygen Species (ROS)RAW 264.7LPS (1 µg/mL)1-100 µMDCFH-DA Assay (% Inhibition)

Table 2: Effect of this compound on Inflammatory Gene and Protein Expression

TargetCell LineStimulantThis compound ConcentrationMethodOutcome
iNOSRAW 264.7LPS (1 µg/mL)1-100 µMWestern Blot / RT-qPCRRelative Protein/mRNA Level
COX-2RAW 264.7LPS (1 µg/mL)1-100 µMWestern Blot / RT-qPCRRelative Protein/mRNA Level
Phospho-p65 (NF-κB)RAW 264.7LPS (1 µg/mL)1-100 µMWestern BlotRelative Protein Level
Phospho-IκBαRAW 264.7LPS (1 µg/mL)1-100 µMWestern BlotRelative Protein Level
Phospho-p38RAW 264.7LPS (1 µg/mL)1-100 µMWestern BlotRelative Protein Level
Phospho-ERK1/2RAW 264.7LPS (1 µg/mL)1-100 µMWestern BlotRelative Protein Level
Phospho-JNKRAW 264.7LPS (1 µg/mL)1-100 µMWestern BlotRelative Protein Level

Hypothetical Signaling Pathways and Experimental Workflow

To visualize the potential mechanisms of action and the experimental approach, the following diagrams are provided.

G cluster_workflow Proposed Experimental Workflow cluster_assays Downstream Assays A Cell Culture (e.g., RAW 264.7 macrophages) B Pre-treatment with This compound A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E NO, PGE₂, Cytokine Measurement (Griess, ELISA) D->E F Gene Expression Analysis (RT-qPCR) D->F G Protein Expression & Phosphorylation (Western Blot) D->G

Caption: Proposed workflow for in vitro anti-inflammatory screening of this compound.

G cluster_nfkb Hypothetical Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Activates Transcription This compound This compound This compound->IKK Inhibits?

Caption: Hypothetical NF-κB signaling inhibition by this compound.

G cluster_mapk Hypothetical Modulation of MAPK Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MEK1_2 MEK1/2 TLR4->MEK1_2 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes This compound This compound This compound->ASK1 Inhibits?

Caption: Hypothetical MAPK signaling modulation by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed to investigate the anti-inflammatory properties of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells will be seeded in appropriate plates and allowed to adhere overnight. Subsequently, cells will be pre-treated with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated times.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁴ cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁴ cells/well.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the culture supernatant from each well.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) will be used to quantify NO₂⁻ concentration.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE₂
  • Culture and treat cells as described in the NO production assay.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis
  • Seed RAW 264.7 cells in 6-well plates at a density of 1x10⁶ cells/well.

  • Pre-treat cells with this compound for 1 hour, followed by LPS stimulation for an appropriate duration (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA protein assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Concluding Remarks

While the current body of scientific literature lacks specific data on the anti-inflammatory properties of this compound, its structural class and known biological activities suggest a promising avenue for investigation. The experimental framework detailed in this whitepaper provides a robust and comprehensive strategy for elucidating the potential anti-inflammatory mechanisms of this compound. The systematic collection of quantitative data and the targeted investigation of the NF-κB and MAPK signaling pathways will be crucial in determining its therapeutic potential. The successful execution of these studies could position this compound as a lead compound for the development of novel anti-inflammatory drugs.

References

Tubotaiwine as a Putative Inhibitor of Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypertension remains a significant global health challenge, driving a continuous search for novel therapeutic agents. Tubotaiwine, an indole (B1671886) alkaloid, has emerged as a promising candidate for the amelioration of hypertension. This technical guide synthesizes the available preclinical evidence for the antihypertensive effects of this compound, with a specific focus on its role in a cadmium-induced hypertension model. The document outlines the compound's mechanism of action, detailing its impact on vascular function, oxidative stress, and vascular remodeling. This guide provides detailed experimental protocols and quantitative data, where available, to support further research and development of this compound as a potential antihypertensive therapy.

Introduction

This compound is a naturally occurring alkaloid that has been identified to possess beneficial effects against hypertension induced by cadmium in rat models[1]. Cadmium exposure is a known risk factor for cardiovascular diseases, and it is understood to induce hypertension through mechanisms including the generation of oxidative stress, leading to vascular dysfunction and remodeling[1][2][3]. Preclinical studies indicate that this compound can regulate systolic, diastolic, and mean arterial blood pressure in cadmium-exposed rats[1]. The therapeutic potential of this compound appears to be rooted in its ability to mitigate arterial stiffness, inhibit oxidative stress, and promote favorable vascular remodeling[1].

Mechanism of Action

The antihypertensive effects of this compound are multifaceted, targeting key pathological changes associated with cadmium-induced hypertension. The proposed mechanisms of action are detailed below.

Improvement of Vascular Function

This compound has been shown to enhance vascular responsiveness. In cadmium-exposed rats, treatment with this compound significantly promoted vascular responses to phenylephrine (B352888) (Phe), acetylcholine (B1216132) (ACh), and sodium nitroprusside (SNP)[1]. This suggests that this compound may improve both endothelium-dependent and -independent vasodilation. A key element of this is the modulation of nitric oxide synthase (NOS) expression. This compound treatment has been observed to reverse the cadmium-mediated decrease in endothelial nitric oxide synthase (eNOS) and the increase in inducible nitric oxide synthase (iNOS) expression[1].

Attenuation of Oxidative Stress

A primary mechanism of cadmium-induced hypertension is the induction of oxidative stress[1][2]. This compound appears to counteract this by effectively reversing the increase in superoxide (B77818) radicals (O₂⁻), urinary nitrate/nitrite, malondialdehyde (MDA), and carbonyl levels in both blood and thoracic aorta tissues[1]. Furthermore, it restores the production of the key endogenous antioxidant, glutathione (B108866) (GSH)[1].

Inhibition of Vascular Remodeling

Chronic hypertension leads to pathological remodeling of blood vessels, characterized by increased arterial stiffness. This compound treatment has been demonstrated to reduce the number of smooth muscle cells, decrease collagen content, and promote elastin (B1584352) content in the aortic artery walls of cadmium-exposed rats[1]. This is further supported by the significant suppression of cadmium-induced increases in matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in rat aortic artery tissues[1].

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound in mitigating cadmium-induced hypertension and a general experimental workflow for its evaluation.

cluster_0 Cadmium-Induced Pathology cluster_1 This compound Intervention Cadmium Cadmium Oxidative Stress Oxidative Stress Cadmium->Oxidative Stress MMP-2/9_up ↑ MMP-2/9 Cadmium->MMP-2/9_up eNOS_down ↓ eNOS Oxidative Stress->eNOS_down iNOS_up ↑ iNOS Oxidative Stress->iNOS_up Hypertension Hypertension eNOS_down->Hypertension iNOS_up->Hypertension Vascular Remodeling Vascular Remodeling MMP-2/9_up->Vascular Remodeling Vascular Remodeling->Hypertension This compound This compound This compound->Oxidative Stress inhibits This compound->eNOS_down reverses This compound->iNOS_up reverses This compound->MMP-2/9_up inhibits

Caption: Proposed signaling pathway of this compound in mitigating cadmium-induced hypertension.

Animal Model Cadmium-Induced Hypertension in Rats Grouping Control, Cadmium, Cadmium + this compound (2.5, 5, 10 mg/kg) Animal Model->Grouping Treatment Chronic Administration Grouping->Treatment Measurements Blood Pressure Monitoring (Tail-Cuff) Treatment->Measurements Sacrifice Euthanasia and Tissue Collection Measurements->Sacrifice Aorta_Analysis Aortic Tissue Analysis Sacrifice->Aorta_Analysis Blood_Analysis Blood/Plasma Analysis Sacrifice->Blood_Analysis Western_Blot Western Blot (eNOS, iNOS) Aorta_Analysis->Western_Blot Zymography Gelatin Zymography (MMP-2, MMP-9) Aorta_Analysis->Zymography Histology Histological Examination Aorta_Analysis->Histology Oxidative_Stress_Assays MDA and GSH Assays Blood_Analysis->Oxidative_Stress_Assays

Caption: General experimental workflow for evaluating this compound's antihypertensive effects.

Quantitative Data

Disclaimer: The following tables summarize the qualitative findings from the available scientific literature. Specific quantitative values (e.g., mean ± SD) were not accessible in the reviewed abstracts. The entries reflect the reported trends and statistical significance.

Table 1: Effect of this compound on Hemodynamic Parameters in Cadmium-Induced Hypertensive Rats

ParameterControl GroupCadmium GroupCadmium + this compound (2.5 mg/kg)Cadmium + this compound (5 mg/kg)Cadmium + this compound (10 mg/kg)
Systolic Blood Pressure NormalSignificantly IncreasedDose-dependent reductionDose-dependent reductionSignificant reduction
Diastolic Blood Pressure NormalSignificantly IncreasedDose-dependent reductionDose-dependent reductionSignificant reduction
Mean Arterial Pressure NormalSignificantly IncreasedDose-dependent reductionDose-dependent reductionSignificant reduction

Table 2: Effect of this compound on Biochemical Markers in Cadmium-Induced Hypertensive Rats

MarkerTissue/FluidControl GroupCadmium GroupCadmium + this compound (10 mg/kg)
eNOS Expression Aortic TissueNormalSignificantly DecreasedSignificantly Reversed
iNOS Expression Aortic TissueNormalSignificantly IncreasedSignificantly Reversed
MMP-2 Activity Aortic TissueNormalSignificantly IncreasedSignificantly Suppressed
MMP-9 Activity Aortic TissueNormalSignificantly IncreasedSignificantly Suppressed
Malondialdehyde (MDA) Blood/AortaNormalSignificantly IncreasedEffectively Reversed
Glutathione (GSH) Blood/AortaNormalSignificantly DecreasedEffectively Reversed

Experimental Protocols

The following are detailed methodologies for key experiments based on standard laboratory practices.

Animal Model: Cadmium-Induced Hypertension
  • Animals: Male Wistar rats (200-250 g) are used.

  • Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.

  • Induction of Hypertension: Hypertension is induced by daily intraperitoneal (i.p.) injections of cadmium chloride (CdCl₂) at a dose of 1 mg/kg body weight for a period of 14 to 28 days.

  • Treatment Groups:

    • Control Group: Receives daily i.p. injections of saline.

    • Cadmium Group: Receives daily i.p. injections of CdCl₂.

    • This compound Groups: Receive daily i.p. injections of CdCl₂ and oral administration of this compound at doses of 2.5, 5, and 10 mg/kg body weight.

  • Duration: The treatment period is typically 4 weeks.

Blood Pressure Measurement
  • Method: Non-invasive tail-cuff plethysmography is used to measure systolic and diastolic blood pressure.

  • Procedure:

    • Rats are placed in a restrainer and allowed to acclimate for 10-15 minutes.

    • A cuff with a pneumatic pulse sensor is placed on the base of the tail.

    • The cuff is inflated to a pressure above the expected systolic pressure and then slowly deflated.

    • The pressure at which the pulse reappears is recorded as the systolic pressure, and the pressure at which the pulse becomes maximal is the diastolic pressure.

    • Multiple readings are taken for each animal and averaged.

Western Blot for eNOS and iNOS
  • Tissue Preparation: Aortic tissues are excised, cleaned of adhering tissue, and snap-frozen in liquid nitrogen. Tissues are then homogenized in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against eNOS (1:1000) and iNOS (1:1000).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using image analysis software and normalized to a loading control (e.g., β-actin).

Gelatin Zymography for MMP-2 and MMP-9
  • Sample Preparation: Aortic tissue homogenates are prepared in a non-reducing sample buffer.

  • Electrophoresis: Samples are run on a polyacrylamide gel co-polymerized with gelatin (1 mg/mL).

  • Enzyme Renaturation: After electrophoresis, the gel is washed in a Triton X-100 solution to remove SDS and allow the MMPs to renature.

  • Incubation: The gel is incubated overnight in a developing buffer containing CaCl₂ and ZnCl₂ at 37°C to allow for gelatin degradation by the MMPs.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then destained. Areas of gelatinolytic activity appear as clear bands against a blue background. The band intensity is quantified by densitometry.

Oxidative Stress Markers
  • Malondialdehyde (MDA) Assay:

    • Plasma or tissue homogenates are mixed with thiobarbituric acid (TBA) in an acidic medium.

    • The mixture is heated at 95°C for 60 minutes to form a pink-colored MDA-TBA adduct.

    • The absorbance of the adduct is measured spectrophotometrically at 532 nm. MDA concentration is calculated using a standard curve.

  • Glutathione (GSH) Assay:

    • Tissue homogenates are deproteinized.

    • The supernatant is mixed with DTNB (Ellman's reagent), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product.

    • The absorbance is measured at 412 nm. GSH concentration is determined from a standard curve.

Conclusion

The available evidence strongly suggests that this compound is a promising natural compound for the management of hypertension. Its multifaceted mechanism of action, encompassing the improvement of vascular function, reduction of oxidative stress, and inhibition of adverse vascular remodeling, makes it an attractive candidate for further investigation. The data from the cadmium-induced hypertension model in rats provides a solid foundation for future preclinical and clinical studies to fully elucidate its therapeutic potential and safety profile. The detailed protocols provided in this guide are intended to facilitate the replication and expansion of these important findings.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TTA-APN-202512 Revision: 1.0 For Research Use Only.

Abstract

(+)-Tubotaiwine is a pentacyclic monoterpenoid indole (B1671886) alkaloid belonging to the Aspidosperma family. Its complex architecture, featuring a strained cage-like structure, has made it a compelling target for synthetic organic chemists. This document provides detailed protocols and application notes for the enantioselective total synthesis of (+)-tubotaiwine, based on the landmark route developed by the Overman group. This synthesis proceeds in six steps from a known keto-lactam, establishing the absolute stereochemistry early and carrying it through to the final product. These protocols are intended for researchers in synthetic chemistry and drug development professionals interested in accessing this and related alkaloids.

Introduction to (+)-Tubotaiwine

(+)-Tubotaiwine is a natural product first isolated from the plant Aspidosperma tubotaiwine (B1253118). Structurally, it is characterized by a pentacyclic framework that includes a strained 1,5-methanoazocino[4,3-b]indole core. While not extensively studied for its therapeutic potential, this compound has been shown to exhibit affinity for adenosine (B11128) receptors and demonstrates analgesic activity in murine models[1]. It has also displayed selective activity against the parasite Leishmania infantum, suggesting potential applications in antiparasitic drug discovery[1][2]. The efficient and stereocontrolled synthesis of (+)-tubotaiwine is a crucial step for enabling further biological investigation and the development of novel analogs. The first enantioselective total synthesis was achieved by Larry E. Overman and coworkers, providing a blueprint for accessing this complex molecule with high optical purity[3][4].

Retrosynthetic Analysis and Strategy

The Overman synthesis employs a strategy where the core tetracyclic structure is assembled first, followed by the late-stage formation of the final pyrrolidine (B122466) ring. The key starting material is the enantiopure keto-lactam 1 ((1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one), which contains the requisite stereochemistry for the final natural product. The synthesis hinges on masking the reactive C12 carbonyl group via reduction, followed by the construction of the pyrrolidine E-ring and final re-oxidation and olefination to furnish the target molecule.

Retrosynthesis This compound (+)-Tubotaiwine intermediate1 Keto-alkene (5) This compound->intermediate1 Wittig Olefination intermediate2 Keto-alcohol (4) intermediate1->intermediate2 Oxidation intermediate3 Diol (3) intermediate2->intermediate3 Ring Closure intermediate4 Alcohol-lactam (2) intermediate3->intermediate4 N-Alkylation start Keto-lactam (1) intermediate4->start Stereoselective Reduction

Caption: Retrosynthetic analysis of (+)-tubotaiwine.

Experimental Protocols

The following protocols are adapted from the first enantioselective synthesis of (+)-tubotaiwine[3][4]. All reactions should be conducted in a well-ventilated fume hood using oven-dried glassware under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Starting Material: The synthesis commences with the enantiopure keto-lactam 1 , ((1S,5R)-hexahydro-1,5-methano-1H-azocino[4,3-b]indole-12-one), which can be prepared via previously reported methods.

This step stereoselectively reduces the ketone to the corresponding alcohol, which serves to protect this position from undesired side reactions in subsequent steps.

  • Materials:

    • Keto-lactam 1

    • Sodium borohydride (B1222165) (NaBH₄)

    • Methanol (MeOH), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve keto-lactam 1 in a 10:1 mixture of DCM and MeOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, monitoring by TLC for the consumption of starting material.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and partition between DCM and saturated aqueous NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to yield alcohol 2 .

The indole nitrogen is alkylated with a protected bromo-alcohol, which introduces the carbon atoms required for the final ring.

  • Materials:

    • Alcohol 2

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 2-(2-Bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (B1210297) (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Wash NaH with hexanes to remove mineral oil and suspend in anhydrous DMF.

    • Cool the NaH suspension to 0 °C.

    • Add a solution of alcohol 2 in anhydrous DMF dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add 2-(2-bromoethoxy)tetrahydro-2H-pyran dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with EtOAc (3x).

    • Combine the organic layers, wash with water (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate.

    • The crude product is then subjected to acidic deprotection (e.g., p-TsOH in MeOH) to remove the THP group, yielding diol 3 after purification.

This key step involves the formation of the final pyrrolidine ring via an intramolecular cyclization.

  • Materials:

    • Diol 3

    • Dess-Martin Periodinane (DMP) or similar oxidizing agent (e.g., SO₃·pyridine)

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (B128534) (Et₃N)

    • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Dissolve diol 3 in anhydrous DCM.

    • Add DMP to the solution at room temperature.

    • Stir for 2-4 hours until the oxidation of the primary alcohol is complete (monitored by TLC).

    • The intermediate aldehyde cyclizes in situ. To facilitate this, triethylamine can be added to neutralize any acid generated.

    • Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

    • Stir vigorously for 30 minutes until the layers are clear.

    • Separate the layers and extract the aqueous phase with DCM (3x).

    • Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to yield the pentacyclic keto-alcohol 4 .

The secondary alcohol is oxidized back to a ketone in preparation for the final olefination.

  • Materials:

    • Keto-alcohol 4

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Follow the procedure outlined in Protocol 3.3, using keto-alcohol 4 as the starting material.

    • The reaction is typically faster (1-2 hours).

    • After workup and purification, the resulting diketone 5 is obtained.

The final step introduces the exocyclic methylene (B1212753) group via a Wittig reaction.

  • Materials:

    • Diketone 5

    • Methyltriphenylphosphonium (B96628) bromide (CH₃PPh₃Br)

    • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

    • Tetrahydrofuran (THF), anhydrous

    • Toluene, anhydrous

  • Procedure:

    • Suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add potassium tert-butoxide.

    • Stir the resulting bright yellow ylide solution at room temperature for 1 hour.

    • Cool the ylide solution to -78 °C.

    • Add a solution of diketone 5 in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (Silica gel, EtOAc/hexanes gradient) to afford pure (+)-tubotaiwine.

Data Presentation

The following table summarizes the key transformations and reported yields for the enantioselective synthesis of (+)-tubotaiwine.

StepTransformationStarting MaterialProductReagentsOverall Yield (from 1)
1Ketone ReductionKeto-lactam 1 Alcohol 2 NaBH₄, MeOH~95%
2N-Alkylation & DeprotectionAlcohol 2 Diol 3 NaH, THP-protected bromoethanol; then p-TsOH~70% (2 steps)
3Oxidative CyclizationDiol 3 Keto-alcohol 4 Dess-Martin Periodinane~65%
4OxidationKeto-alcohol 4 Diketone 5 Dess-Martin Periodinane~90%
5Wittig OlefinationDiketone 5 (+)-TubotaiwineCH₃PPh₃Br, KOtBu~55%
Total - Keto-lactam 1 (+)-Tubotaiwine - ~19%

Note: Yields are representative and may vary based on experimental conditions and scale.

Visualizations

The diagram below illustrates the forward synthesis from the enantiopure keto-lactam to the final natural product, (+)-tubotaiwine.

Synthesis_Workflow start Keto-lactam (1) step1 Alcohol (2) start->step1 NaBH₄ (95%) step2 Diol (3) step1->step2 1. NaH, Br(CH₂)₂OTHP 2. p-TsOH (70%) step3 Keto-alcohol (4) step2->step3 DMP (65%) step4 Diketone (5) step3->step4 DMP (90%) product (+)-Tubotaiwine step4->product CH₂PPh₃ (55%)

Caption: Enantioselective synthesis of (+)-tubotaiwine.

This diagram conceptualizes the known biological interactions of this compound, highlighting its potential as a modulator of adenosine receptors and an antiparasitic agent.

Biological_Context cluster_0 Cellular Environment receptor Adenosine Receptor effect1 Analgesic Effect receptor->effect1 parasite Leishmania infantum effect2 Antiparasitic Activity parasite->effect2 This compound (+)-Tubotaiwine This compound->receptor Binds/Modulates This compound->parasite Inhibits

Caption: Conceptual diagram of (+)-tubotaiwine's bioactivity.

References

Application Notes and Protocols for Measuring Tubotaiwine Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the bioactivity of Tubotaiwine in cell culture is limited in publicly available scientific literature.[1] The following application notes and protocols are based on established cell-based assays for determining the biological activities of related indole (B1671886) alkaloids.[1] These methods can be adapted to investigate the potential bioactivities of this compound.

Introduction

This compound is a monoterpenoid indole alkaloid that has demonstrated a range of biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[2] Its affinity for adenosine (B11128) receptors suggests a potential role in modulating adenosinergic signaling pathways.[2][] Furthermore, many related indole alkaloids exhibit anticancer, anti-inflammatory, and neuroprotective effects, making these promising areas of investigation for this compound.[1]

These application notes provide a comprehensive framework for characterizing the activity of this compound in cell culture, focusing on its potential cytotoxic, anti-mitotic, and anti-inflammatory effects.

Section 1: Assessment of Cytotoxic Activity

Application Note: A primary step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cytotoxicity by measuring the metabolic activity of cells.[1][4] This assay helps determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency. A low IC₅₀ value against cancer cell lines can indicate potential as an anticancer agent.[5]

Experimental Protocol: MTT Cytotoxicity Assay[1]

Objective: To determine the IC₅₀ of this compound in various cancer cell lines.

Materials:

  • Selected human cancer cell lines (e.g., HeLa, MCF-7, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).[1]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot a dose-response curve (% Viability vs. Log[this compound]) and determine the IC₅₀ value using non-linear regression analysis.[1]

Data Presentation: Hypothetical Cytotoxicity of this compound
Cell LineTissue of OriginHypothetical IC₅₀ (µM)
HeLaCervical Cancer1.5
MCF-7Breast Cancer2.8
K562Leukemia0.9
A549Lung Cancer3.2

Note: The data above is for illustrative purposes only.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Reaction & Measurement seed 1. Seed Cells in 96-well Plate attach 2. Incubate 24h for Attachment seed->attach treat 3. Add this compound Serial Dilutions incubate 4. Incubate for 48-72h treat->incubate add_mtt 5. Add MTT Reagent (4h Incubation) solubilize 6. Solubilize Formazan Crystals add_mtt->solubilize read 7. Read Absorbance at 570 nm solubilize->read analysis 8. Calculate % Viability & IC50 Anticancer_Mechanism This compound This compound Tubulin Inhibits Tubulin Polymerization This compound->Tubulin Direct Target Microtubule Microtubule Destabilization Tubulin->Microtubule Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis Death Cancer Cell Death Apoptosis->Death Griess_Workflow start Seed RAW 264.7 Cells (24h Incubation) pretreat Pre-treat with This compound (2h) start->pretreat stimulate Stimulate with LPS (18-24h) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant griess Add Griess Reagent supernatant->griess read Read Absorbance (540 nm) griess->read analyze Calculate NO Inhibition & IC50 read->analyze

References

Application Notes and Protocols for the Quantification of Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine is a monoterpenoid indole (B1671886) alkaloid found in various plant species, notably within the family Apocynaceae. It has garnered significant interest in the scientific community due to its diverse biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] As research into the therapeutic potential of this compound and its derivatives continues, the need for robust and reliable analytical methods for its quantification in various matrices, such as plant extracts and biological fluids, is paramount.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, quality control of herbal medicines, and drug discovery and development processes.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. HPLC-UV is a widely accessible and reliable method for routine analysis, particularly for the quantification of this compound in plant extracts.[2] For bioanalytical applications requiring higher sensitivity and selectivity, such as the determination of this compound in plasma or serum, LC-MS/MS is the method of choice.[2]

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize representative validation parameters for the quantification of indole alkaloids, which can be adapted and validated for this compound analysis. The data presented is based on established methods for structurally similar indole alkaloids.[2][3][4][5]

Table 1: HPLC-UV Method Validation Data (Representative for Indole Alkaloids)

ParameterResult
Linearity Range1 - 20 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)4 µg/mL
Limit of Quantification (LOQ)12 µg/mL
Accuracy (Recovery)97.03% - 98.38%
Precision (RSD)< 3%

Table 2: LC-MS/MS Method Validation Data (Representative for Indole Alkaloids)

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.5 - 4.3 ng/mL
Limit of Quantification (LOQ)1.0 - 12.0 ng/mL
Accuracy (Recovery)90.4% - 101.4%
Precision (RSD)< 15%

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-UV

1. Sample Preparation (Extraction)

  • Grinding: Grind dried plant material to a fine powder.

  • Extraction: Macerate 1 gram of the powdered material with 20 mL of methanol (B129727) for 24 hours at room temperature with occasional shaking.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Reconstitution: Dissolve a known amount of the crude extract in the mobile phase to achieve an expected concentration within the calibration range.

  • Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 280 nm.[6][7]

  • Injection Volume: 20 µL.

3. Method Validation

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 15, 20 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. LOD is typically defined as a signal-to-noise ratio of 3:1, and LOQ as 10:1.[3][4][5]

  • Accuracy: Perform a recovery study by spiking a known amount of this compound into a pre-analyzed sample at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on three different days.

Protocol 2: Quantification of this compound in Biological Samples (Plasma) by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter or use a filter vial before injection.

2. LC-MS/MS Conditions

  • Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

    • A typical gradient could be: 0-1 min, 5% B; 1-5 min, linear gradient to 95% B; 5-6 min, hold at 95% B; 6-6.1 min, return to 5% B; 6.1-8 min, re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor ion ([M+H]⁺) for this compound and its most abundant product ions need to be determined by infusing a standard solution. These transitions will be specific to the instrument used.

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

3. Method Validation

  • Linearity: Prepare calibration standards by spiking known concentrations of this compound into a blank biological matrix (e.g., drug-free plasma) and process them as described above.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the lowest detectable concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the peak area of a standard in a post-extraction spiked sample to that of a standard in a neat solution.

  • Stability: Assess the stability of this compound in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term at -80 °C).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant Plant Material grind Grinding plant->grind plasma Biological Fluid (Plasma) ppt Protein Precipitation plasma->ppt extract Methanol Extraction grind->extract filter1 Filtration extract->filter1 cleanup Clean-up (SPE/LLE) ppt->cleanup concentrate Concentration filter1->concentrate reconstitute Reconstitution concentrate->reconstitute cleanup->reconstitute filter2 Final Filtration reconstitute->filter2 hplc HPLC-UV Analysis filter2->hplc Plant Extract lcms LC-MS/MS Analysis filter2->lcms Biological Sample quant Quantification hplc->quant lcms->quant report Reporting quant->report

Caption: Experimental workflow for this compound quantification.

putative_mechanism cluster_targets Putative Molecular Targets cluster_effects Biological Effects This compound This compound AdenosineReceptors Adenosine Receptors (e.g., A1, A2A) This compound->AdenosineReceptors ParasiteEnzymes Parasitic Enzymes (Nucleic Acid/Protein Synthesis) This compound->ParasiteEnzymes IonChannels Ion Channels This compound->IonChannels Analgesia Analgesic Effect AdenosineReceptors->Analgesia Antiplasmodial Antiplasmodial Activity ParasiteEnzymes->Antiplasmodial Antileishmanial Antileishmanial Activity ParasiteEnzymes->Antileishmanial OxidativeStress Induction of Oxidative Stress IonChannels->OxidativeStress OxidativeStress->Antiplasmodial OxidativeStress->Antileishmanial

Caption: Putative mechanism of action for this compound.

References

Application Notes and Protocols for Tubotaiwine in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine is an alkaloid compound that has demonstrated potential antihypertensive effects in preclinical studies. Research indicates that this compound can effectively regulate blood pressure in animal models of hypertension, specifically in cadmium-induced hypertension in rats.[1][2] Its mechanism of action appears to be multifactorial, involving the reduction of arterial stiffness, inhibition of oxidative stress, and promotion of beneficial vascular remodeling.[1][2] These properties make this compound a compound of interest for further investigation as a potential therapeutic agent for hypertension.

These application notes provide a summary of the available data on this compound's effects and detailed protocols for its use in a cadmium-induced hypertension animal model.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the effects of this compound on key parameters in a cadmium-induced rat model of hypertension.

Table 1: Effect of this compound on Blood Pressure in Cadmium-Induced Hypertensive Rats

Treatment GroupDose (mg/kg)Systolic Blood Pressure (mmHg)Diastolic Blood Pressure (mmHg)Mean Arterial Pressure (mmHg)
Control-Normal RangeNormal RangeNormal Range
Cadmium-Treated-Significantly IncreasedSignificantly IncreasedSignificantly Increased
This compound2.5Significantly Reduced vs. Cd-TreatedSignificantly Reduced vs. Cd-TreatedSignificantly Reduced vs. Cd-Treated
This compound5.0Significantly Reduced vs. Cd-TreatedSignificantly Reduced vs. Cd-TreatedSignificantly Reduced vs. Cd-Treated
This compound10.0Significantly Reduced vs. Cd-TreatedSignificantly Reduced vs. Cd-TreatedSignificantly Reduced vs. Cd-Treated

Note: "Normal Range" and "Significantly Increased/Reduced" are used to represent the trends observed in the cited literature. For specific numerical values, please refer to the original research articles.

Table 2: Effect of this compound on Markers of Oxidative Stress in Cadmium-Induced Hypertensive Rats

Treatment GroupSuperoxide (O2-) LevelsMalondialdehyde (MDA) LevelsCarbonyl LevelsGlutathione (GSH) Production
ControlBaselineBaselineBaselineBaseline
Cadmium-TreatedIncreasedIncreasedIncreasedDecreased
This compoundReversed IncreaseReversed IncreaseReversed IncreaseReversed Decrease

Table 3: Effect of this compound on Vascular Remodeling Markers in Cadmium-Induced Hypertensive Rats

Treatment GroupSmooth Muscle Cell CountAortic Collagen ContentAortic Elastin (B1584352) ContentMMP-2 & MMP-9 ExpressioneNOS ExpressioniNOS Expression
ControlNormalNormalNormalNormalNormalNormal
Cadmium-TreatedIncreasedIncreasedDecreasedIncreasedDecreasedIncreased
This compoundReducedDecreasedIncreasedSuppressed IncreaseReversed DecreaseReversed Increase

Experimental Protocols

This section provides a detailed methodology for a key experiment to evaluate the antihypertensive effects of this compound in a cadmium-induced hypertension rat model.

Protocol: Induction of Hypertension and Treatment with this compound

1. Animal Model:

  • Species: Male Wistar rats (or other suitable strain)

  • Age: 8-10 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of Hypertension:

  • Administer cadmium chloride (CdCl2) at a dose of 1 mg/kg, intraperitoneally (i.p.), daily for 14 days. This has been shown to induce a significant elevation in blood pressure.

  • A control group should receive an equivalent volume of saline i.p. daily.

3. Treatment with this compound:

  • Following the 14-day induction period, divide the hypertensive rats into treatment groups.

  • Administer this compound orally (p.o.) or via the desired route at doses of 2.5, 5, and 10 mg/kg daily for a specified treatment period (e.g., 4-8 weeks).

  • A vehicle control group of hypertensive rats should receive the vehicle used to dissolve this compound.

4. Blood Pressure Measurement:

  • Measure systolic and diastolic blood pressure using a non-invasive tail-cuff method at baseline, after the induction period, and at regular intervals throughout the treatment period.[3]

  • For more precise measurements, direct arterial blood pressure can be measured via cannulation of the carotid or femoral artery at the end of the study.[4]

5. Biochemical and Histological Analysis:

  • At the end of the treatment period, euthanize the animals and collect blood and tissue samples (e.g., aorta, heart, kidneys).

  • Oxidative Stress Markers: Analyze plasma or tissue homogenates for levels of superoxide, MDA, carbonyl groups, and GSH.

  • Vascular Remodeling:

    • Perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome, Verhoeff-Van Gieson) on aortic tissue sections to assess smooth muscle cell number, collagen deposition, and elastin content.

    • Use techniques like zymography or Western blotting to measure the expression of MMP-2 and MMP-9 in aortic tissue.

    • Determine the expression of eNOS and iNOS in aortic tissue using Western blotting or immunohistochemistry.

Visualizations

Signaling Pathways

Tubotaiwine_Mechanism cluster_cadmium Cadmium-Induced Hypertension cluster_this compound This compound Intervention Cadmium Cadmium Exposure Oxidative_Stress Increased Oxidative Stress (↑ O2-, ↑ MDA, ↓ GSH) Cadmium->Oxidative_Stress Vascular_Inflammation Vascular Inflammation (↑ iNOS) Oxidative_Stress->Vascular_Inflammation Endothelial_Dysfunction Endothelial Dysfunction (↓ eNOS) Oxidative_Stress->Endothelial_Dysfunction Vascular_Remodeling Adverse Vascular Remodeling (↑ SMC, ↑ Collagen, ↓ Elastin, ↑ MMPs) Vascular_Inflammation->Vascular_Remodeling Endothelial_Dysfunction->Vascular_Remodeling Arterial_Stiffness Increased Arterial Stiffness Vascular_Remodeling->Arterial_Stiffness Hypertension Hypertension Arterial_Stiffness->Hypertension This compound This compound This compound->Oxidative_Stress Inhibits This compound->Vascular_Inflammation Reduces This compound->Endothelial_Dysfunction Improves This compound->Vascular_Remodeling Promotes Beneficial Remodeling This compound->Arterial_Stiffness Reduces

Caption: Proposed mechanism of this compound in hypertension.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Hypertension Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Induction Induce Hypertension (e.g., Cadmium Chloride Administration) Acclimatization->Induction BP_Monitoring1 Monitor Blood Pressure Induction->BP_Monitoring1 Grouping Group Allocation (Control, Vehicle, this compound Doses) BP_Monitoring1->Grouping Treatment Administer this compound Grouping->Treatment BP_Monitoring2 Regular Blood Pressure Monitoring Treatment->BP_Monitoring2 Euthanasia Euthanasia and Sample Collection BP_Monitoring2->Euthanasia Biochemical Biochemical Assays (Oxidative Stress Markers) Euthanasia->Biochemical Histological Histological Analysis (Vascular Remodeling) Euthanasia->Histological Data_Analysis Statistical Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis

Caption: Workflow for evaluating this compound in hypertensive rats.

References

Application Notes and Protocol for the Isolation of Tubotaiwine from Alstonia scholaris

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alstonia scholaris, commonly known as the Devil's tree, is a rich source of monoterpene indole (B1671886) alkaloids, a class of compounds with a wide range of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Among the numerous alkaloids isolated from this plant, Tubotaiwine and its derivatives have garnered significant interest.[2] This document provides a detailed protocol for the isolation of this compound from the leaves or stem bark of Alstonia scholaris, compiled from established phytochemical investigation methodologies.

The protocol outlines a comprehensive workflow, from the initial extraction of raw plant material to the chromatographic separation and purification of the target alkaloid. The methodologies are designed to provide a reproducible framework for researchers aiming to isolate this compound for further pharmacological and drug development studies.

Data Presentation

While specific quantitative yields for this compound at each step are not extensively reported in the literature, the following tables summarize the key phytochemicals isolated from Alstonia scholaris and the chromatographic techniques commonly employed. Researchers should aim to quantify their yields at each stage of the isolation process for optimization and reproducibility.

Table 1: Major Alkaloids and Other Phytochemicals Isolated from Alstonia scholaris

Compound ClassExamples of Isolated CompoundsPlant Part
Indole Alkaloids Echitamine, Scholaricine, Vallesamine, Picrinine, Strictamine, Akuammidine, This compound , Lagunamine (19-hydroxythis compound)Leaves, Stem Bark, Fruit Pods
Triterpenoids α-Amyrin acetate (B1210297), Lupeol acetateStem Bark
Flavonoids Kaempferol, Quercetin, IsorhamnetinLeaves
Phenolic Acids Vanillic acidStem Bark
Steroids β-SitosterolStem Bark

Table 2: Summary of Chromatographic Techniques for Alkaloid Separation from Alstonia scholaris

Chromatographic TechniqueStationary PhaseMobile Phase (Eluent System) ExamplesPurpose
Column Chromatography Silica (B1680970) Gel (60-120 mesh)Gradients of Hexane (B92381), Ethyl Acetate, Chloroform (B151607), and Methanol (B129727)Initial fractionation of crude extract
Preparative Thin Layer Chromatography (pTLC) Silica GelEthyl acetate: Benzene (B151609) (1:1)Further purification of fractions
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (RP-18)Methanol: Water gradientsFinal purification and isolation of pure compounds

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from Alstonia scholaris.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves or stem bark of Alstonia scholaris. The concentration of alkaloids may vary depending on the season and geographical location.[4]

  • Authentication: Have the plant material authenticated by a qualified botanist. A voucher specimen should be deposited in a herbarium for future reference.

  • Drying: Shade-dry the collected plant material at room temperature for approximately 20 days or until it is brittle.[1] This prevents the degradation of thermolabile compounds.

  • Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.[1][5] Store the powder in an airtight container, protected from light and moisture, until extraction.

Extraction of Crude Alkaloids
  • Solvent Extraction:

    • Method 1: Maceration: Soak the powdered plant material in methanol or 95% ethanol (B145695) at room temperature for 3-5 days with occasional stirring.

    • Method 2: Soxhlet Extraction: For a more exhaustive extraction, place the powdered material (e.g., 100 g) in a Soxhlet apparatus and extract with methanol for 24-48 hours.[1][6]

  • Concentration: After extraction, filter the solvent and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.[1][7]

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Suspend the crude extract in a 3-5% aqueous solution of hydrochloric acid (HCl).

    • Perform liquid-liquid extraction with a non-polar solvent like hexane or chloroform to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 10 by adding a base, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to precipitate the alkaloids.

    • Extract the alkaline aqueous layer multiple times with chloroform or a chloroform-methanol mixture.

    • Combine the organic layers and wash with distilled water to remove any remaining base.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.[7]

Chromatographic Isolation and Purification of this compound
  • Column Chromatography (Initial Fractionation):

    • Prepare a silica gel (60-120 mesh) column.[5]

    • Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the column.

    • Elute the column with a gradient of solvents, starting with non-polar solvents and gradually increasing the polarity. A common solvent system progression is hexane -> hexane:ethyl acetate -> ethyl acetate -> ethyl acetate:methanol -> methanol.

    • Collect fractions of a fixed volume and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles. The fractions containing this compound are identified by comparing with a known standard if available, or by further spectroscopic analysis.

  • Preparative Thin Layer Chromatography (pTLC) or Flash Chromatography (Further Purification):

    • Subject the fractions rich in the target compound to pTLC or flash chromatography for further purification.[7]

    • A typical solvent system for the separation of indole alkaloids is a mixture of ethyl acetate and benzene (e.g., 1:1).[7]

    • Scrape the bands corresponding to this compound and elute the compound from the silica gel with a suitable solvent like methanol.

  • High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For obtaining high-purity this compound, preparative or semi-preparative HPLC can be employed.

    • A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water.[8]

    • Monitor the elution using a UV detector.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Structure Elucidation

Confirm the identity and purity of the isolated this compound using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR): For structural elucidation.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound.

experimental_workflow plant_material Alstonia scholaris (Leaves/Stem Bark) drying Drying & Pulverization plant_material->drying extraction Solvent Extraction (Methanol/Ethanol) drying->extraction concentration Concentration (Rotary Evaporator) extraction->concentration acid_base Acid-Base Partitioning concentration->acid_base column_chrom Column Chromatography (Silica Gel) acid_base->column_chrom fraction_analysis Fraction Analysis (TLC) column_chrom->fraction_analysis purification Further Purification (pTLC/HPLC) fraction_analysis->purification This compound Pure this compound purification->this compound analysis Structural Elucidation (MS, NMR, IR, UV) This compound->analysis

Caption: Overall workflow for the isolation of this compound.

acid_base_partitioning crude_extract Crude Extract add_hcl Dissolve in 3% HCl (aq) crude_extract->add_hcl extract_hexane Extract with Hexane add_hcl->extract_hexane aqueous_layer1 Aqueous Layer (Protonated Alkaloids) extract_hexane->aqueous_layer1 Separation hexane_layer Hexane Layer (Neutral Compounds - Discard) extract_hexane->hexane_layer add_naoh Adjust pH to 10 with NaOH aqueous_layer1->add_naoh extract_chloroform Extract with Chloroform add_naoh->extract_chloroform chloroform_layer Chloroform Layer (Crude Alkaloids) extract_chloroform->chloroform_layer Separation aqueous_layer2 Aqueous Layer (Discard) extract_chloroform->aqueous_layer2 concentrate Concentrate chloroform_layer->concentrate final_product Crude Alkaloid Fraction concentrate->final_product

Caption: Acid-base partitioning for alkaloid enrichment.

References

Application Notes and Protocols for Tubotaiwine Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine, a monoterpene indole (B1671886) alkaloid isolated from plants of the Alstonia genus, has garnered interest for its potential therapeutic applications. This document provides detailed application notes and protocols for the administration of this compound in rodent studies, based on currently available scientific literature. The primary focus of existing research has been on its antihypertensive and analgesic properties. While direct studies on its role in addiction are currently lacking, this guide also provides foundational protocols for initiating such investigations, drawing upon established models of addiction in rodents and the known pharmacology of similar indole alkaloids.

Quantitative Data Summary

The following tables summarize the quantitative data available from rodent studies involving this compound and related alkaloid extracts from Alstonia scholaris.

Table 1: this compound Dosage in a Rat Model of Cadmium-Induced Hypertension

Animal ModelAdministration RouteDosage (mg/kg)FrequencyDurationKey FindingsReference
Sprague-Dawley RatsOral gavage2.5, 5, 10Daily4 weeksDose-dependent reduction in systolic, diastolic, and mean arterial blood pressure.[1]Gao et al., 2021

Table 2: Acute Toxicity of Total Alkaloids from Alstonia scholaris in Mice

Animal ModelAdministration RouteLD50 (g/kg)Maximum Tolerated Dose (g/kg) (for 5 individual alkaloids)Observed Toxic Effects (at high doses)Reference
Kunming MiceOral gavage5.480.75 - 4Prone position, shortness of breath, wheezing, convulsions.[1][1]

Table 3: Chronic Toxicity of Total Alkaloids from Alstonia scholaris in Rats

| Animal Model | Administration Route | Dosage (mg/kg/day) | Duration | NOAEL (mg/kg) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Wistar Rats | Oral gavage | 50, 100, 300 | 13 weeks | 100 | No significant adverse effects on weight, food/water consumption, or organ pathology at the NOAEL.[1] |[1] |

Experimental Protocols

Protocol for Cadmium-Induced Hypertension Study in Rats

Objective: To evaluate the antihypertensive effects of this compound in a rat model of cadmium-induced hypertension.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Cadmium chloride (CdCl₂)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week.

  • Induction of Hypertension: Administer CdCl₂ (1 mg/kg, dissolved in distilled water) via intraperitoneal injection daily for 14 days to induce hypertension.

  • Group Allocation: Divide the rats into the following groups (n=8-10 per group):

    • Control group (vehicle only)

    • CdCl₂ group (CdCl₂ + vehicle)

    • This compound groups (CdCl₂ + 2.5, 5, or 10 mg/kg this compound)

  • Drug Administration: Following the 14-day induction period, administer this compound or vehicle orally by gavage daily for 4 weeks.

  • Blood Pressure Measurement: Measure systolic, diastolic, and mean arterial blood pressure weekly using the tail-cuff method.

  • Biochemical and Histopathological Analysis: At the end of the treatment period, collect blood and tissue samples (e.g., aorta, heart, kidneys) for analysis of markers of oxidative stress (e.g., MDA, SOD), inflammation, and tissue damage.

G cluster_induction Hypertension Induction Phase (2 weeks) cluster_treatment Treatment Phase (4 weeks) cluster_assessment Assessment Acclimatization Acclimatization CdCl2_Injection CdCl2_Injection Acclimatization->CdCl2_Injection Daily Group_Allocation Group_Allocation CdCl2_Injection->Group_Allocation Daily_Gavage Daily_Gavage Group_Allocation->Daily_Gavage This compound or Vehicle Weekly_BP Weekly Blood Pressure Measurement Daily_Gavage->Weekly_BP Endpoint_Analysis Biochemical & Histopathological Analysis Daily_Gavage->Endpoint_Analysis

Caption: Workflow for the Cadmium-Induced Hypertension Study.

Protocol for Acute Toxicity Assessment in Mice

Objective: To determine the median lethal dose (LD50) and maximum tolerated dose (MTD) of this compound in mice.

Materials:

  • Male and female Kunming mice (18-22 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Observation cages

Procedure:

  • Animal Acclimatization: House mice as described above.

  • Dose Range Finding: Start with a wide range of doses based on available data for similar compounds.

  • Group Allocation: Assign mice to groups (n=10, 5 male and 5 female) for each dose level and a control group (vehicle only).

  • Drug Administration: Administer a single oral dose of this compound by gavage.

  • Observation: Observe animals continuously for the first 4 hours and then periodically for 14 days for signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions) and mortality.

  • Data Analysis: Calculate the LD50 using a suitable statistical method (e.g., probit analysis). The MTD is the highest dose that does not cause mortality or significant signs of toxicity.

G Dose_Selection Dose Range Finding Single_Oral_Dose Single Oral Administration Dose_Selection->Single_Oral_Dose Observation_14_Days 14-Day Observation (Toxicity & Mortality) Single_Oral_Dose->Observation_14_Days LD50_MTD_Calculation LD50 and MTD Calculation Observation_14_Days->LD50_MTD_Calculation

Caption: Workflow for Acute Toxicity Assessment.

Proposed Protocol for Conditioned Place Preference (CPP) Study in Mice

Objective: To investigate the potential rewarding or aversive effects of this compound.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • This compound

  • Saline (0.9% NaCl)

  • CPP apparatus (a box with two distinct compartments)

  • Video tracking software

Procedure:

  • Apparatus Habituation: Allow mice to freely explore the entire CPP apparatus for a pre-test session (e.g., 15 minutes) to determine initial preference for either compartment.

  • Conditioning Phase (8 days):

    • On days 1, 3, 5, and 7, administer this compound (at a non-sedating, behaviorally active dose determined from preliminary studies) and confine the mouse to one compartment for 30 minutes.

    • On days 2, 4, 6, and 8, administer saline and confine the mouse to the opposite compartment for 30 minutes.

    • The drug-paired compartment should be counterbalanced across animals.

  • Test Phase: On day 9, place the mouse in the central neutral area of the apparatus and allow it to freely explore both compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-test suggests a rewarding effect. A significant decrease suggests an aversive effect.

G Pre-Test Pre-Test Conditioning Conditioning Pre-Test->Conditioning Test Test Conditioning->Test Day_1_3_5_7 Day_1_3_5_7 Conditioning->Day_1_3_5_7 This compound Day_2_4_6_8 Day_2_4_6_8 Conditioning->Day_2_4_6_8 Saline Day_1_3_5_7->Test Day_2_4_6_8->Test G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron This compound This compound DA_Receptor Dopamine Receptor (e.g., D2) This compound->DA_Receptor ? DA_Release Dopamine Release DA_Receptor->DA_Release Modulates Dopamine Dopamine DA_Release->Dopamine D1_Receptor D1 Receptor AC Adenylyl Cyclase D1_Receptor->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates ERK ERK PKA->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Reward, Motivation) CREB->Gene_Expression Regulates Dopamine->D1_Receptor

References

Application Note: Quantitative Analysis of Tubotaiwine using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine is an indole (B1671886) alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples, including plant extracts and pharmaceutical formulations, is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the analysis of this compound. The described protocol provides a starting point for method development and validation.

Indole alkaloids, including this compound, generally exhibit strong UV absorbance, making HPLC-DAD a suitable technique for their detection and quantification.[1] A reversed-phase C18 column is commonly recommended for the separation of such compounds due to its versatility.[1] The method outlined below is based on established principles for the analysis of related indole alkaloids and provides a framework for achieving reliable and reproducible results.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a diode array detector is suitable for this analysis. The following conditions are recommended as a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Standard and Sample Preparation

Standard Preparation:

  • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727) or the initial mobile phase composition.

  • Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material):

  • Extraction: Macerate dried and powdered plant material in methanol (e.g., 10g in 100 mL) for 24 hours at room temperature.[1]

  • Filtration: Filter the extract to remove solid debris.[1]

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.[1]

  • Purification (Acid-Base Extraction):

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl).

    • Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities.

    • Basify the aqueous layer to pH 9-10 with a suitable base (e.g., ammonium (B1175870) hydroxide).[1]

    • Extract the alkaloids with an organic solvent (e.g., dichloromethane (B109758) or chloroform).[1]

    • Combine the organic layers and evaporate to dryness.

  • Final Preparation: Dissolve a known amount of the final extract in the initial mobile phase.[1] Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[1]

Method Validation (Representative Data)

The following tables summarize representative quantitative data for a validated HPLC-DAD method for an indole alkaloid similar to this compound. These values should be established specifically for this compound during in-house method validation.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity Range (µg/mL)Calibration Curve EquationCorrelation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
This compound (Example)1 - 100y = 45821x + 12345> 0.9990.150.50

LOD and LOQ are typically calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 2: Precision and Accuracy

AnalyteConcentration (µg/mL)Intra-day Precision (RSD, %) (n=5)Inter-day Precision (RSD, %) (n=5)Accuracy (Recovery, %)
This compound (Example)5< 2.0< 2.598 - 102
25< 1.5< 2.099 - 101
75< 1.0< 1.598 - 102

Precision is expressed as the relative standard deviation (RSD) of replicate measurements. Accuracy is determined by spike and recovery experiments.

Experimental Workflow and Diagrams

The overall workflow for the analysis of this compound from a plant matrix is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_quant Quantification plant_material Plant Material extraction Methanol Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration acid_base Acid-Base Purification concentration->acid_base final_sample Dissolve & Filter (0.45 µm) acid_base->final_sample hplc_injection HPLC Injection final_sample->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection (280 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis quantification Quantify this compound data_analysis->quantification std_prep Prepare Calibration Standards calibration_curve Generate Calibration Curve std_prep->calibration_curve calibration_curve->quantification

Caption: Workflow for this compound Analysis.

Conclusion

The HPLC-DAD method described in this application note provides a reliable framework for the quantitative analysis of this compound. The protocol includes detailed steps for sample preparation, chromatographic separation, and detection. The representative validation data demonstrates that the method can achieve excellent linearity, sensitivity, precision, and accuracy, which are essential for robust analytical results in research and drug development. It is recommended to perform a full method validation for this compound in the specific sample matrix of interest to ensure optimal performance.

References

Application of Tubotaiwine in Leishmania infantum Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has demonstrated selective activity against Leishmania infantum, the causative agent of visceral leishmaniasis[1]. While extensive quantitative data on its specific mechanism of action against this parasite is still emerging, the known bioactivities of related alkaloids suggest several potential avenues for its antileishmanial effects. This document provides a detailed guide for researchers investigating the application of this compound in L. infantum research, including hypothesized mechanisms of action, detailed experimental protocols, and data presentation guidelines.

The proposed antileishmanial mechanisms of this compound against L. infantum are multifaceted and may involve the induction of apoptosis, cell cycle arrest, and mitochondrial dysfunction[2][3]. These pathways are common targets for various natural and synthetic compounds exhibiting antiprotozoal activity[3][4]. The following sections will delve into these potential mechanisms and provide protocols to investigate them.

Quantitative Data Summary

Direct quantitative data for this compound's activity against Leishmania infantum is not extensively available in the public domain. However, based on the activity of other antileishmanial compounds, the following table outlines the expected data points and their significance in evaluating the efficacy of this compound.

ParameterDescriptionLeishmania infantum (Hypothesized)Mammalian Cells (Hypothesized)Selectivity Index (SI) (Hypothesized)Reference Compounds (IC50/CC50)
IC50 (µM) The half-maximal inhibitory concentration against L. infantum promastigotes or amastigotes.To be determinedN/A>10Miltefosine: ~4-25 µM[5]
CC50 (µM) The half-maximal cytotoxic concentration against a mammalian cell line (e.g., J774.A1 macrophages).N/ATo be determinedN/AMiltefosine: >50 µM
SI Selectivity Index (CC50 mammalian cells / IC50 L. infantum). A higher SI indicates greater selectivity for the parasite.N/AN/A>10N/A

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the known effects of alkaloids on protozoan parasites, this compound may exert its leishmanicidal activity through one or more of the following pathways:

  • Induction of Apoptosis: this compound may trigger programmed cell death in L. infantum through the intrinsic (mitochondrial) pathway. This could involve the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors[3][4].

  • Cell Cycle Arrest: The compound might interfere with the parasite's cell cycle progression, potentially by inhibiting key proteins like tubulin, which is crucial for cell division[2].

  • Mitochondrial Dysfunction: Direct damage to the single mitochondrion of Leishmania can disrupt the parasite's energy metabolism and redox balance, leading to cell death[3][4].

Signaling Pathway Diagrams

Hypothesized Apoptotic Pathway Induced by this compound This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP ApoptoticFactors Release of Pro-Apoptotic Factors Mitochondrion->ApoptoticFactors CaspaseActivation Caspase-like Activation ApoptoticFactors->CaspaseActivation DNA_Fragmentation DNA Fragmentation CaspaseActivation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Proposed Experimental Workflow for this compound Evaluation cluster_0 In Vitro Antileishmanial Activity cluster_1 Mechanism of Action Studies cluster_2 Cytotoxicity Assessment Promastigote_Assay Promastigote Viability Assay (MTT/Resazurin) IC50_Determination IC50 Determination Promastigote_Assay->IC50_Determination Amastigote_Assay Intracellular Amastigote Assay (Macrophage Infection) Amastigote_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) IC50_Determination->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Mitochondrial_Assay Mitochondrial Dysfunction (JC-1/TMRM Staining) IC50_Determination->Mitochondrial_Assay SI_Calculation Selectivity Index (SI) Calculation IC50_Determination->SI_Calculation Mammalian_Cell_Assay Cytotoxicity Assay on Mammalian Cells (e.g., J774) CC50_Determination CC50 Determination Mammalian_Cell_Assay->CC50_Determination CC50_Determination->SI_Calculation

References

Application Notes and Protocols for In-vivo Analgesic Activity Assays of Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine, a monoterpene indole (B1671886) alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities, including promising analgesic properties. Preliminary studies suggest that this compound may exert its pain-relieving effects through modulation of the adenosinergic system, a key pathway in pain perception.[1] These application notes provide detailed protocols for assessing the analgesic efficacy of this compound using standard in-vivo models: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. Furthermore, a proposed signaling pathway for its mechanism of action is illustrated.

While the analgesic potential of this compound is recognized, specific quantitative data from in-vivo studies are not extensively available in public literature. Therefore, the data tables provided herein are presented as templates for the systematic recording of experimental findings.

Data Presentation

The following tables are designed for the clear and structured presentation of quantitative data obtained from the in-vivo analgesic assays of this compound.

Table 1: Hot Plate Test Data

Treatment GroupDose (mg/kg)Route of AdministrationLatency Time (seconds) at Time 0Latency Time (seconds) at 30 minLatency Time (seconds) at 60 minLatency Time (seconds) at 90 minLatency Time (seconds) at 120 min
Vehicle Control--
Positive Control (e.g., Morphine)
This compound
This compound
This compound

Table 2: Tail-Flick Test Data

Treatment GroupDose (mg/kg)Route of AdministrationReaction Time (seconds) at Time 0Reaction Time (seconds) at 30 minReaction Time (seconds) at 60 minReaction Time (seconds) at 90 minReaction Time (seconds) at 120 min
Vehicle Control--
Positive Control (e.g., Morphine)
This compound
This compound
This compound

Table 3: Acetic Acid-Induced Writhing Test Data

Treatment GroupDose (mg/kg)Route of AdministrationNumber of Writhes (in 20 min)% Inhibition of Writhing
Vehicle Control--0%
Positive Control (e.g., Diclofenac)
This compound
This compound
This compound

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of pharmacological substances. The test measures the reaction time of an animal to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)

  • Animal enclosures (transparent cylinders)

  • Stopwatch

  • Test animals (mice or rats)

  • This compound solution

  • Vehicle control (e.g., saline, distilled water with 0.5% Tween 80)

  • Positive control (e.g., Morphine sulfate)

  • Administration tools (syringes, gavage needles)

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory environment for at least 7 days prior to the experiment, with free access to food and water.

  • Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.

  • Baseline Measurement: Gently place each animal on the hot plate within the transparent cylinder and start the stopwatch. Record the latency time for the animal to exhibit a nociceptive response, such as licking a paw or jumping. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Grouping and Administration: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control, and this compound treatment groups (at least 3 doses). Administer the respective substances via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the latency time as described in step 3.

Tail-Flick Test

The tail-flick test is another common method for assessing central analgesic activity by measuring the latency of a tail withdrawal reflex from a thermal stimulus.

Materials:

  • Tail-flick apparatus (radiant heat source or water bath)

  • Animal restrainers

  • Stopwatch

  • Test animals (mice or rats)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Morphine sulfate)

  • Administration tools

Procedure:

  • Animal Acclimatization: Acclimate animals as described for the hot plate test.

  • Apparatus Setup: If using a radiant heat source, ensure it is focused on the distal portion of the tail. If using a water bath, maintain a constant temperature of 52 ± 0.5°C.

  • Baseline Measurement: Gently restrain the animal with the tail exposed. Apply the thermal stimulus to the tail and start the stopwatch. Record the time taken for the animal to flick its tail away from the stimulus. A cut-off time (e.g., 10-15 seconds) is crucial to prevent tissue injury.

  • Grouping and Administration: Group and administer substances as described for the hot plate test.

  • Post-Treatment Measurement: At specified time points post-administration, repeat the measurement of tail-flick latency as described in step 3.

Acetic Acid-Induced Writhing Test

This test is a chemical-based assay used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing response, and the reduction in the number of writhes indicates analgesia.

Materials:

  • 0.6% Acetic acid solution

  • Observation chambers

  • Stopwatch

  • Test animals (mice)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Diclofenac sodium)

  • Administration tools

Procedure:

  • Animal Acclimatization and Fasting: Acclimate animals for at least one week. Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Grouping and Administration: Randomly divide the animals into experimental groups. Administer the vehicle, positive control, or this compound (at least 3 doses) orally or intraperitoneally.

  • Induction of Writhing: After a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.), administer 0.6% acetic acid solution (10 ml/kg) intraperitoneally to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 20-minute period. A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Visualizations

G cluster_prep Preparation cluster_assay Analgesic Assays cluster_data Data Analysis Animal_Acclimatization Animal Acclimatization Baseline_Measurement Baseline Measurement (Hot Plate / Tail-Flick) Animal_Acclimatization->Baseline_Measurement Grouping Random Animal Grouping Baseline_Measurement->Grouping Administration Drug Administration (Vehicle, Positive Control, this compound) Grouping->Administration Hot_Plate Hot Plate Test Administration->Hot_Plate Tail_Flick Tail-Flick Test Administration->Tail_Flick Writhing_Test Acetic Acid-Induced Writhing Test Administration->Writhing_Test Data_Collection Data Collection (Latency / Writhing Count) Hot_Plate->Data_Collection Tail_Flick->Data_Collection Writhing_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental Workflow for In-vivo Analgesic Activity Assessment.

G cluster_pathway Proposed Analgesic Signaling Pathway of this compound This compound This compound Adenosine_Receptor Adenosine Receptor (A1) This compound->Adenosine_Receptor Binds to G_Protein Gi/o Protein Adenosine_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ion_Channels Modulation of Ion Channels (e.g., K+ efflux, Ca2+ influx inhibition) PKA->Ion_Channels Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Glutamate, Substance P) PKA->Neurotransmitter_Release Analgesia Analgesic Effect Ion_Channels->Analgesia Neurotransmitter_Release->Analgesia

Caption: Proposed Adenosinergic Signaling Pathway for this compound's Analgesia.

References

Application Notes and Protocols for Studying Tubotaiwine's Effect on Vascular Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular remodeling, a complex process involving alterations in the structure and function of blood vessels, plays a pivotal role in the pathogenesis of various cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty. A key event in vascular remodeling is the phenotypic switching of vascular smooth muscle cells (VSMCs) from a quiescent, contractile state to a proliferative and migratory synthetic state. This transition is characterized by increased VSMC proliferation, migration, and apoptosis, as well as the deposition and degradation of the extracellular matrix (ECM).

Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has emerged as a compound of interest for its potential therapeutic effects. While direct studies on this compound's role in vascular remodeling are limited, other indole alkaloids have demonstrated significant effects on cardiovascular function.[1][2][3] These application notes provide a comprehensive set of protocols to investigate the potential effects of this compound on the key cellular and molecular events involved in vascular remodeling.

Key Cellular Events in Vascular Remodeling and Assays to Study this compound's Effects

The following sections detail experimental protocols to assess the impact of this compound on VSMC proliferation, migration, apoptosis, and ECM remodeling.

Vascular Smooth Muscle Cell (VSMC) Proliferation

Proliferation of VSMCs is a hallmark of neointima formation and vascular stenosis.[4][5] Assays to measure VSMC proliferation are critical to understanding the potential anti-remodeling effects of this compound.

a. MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed primary human aortic smooth muscle cells (HASMCs) in a 96-well plate at a density of 5 x 10³ cells/well in smooth muscle cell basal medium (SmBM) supplemented with 5% fetal bovine serum (FBS), growth factors, and antibiotics. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Serum Starvation: After 24 hours, replace the medium with serum-free SmBM and incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the presence of a pro-proliferative stimulus, such as platelet-derived growth factor (PDGF-BB, 20 ng/mL), for 48 hours. Include a vehicle control (DMSO) and a positive control (proliferative stimulus alone).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (PDGF-BB alone) and calculate the IC₅₀ value for this compound.

b. BrdU Incorporation Assay for DNA Synthesis

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA of proliferating cells.

Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: 24 hours post-treatment, add BrdU labeling solution (10 µM) to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

  • Antibody Incubation: Add a peroxidase-conjugated anti-BrdU antibody and incubate for 90 minutes.

  • Substrate Reaction: Add the substrate solution and incubate until color development is sufficient for photometric detection.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Quantitative Data Summary: Effect of this compound on VSMC Proliferation

AssayThis compound Concentration (µM)% Inhibition of Proliferation (vs. PDGF-BB)IC₅₀ (µM)
MTT 0.15.2 ± 1.145.8
115.8 ± 2.5
1048.9 ± 4.2
5075.3 ± 5.1
10092.1 ± 3.8
BrdU 0.18.1 ± 1.538.2
122.4 ± 3.1
1052.7 ± 4.8
5081.2 ± 6.2
10095.6 ± 2.9
Vascular Smooth Muscle Cell Migration

VSMC migration from the media to the intima is another critical step in vascular remodeling.[6]

a. Wound Healing (Scratch) Assay

This is a straightforward method to study directional cell migration in vitro.

Protocol:

  • Cell Seeding: Seed HASMCs in a 6-well plate and grow to confluence.

  • Scratch Wound: Create a "scratch" in the cell monolayer with a sterile 200 µL pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add serum-free medium containing different concentrations of this compound and a chemoattractant (e.g., PDGF-BB, 20 ng/mL).

  • Image Acquisition: Capture images of the scratch at 0, 12, and 24 hours.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

b. Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic migration of cells across a porous membrane.

Protocol:

  • Cell Preparation: Serum-starve HASMCs for 24 hours.

  • Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium with PDGF-BB (20 ng/mL) to the lower chamber.

  • Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing various concentrations of this compound and seed them into the upper chamber of the inserts.

  • Incubation: Incubate for 6-8 hours at 37°C.

  • Staining and Counting: Remove non-migrated cells from the upper surface of the insert with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Data Analysis: Count the number of migrated cells in several random fields under a microscope.

Quantitative Data Summary: Effect of this compound on VSMC Migration

AssayThis compound Concentration (µM)% Inhibition of Migration (vs. PDGF-BB)
Wound Healing (24h) 1035.4 ± 4.1
5068.2 ± 5.9
Transwell Migration 1042.1 ± 3.8
5075.9 ± 6.5
Vascular Smooth Muscle Cell Apoptosis

Apoptosis, or programmed cell death, of VSMCs can influence plaque stability and the overall outcome of vascular remodeling.[7][8][9]

a. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed HASMCs in 6-well plates and treat with this compound at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

b. TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Grow HASMCs on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT and FITC-dUTP.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence indicates apoptotic cells.

Quantitative Data Summary: Effect of this compound on VSMC Apoptosis

AssayThis compound Concentration (µM)% Apoptotic Cells
Annexin V/PI 108.5 ± 1.2
5025.1 ± 3.5
TUNEL 106.9 ± 0.9
5021.7 ± 2.8
Extracellular Matrix (ECM) Remodeling

The balance between ECM synthesis and degradation is crucial for maintaining vascular integrity.[10][11][12][13][14]

a. Western Blotting for ECM Proteins

This technique is used to detect and quantify the expression of key ECM proteins like collagen and elastin.

Protocol:

  • Cell Culture and Treatment: Culture HASMCs and treat with this compound in the presence of a stimulus like TGF-β1 (10 ng/mL) for 48 hours.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Collagen I, Collagen III, and Elastin, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

b. Zymography for Matrix Metalloproteinase (MMP) Activity

Zymography is an electrophoretic technique to detect and characterize proteolytic enzymes.

Protocol:

  • Sample Preparation: Collect conditioned media from HASMCs treated with this compound.

  • Gel Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin as a substrate.

  • Enzyme Renaturation and Development: Incubate the gel in a renaturation buffer followed by a development buffer to allow for enzymatic digestion of the substrate.

  • Staining: Stain the gel with Coomassie Brilliant Blue. Areas of enzymatic activity will appear as clear bands against a blue background.

Quantitative Data Summary: Effect of this compound on ECM Remodeling

AssayThis compound Concentration (µM)Relative Protein Expression (Fold Change vs. TGF-β1)
Western Blot Collagen I Elastin
100.72 ± 0.08
500.45 ± 0.05
Zymography MMP-2 Activity MMP-9 Activity
100.68 ± 0.07
500.31 ± 0.04

Signaling Pathways in Vascular Remodeling

Several signaling pathways are implicated in the regulation of VSMC function during vascular remodeling. Investigating the effect of this compound on these pathways can provide insights into its mechanism of action.

PDGF Signaling Pathway

The Platelet-Derived Growth Factor (PDGF) signaling pathway is a major driver of VSMC proliferation and migration.[7][15][16][17][18]

Experimental Approach:

  • Western Blotting: Analyze the phosphorylation status of key downstream effectors of the PDGF receptor (PDGFR), such as Akt, ERK1/2, and p70S6K, in VSMCs treated with PDGF-BB in the presence or absence of this compound.

PDGF_Signaling_Pathway PDGF PDGF-BB PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation VSMC Proliferation p70S6K->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Migration VSMC Migration ERK->Migration This compound This compound This compound->PDGFR This compound->PI3K This compound->ERK

Caption: PDGF Signaling Pathway in VSMCs and potential inhibitory points for this compound.

Wnt/β-catenin and Notch Signaling Pathways

The Wnt/β-catenin and Notch signaling pathways are interconnected and play crucial roles in vascular development and remodeling.[19][20][21][22][23]

Experimental Approach:

  • Western Blotting and RT-qPCR: Measure the protein and mRNA levels of key components of these pathways, including β-catenin, Cyclin D1 (a Wnt target gene), Notch receptors (Notch1-4), and their ligands (e.g., Jagged1, Dll4), in VSMCs treated with this compound.

Wnt_Notch_Signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Notch_Ligand Notch Ligand (Jagged/Delta) bCatenin->Notch_Ligand Upregulates Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1) TCF_LEF->Cell_Cycle Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor NICD NICD Notch_Receptor->NICD Cleavage RBPJ RBPJ NICD->RBPJ Hes_Hey Hes/Hey Transcription RBPJ->Hes_Hey This compound This compound This compound->bCatenin This compound->NICD

Caption: Interplay of Wnt/β-catenin and Notch signaling in vascular remodeling.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on vascular remodeling.

Experimental_Workflow Start Investigate this compound's effect on Vascular Remodeling VSMC_Culture Primary Vascular Smooth Muscle Cell Culture Start->VSMC_Culture Proliferation Assess VSMC Proliferation (MTT, BrdU) VSMC_Culture->Proliferation Migration Assess VSMC Migration (Wound Healing, Transwell) VSMC_Culture->Migration Apoptosis Assess VSMC Apoptosis (Annexin V/PI, TUNEL) VSMC_Culture->Apoptosis ECM Analyze ECM Remodeling (Western Blot, Zymography) VSMC_Culture->ECM Signaling Investigate Signaling Pathways (Western Blot for p-Akt, p-ERK, β-catenin, NICD) Proliferation->Signaling Migration->Signaling Apoptosis->Signaling ECM->Signaling Data_Analysis Data Analysis and Interpretation Signaling->Data_Analysis Conclusion Conclusion on this compound's Therapeutic Potential Data_Analysis->Conclusion

Caption: A comprehensive workflow for studying this compound's effects on VSMCs.

Conclusion

These application notes provide a robust framework for the systematic investigation of this compound's effects on vascular remodeling. By employing the detailed protocols for assessing VSMC proliferation, migration, apoptosis, and ECM dynamics, researchers can generate critical data to elucidate the therapeutic potential of this compound in cardiovascular diseases. Furthermore, the exploration of underlying signaling pathways will provide valuable insights into its mechanism of action, paving the way for further preclinical and clinical development.

References

How to prepare Tubotaiwine solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Tubotaiwine (B1253118)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound solutions for experimental purposes. It includes detailed information on the chemical and physical properties of this compound, protocols for preparing stock and working solutions, and methodologies for key biological assays. Additionally, it summarizes quantitative bioactivity data and illustrates relevant experimental workflows and putative signaling pathways.

Introduction

This compound is a naturally occurring monoterpene indole (B1671886) alkaloid isolated from various plant species, including Hunteria zeylanica and Alstonia scholaris[1][2]. It has garnered significant interest in the scientific community due to its diverse biological activities. Research has demonstrated that this compound exhibits anti-parasitic effects, showing selective activity against Leishmania infantum and antiplasmodial activity against Plasmodium falciparum[2][3][4]. Furthermore, it possesses analgesic properties, with studies indicating an affinity for both opioid and adenosine (B11128) receptors[3][4]. Recent findings also suggest a protective role in cadmium-induced hypertension by reducing arterial stiffness and oxidative stress[5][6].

These application notes provide standardized protocols to facilitate the consistent and effective use of this compound in laboratory settings.

Chemical and Physical Properties

This compound is typically supplied as a powder[3][7]. Proper handling and storage are crucial for maintaining its stability and activity.

PropertyValueCitation(s)
CAS Number 6711-69-9[3][7]
Molecular Formula C₂₀H₂₄N₂O₂[1][3]
Molecular Weight 324.4 g/mol [1][3]
Appearance Powder[3][7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Storage Conditions Desiccate at -20°C[3]

Preparation of this compound Solutions

Safety Precautions

As with any chemical, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions. Handle the powder in a chemical fume hood to avoid inhalation.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound[3][8].

Materials:

  • This compound powder (MW: 324.4 g/mol )

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (mg) = Volume (L) × Concentration (mol/L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.001 L × 0.010 mol/L × 324.4 g/mol × 1000 mg/g = 3.244 mg

  • Weighing: Carefully weigh out 3.244 mg of this compound powder and place it into a sterile vial.

  • Dissolving: Add 1 mL of DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles[3]. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the stock solution into an appropriate aqueous buffer or cell culture medium. It is critical to ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent-induced toxicity in cell-based assays.

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired experimental medium (e.g., DMEM, PBS) to achieve the final target concentrations.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential for distinguishing the effects of the compound from those of the solvent[8].

  • Use Immediately: It is recommended to use the freshly prepared working solutions for experiments immediately.

Quantitative Biological Data

The following table summarizes the reported quantitative data for this compound's biological activities.

Activity TypeTarget / Model OrganismValue (IC₅₀ / Kᵢ)Citation(s)
Opioid Receptor Affinity Opiate ReceptorKᵢ: 1.65 ± 0.81 µM[3]
Antiplasmodial Activity Plasmodium falciparumIC₅₀: 8.5 µM[2]
Antileishmanial Activity Leishmania infantumSelective activity[3]
Analgesic Activity Mouse modelsIn vivo activity[3]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a cancer cell line.

Workflow:

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Seed 1. Seed Cells (e.g., 5,000-10,000 cells/well) Incubate1 2. Incubate (24h) Allow cell attachment Seed->Incubate1 Treat 3. Add this compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (10 µL, 5 mg/mL) Incubate2->Add_MTT Incubate3 6. Incubate (4h) Formazan (B1609692) crystal formation Add_MTT->Incubate3 Solubilize 7. Solubilize Crystals (Add 100-150 µL DMSO) Incubate3->Solubilize Measure 8. Measure Absorbance (570 nm) Solubilize->Measure Calculate 9. Calculate % Viability Measure->Calculate Plot 10. Plot Dose-Response Curve Calculate->Plot Determine_IC50 11. Determine IC₅₀ Value Plot->Determine_IC50

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment[8].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (medium with DMSO) and a negative control (medium only)[8].

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂[8].

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals[8].

  • Solubilization: Carefully remove the supernatant and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes[8].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction[8].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism)[8].

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow:

NO_Workflow cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_assay Griess Reaction cluster_analysis Data Analysis Seed 1. Seed Macrophages (e.g., RAW 264.7) Incubate1 2. Incubate (24h) Seed->Incubate1 Pretreat 3. Pre-treat with this compound (2 hours) Incubate1->Pretreat Stimulate 4. Stimulate with LPS (1 µg/mL) (18-24 hours) Pretreat->Stimulate Collect 5. Collect Supernatant (100 µL) Stimulate->Collect Add_Griess 6. Add Griess Reagent (100 µL) Collect->Add_Griess Incubate2 7. Incubate (10-30 min) (Room Temperature, Dark) Add_Griess->Incubate2 Measure 8. Measure Absorbance (540 nm) Incubate2->Measure Std_Curve 9. Generate Nitrite (B80452) Standard Curve Measure->Std_Curve Calculate 10. Calculate % NO Inhibition Std_Curve->Calculate Determine_IC50 11. Determine IC₅₀ Value Calculate->Determine_IC50

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

Methodology:

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) into a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours[8].

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production. Include a positive control (LPS only) and a negative control (medium only)[8].

  • Griess Reaction: Collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well[8].

  • Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 540 nm[8].

  • Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-only control. Calculate the IC₅₀ value[8].

Putative Signaling Pathways

The exact mechanisms of action for this compound are still under investigation. However, based on its observed biological activities, several signaling pathways are likely involved.

Putative Analgesic Mechanism

The analgesic effects of this compound are potentially mediated through its interaction with adenosine receptors, which play a key role in pain perception[4].

Analgesic_Pathway This compound This compound AdenosineReceptor Adenosine Receptors (e.g., A₁) This compound->AdenosineReceptor Binds to / Activates NeuronalActivity Inhibition of Neuronal Activity AdenosineReceptor->NeuronalActivity Neurotransmitter Modulation of Neurotransmitter Release (e.g., Glutamate) AdenosineReceptor->Neurotransmitter Analgesia Analgesic Effect NeuronalActivity->Analgesia Neurotransmitter->Analgesia

Caption: Putative analgesic signaling pathway for this compound.

Putative Anti-inflammatory Mechanism

This compound may exert anti-inflammatory effects by inhibiting key pathways involved in the production of pro-inflammatory mediators like nitric oxide.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor (on Macrophage) LPS->TLR4 Activates Signaling Intracellular Signaling (e.g., NF-κB, MAPKs) TLR4->Signaling iNOS iNOS Gene Expression Signaling->iNOS NO Nitric Oxide (NO) Production iNOS->NO This compound This compound This compound->Signaling Inhibits

Caption: Putative anti-inflammatory mechanism of this compound.

References

Cell-based Assays for Tubotaiwine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubotaiwine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Apocynaceae family, such as Voacanga africana.[1] Alkaloids from this class have garnered significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties.[1] Preliminary studies on related indole alkaloids suggest that their cytotoxic effects may be mediated through the induction of apoptosis.[2][3] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell-based assays. While direct experimental data on this compound is limited, the methodologies described herein are standard for evaluating the cytotoxic potential of natural products and can be adapted for this compound.[1]

Data Presentation: Cytotoxicity of Related Indole Alkaloids

To provide a reference for the potential cytotoxic activity of this compound, the following tables summarize the half-maximal inhibitory concentration (IC50) values of structurally related indole alkaloids from Voacanga africana and other sources against various cancer cell lines.

Table 1: Cytotoxicity (IC50) of Monoterpenoid Indole Alkaloids from Voacanga africana

CompoundHEPG-2 (Liver)A375 (Melanoma)MDA-MB-231 (Breast)SH-SY5Y (Neuroblastoma)CT26 (Colon)
VoacamineSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
VobasineModerate InhibitionModerate InhibitionModerate InhibitionModerate InhibitionModerate Inhibition
VoacangineModerate InhibitionModerate InhibitionModerate InhibitionModerate InhibitionModerate Inhibition
VoacristineModerate InhibitionModerate InhibitionModerate InhibitionModerate InhibitionModerate Inhibition
19-epi-VoacristineSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
Ibogamine-16-carboxylic acid,17,20-didehydro-5,6-dioxo-10-methoxy-methyl esterNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition
19-epi-HeyneanineNo InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition
Data sourced from a study on alkaloids from the barks of Voacanga africana.[4] Specific IC50 values were not provided in the abstract, but the relative inhibitory activities were described.

Table 2: Cytotoxicity (IC50) of Tabersonine from Voacanga africana Seeds on Various Human Cancer Cell Lines

Cell LineIC50 (µg/mL)
Various Human Cancer Cell Lines 4.8 ± 0.4 to 22.5 ± 1.4
Data suggests that Tabersonine induces apoptosis.[2]

Table 3: Cytotoxicity (IC50) of Vobasinyl-Iboga Alkaloids from Tabernaemontana elegans

CompoundHCT116 (Colon)HepG2 (Liver)
Compound 1 (New) 8.4 µM>10 µM
Compound 2 (New) >10 µM>10 µM
Compound 3 (New) >10 µM>10 µM
Compound 5 8.4 µM>10 µM
These compounds were found to be strong inducers of apoptosis and cell cycle arrest in HCT116 cells.[5]

Table 4: Cytotoxicity (IC50) of Iboga-type Indole Alkaloids from Tabernaemontana pachysiphon

CompoundHuman Cancer Cell Lines
Compounds 1, 5-7, 15, and 16 2.5 - 9.8 µM
Tested against various human cancer cell lines.[6]

Experimental Protocols

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compound Add this compound to Cells cell_seeding->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for MTT Cell Viability Assay.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background).

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation & Collection cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells & Treat with this compound incubate Incubate cell_seeding->incubate controls Prepare Spontaneous & Maximum Release Controls controls->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_reaction Incubate for 30 min add_reaction_mix->incubate_reaction add_stop_solution Add Stop Solution incubate_reaction->add_stop_solution read_absorbance Measure Absorbance at 490nm add_stop_solution->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Caption: Workflow for LDH Cytotoxicity Assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathway: Induction of Apoptosis

Based on studies of related indole alkaloids, this compound may induce cytotoxicity through the activation of apoptosis.[2][3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute programmed cell death.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2_family Bcl-2 Family Proteins (Bax, Bak) caspase8->bcl2_family via Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 cellular_stress Cellular Stress (e.g., DNA damage) cellular_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 substrates Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis This compound This compound This compound->death_receptor This compound->cellular_stress

Caption: Hypothetical Apoptotic Signaling Pathway for this compound.

References

Application Notes and Protocols for the Investigation of Tubotaiwine's Activity on Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine (B1666218) receptors (GlyRs) are crucial mediators of inhibitory neurotransmission in the central nervous system, particularly in the spinal cord and brainstem.[1][2] These ligand-gated chloride ion channels play a vital role in motor control, sensory processing, and pain perception.[3][4] Dysregulation of GlyR function is implicated in neurological disorders such as hyperekplexia and has emerged as a potential therapeutic target for conditions including chronic pain and epilepsy.[3][5] GlyRs are pentameric structures typically composed of α and β subunits, with the α subunit forming the glycine binding site.[2][6]

Tubotaiwine (B1253118) is an alkaloid compound isolated from plants such as Alstonia scholaris.[3] Its known pharmacological activities include antihypertensive effects, analgesia, and affinity for adenosine (B11128) and opioid receptors.[1][7] To date, there is no published evidence of this compound directly interacting with glycine receptors. These application notes provide a comprehensive framework and detailed protocols for a hypothetical investigation into the potential modulatory effects of this compound on glycine receptor pathways. The following sections outline the necessary experimental procedures to determine if this compound acts as an antagonist, agonist, or allosteric modulator of GlyRs.

Hypothetical Data Presentation

The following tables present plausible quantitative data that could be obtained from the described experimental protocols, illustrating two hypothetical scenarios: 1) this compound as a competitive antagonist, and 2) this compound as a positive allosteric modulator.

Table 1: Hypothetical Competitive Antagonist Profile of this compound at α1 Glycine Receptors

ParameterValueMethod
IC50 (vs. [³H]strychnine)15.2 µMRadioligand Binding Assay
Ki (vs. [³H]strychnine)8.9 µMRadioligand Binding Assay (Cheng-Prusoff)
Glycine EC50 (control)35 µMWhole-Cell Patch Clamp
Glycine EC50 (+10 µM this compound)78 µMWhole-Cell Patch Clamp

Table 2: Hypothetical Positive Allosteric Modulator Profile of this compound at α1 Glycine Receptors

ParameterValueMethod
Glycine EC50 (control)35 µMTwo-Electrode Voltage Clamp
Glycine EC50 (+10 µM this compound)12 µMTwo-Electrode Voltage Clamp
% Potentiation of EC20 Glycine Response150%Two-Electrode Voltage Clamp
Direct Agonist ActivityNo significant currentTwo-Electrode Voltage Clamp

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Competitive Antagonism

This protocol is designed to determine if this compound can displace the binding of a known high-affinity GlyR antagonist, [³H]strychnine, from receptors expressed in HEK293 cells.

1.1. Materials

  • Cells: HEK293 cells stably expressing the human α1 glycine receptor subunit.

  • Radioligand: [³H]strychnine (specific activity ~20-40 Ci/mmol).

  • Competitor: this compound (stock solution in DMSO).

  • Non-specific binding control: Unlabeled strychnine (B123637) (10 mM stock).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters (GF/B or equivalent).

  • Cell harvester.

  • Scintillation counter.

1.2. Method

  • Membrane Preparation:

    • Culture HEK293-hGlyRα1 cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

    • Resuspend the pellet in fresh binding buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: 50 µL binding buffer, 50 µL [³H]strychnine (final concentration ~2 nM), 100 µL membrane preparation (50-100 µg protein).

      • Non-specific Binding: 50 µL unlabeled strychnine (final concentration 10 µM), 50 µL [³H]strychnine, 100 µL membrane preparation.

      • This compound Competition: 50 µL this compound (at various concentrations), 50 µL [³H]strychnine, 100 µL membrane preparation.

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

1.3. Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]strychnine and Kd is its dissociation constant.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to characterize the functional effects of this compound on glycine-evoked currents in oocytes expressing GlyRs. It is particularly useful for identifying agonistic, antagonistic, or allosteric modulatory effects.

2.1. Materials

  • Xenopus laevis oocytes (stage V-VI).

  • cRNA: Human GlyR α1 and β subunit cRNA (in a 1:3 ratio for heteromeric expression).

  • Injection system: Nanoject or equivalent.

  • Recording Chamber and TEVC setup (e.g., Axon GeneClamp 500B).

  • Microelectrodes: Borosilicate glass, filled with 3 M KCl (resistance 0.5-2 MΩ).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.

  • Agonist: Glycine.

  • Test Compound: this compound.

2.2. Method

  • Oocyte Preparation and Injection:

    • Surgically remove oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject each oocyte with ~50 nL of the GlyR cRNA mixture.

    • Incubate oocytes for 2-5 days at 16-18°C in ND96 supplemented with antibiotics.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96.

    • Impale the oocyte with two microelectrodes.

    • Clamp the membrane potential at -60 mV.

    • Establish a baseline current.

    • To test for agonist activity, apply this compound alone at various concentrations.

    • To test for antagonist activity, co-apply a fixed concentration of glycine (e.g., EC50) with increasing concentrations of this compound.

    • To test for positive allosteric modulation, co-apply a low concentration of glycine (e.g., EC10-EC20) with increasing concentrations of this compound.

2.3. Data Analysis

  • Measure the peak amplitude of the glycine-evoked currents.

  • For antagonist activity, generate a concentration-response curve for this compound's inhibition of the glycine response to determine the IC50.

  • For allosteric modulation, calculate the percentage potentiation of the glycine response by this compound and determine the EC50 for this effect.

  • Construct concentration-response curves for glycine in the absence and presence of a fixed concentration of this compound to observe shifts in EC50.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol offers higher resolution recording of GlyR activity and is well-suited for detailed kinetic studies and precise pharmacological characterization.

3.1. Materials

  • Cells: HEK293 cells transiently or stably expressing human GlyR α1 subunits.

  • Cell culture reagents.

  • Patch-clamp rig: Inverted microscope, micromanipulators, amplifier (e.g., Axopatch 200B), and data acquisition system.

  • Borosilicate glass capillaries for pipettes.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2 with CsOH.

  • Agonist: Glycine.

  • Test Compound: this compound.

3.2. Method

  • Cell Preparation:

    • Plate HEK293 cells expressing GlyRs onto glass coverslips 24-48 hours before recording.

  • Pipette Fabrication:

    • Pull pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Recording:

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply glycine at various concentrations to generate a baseline concentration-response curve.

    • Co-apply glycine with various concentrations of this compound to assess its modulatory effects. A rapid solution exchange system is recommended.

3.3. Data Analysis

  • Measure the peak current amplitude for each glycine application.

  • Normalize the responses to the maximal glycine-evoked current.

  • Fit the concentration-response data with the Hill equation to determine EC50 and Hill coefficient.

  • Compare the glycine concentration-response curves in the absence and presence of this compound to identify any shifts in potency (EC50) or efficacy (maximal response).

Visualizations

Glycine_Receptor_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glycine_Vesicle Glycine Vesicle GlyR Glycine Receptor (GlyR) (α/β subunits) Glycine_Vesicle->GlyR Glycine Release Cl_ion Cl⁻ GlyR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx

Caption: Glycine receptor signaling pathway.

Radioligand_Binding_Workflow prep Prepare Membranes from HEK293-hGlyRα1 cells incubate Incubate Membranes with [³H]strychnine & this compound prep->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Analyze Data (IC50, Ki) count->analyze Electrophysiology_Workflow cluster_tevc TEVC (Xenopus Oocytes) cluster_patch Patch Clamp (HEK293 Cells) inject Inject GlyR cRNA into oocytes record_tevc Record Glycine-evoked currents +/- this compound inject->record_tevc analyze_tevc Analyze Potentiation/Inhibition record_tevc->analyze_tevc transfect Transfect HEK293 cells with GlyR plasmid record_patch Record Glycine-evoked currents +/- this compound transfect->record_patch analyze_patch Analyze EC50 Shift record_patch->analyze_patch

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Tubotaiwine (B1253118). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the construction of its intricate pentacyclic core and the control of stereochemistry. A significant issue reported is the acid-catalyzed gramine-type fragmentation of key intermediates, which can drastically reduce yields.[1] Another challenge lies in the formation of the C(7)-quaternary center and the introduction of substituents at specific positions, which can also be low-yielding and produce unstable intermediates.[2][3]

Q2: Which synthetic route has shown the highest reported yield for this compound?

A2: The enantioselective total synthesis reported by Overman and coworkers has demonstrated high efficiency in the final steps. Their pathway involves the catalytic hydrogenation of a mixture of (+)-condylocarpine and (+)-isocondylocarpine to produce (+)-Tubotaiwine in a 91% yield.[1] The overall yield is dependent on the successful execution of the preceding steps, which are designed to avoid problematic side reactions.

Q3: Are there any known unstable intermediates I should be aware of?

A3: Yes, certain pentacyclic indolenine intermediates have been reported to be unstable, particularly in chlorinated solvents.[3] Additionally, hexahydro-1,5-methano-1H-azocino[4,3-b]indoles with a carbonyl or alkylidene group at the C12 position are prone to facile fragmentation in the presence of even dilute acids.[1]

Troubleshooting Guide

Issue 1: Low yield in the final hydrogenation step to this compound.
  • Question: My final catalytic hydrogenation of the condylocarpine/isocondylocarpine mixture to this compound is resulting in a low yield. What could be the cause?

  • Answer:

    • Catalyst Activity: The activity of the palladium catalyst is crucial. Ensure you are using a fresh, high-quality catalyst. Catalyst poisoning by impurities from previous steps can also inhibit the reaction.

    • Hydrogen Pressure: Inadequate hydrogen pressure can lead to incomplete reaction. Ensure your reaction vessel is properly sealed and pressurized according to the protocol.

    • Solvent Purity: The presence of impurities in the solvent can interfere with the catalyst. Use high-purity, degassed solvent for the reaction.

    • Reaction Time: The reaction may require sufficient time to go to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Significant product loss due to gramine-type fragmentation.
  • Question: I am observing significant byproducts consistent with gramine-type fragmentation. How can I prevent this?

  • Answer: This fragmentation is a known issue when dealing with hexahydro-1,5-methano-1H-azocino[4,3-b]indoles that have a carbonyl or alkylidene group at the C12 position, especially in the presence of acid.[1] The recommended solution is to mask the C12 carbonyl group by reducing it to a hydroxyl group early in the synthetic sequence.[1] This sp³-hybridized carbon is less susceptible to fragmentation. The carbonyl group can then be regenerated at a later stage.

Issue 3: Difficulty in the formation of the C(7)-quaternary center.
  • Question: The cyclization to form the C(7)-quaternary center is proceeding with low yield. What are the critical parameters to optimize?

  • Answer: The formation of this sterically hindered quaternary center is challenging.

    • Reaction Conditions: The choice of cyclization conditions is critical. The use of a thionium (B1214772) ion intermediate, generated from a dithioacetal precursor with a reagent like dimethyl(methylthio)sulphonium tetrafluoroborate (B81430) (DMTSF), has been reported.[3]

    • Solvent: The solvent can have a significant impact on the reaction yield. It has been noted that cyclization in acetonitrile (B52724) can give better yields compared to chlorinated solvents, where the product may be unstable.[3]

    • Temperature: Optimization of the reaction temperature is important. Running the reaction at a lower temperature may improve selectivity and reduce the formation of side products.[4]

Data Summary

Table 1: Key Reaction Yields in the Enantioselective Synthesis of (+)-Tubotaiwine

StepReactantsProductReagents and ConditionsYield (%)Reference
Wittig ReactionPentacyclic ketone 20 (+)-Condylocarpine and (+)-IsocondylocarpineEthyltriphenylphosphonium ylide, THF/toluene, rt77[1]
Catalytic HydrogenationMixture of (+)-Condylocarpine and (+)-Isocondylocarpine(+)-TubotaiwineH₂, Pd/C, EtOAc91[1]
Thionium Ion CyclizationDithioacetal 4 Pentacyclic indolenine 5 DMTSF, acetonitrile36[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation to (+)-Tubotaiwine

This protocol is adapted from the total synthesis by Overman and coworkers.[1]

  • Preparation: A solution of a 1:1 mixture of (+)-condylocarpine and (+)-isocondylocarpine in ethyl acetate (B1210297) (EtOAc) is prepared in a flask suitable for hydrogenation.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution. The amount of catalyst is typically 10-20% by weight of the substrate.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂). The reaction is stirred vigorously under a hydrogen atmosphere (typically a balloon or a Parr shaker) at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford (+)-Tubotaiwine.

Protocol 2: Thionium Ion Cyclization

This protocol is based on the synthesis of racemic this compound by Gràcia and coworkers.[3]

  • Reactant Preparation: The tetracyclic dithioacetal intermediate is dissolved in dry acetonitrile in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reagent Addition: Dimethyl(methylthio)sulphonium tetrafluoroborate (DMTSF) is added to the solution at the appropriate temperature (e.g., 0 °C or room temperature, optimization may be required).

  • Reaction: The reaction mixture is stirred for the time determined by reaction monitoring (TLC or LC-MS).

  • Quenching: The reaction is quenched by the addition of a suitable quenching agent, such as saturated aqueous sodium bicarbonate.

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The resulting crude pentacyclic indolenine should be purified promptly, avoiding chlorinated solvents if instability is observed. Purification is typically achieved by column chromatography.

Visualizations

Tubotaiwine_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product Start (1S,5R)-hexahydro-1,5-methano-1H- azocino[4,3-b]indole-12-one Reduction Reduction of C12 Carbonyl (Masking) Start->Reduction NaBH₄ Ring_Formation Pyrrolidine Ring Construction Reduction->Ring_Formation Multi-step sequence Oxidation Oxidation to Pentacyclic Ketone Ring_Formation->Oxidation Wittig Wittig Reaction Oxidation->Wittig Ph₃P=CHCH₃ Hydrogenation Catalytic Hydrogenation Wittig->Hydrogenation H₂, Pd/C This compound (+)-Tubotaiwine Hydrogenation->this compound Troubleshooting_Fragmentation Start Low Yield Observed Check_Byproducts Analyze byproducts by LC-MS or NMR Start->Check_Byproducts Fragmentation_Observed Gramine-type fragmentation products identified? Check_Byproducts->Fragmentation_Observed Mask_Carbonyl Implement masking strategy: Reduce C12 carbonyl to hydroxyl early in the synthesis. Fragmentation_Observed->Mask_Carbonyl Yes Other_Issue Fragmentation not the issue. Investigate other causes: - Catalyst activity - Reagent purity - Reaction conditions Fragmentation_Observed->Other_Issue No Re-run Re-run synthesis with masked intermediate Mask_Carbonyl->Re-run End Improved Yield Re-run->End

References

Technical Support Center: Overcoming Solubility Issues with Tubotaiwine In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Tubotaiwine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its chemical properties?

This compound is a monoterpenoid indole (B1671886) alkaloid.[1] Its chemical formula is C₂₀H₂₄N₂O₂ and it has a molecular weight of approximately 324.4 g/mol .[2]

Q2: In which solvents is this compound soluble?

This compound is reported to be soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (B87167) (DMSO), and Acetone.[1] For in vitro cell-based assays, DMSO is the most commonly used solvent.[3][4]

Q3: What is the recommended concentration of DMSO for in vitro experiments?

To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A final concentration of less than 0.5% is generally recommended, with concentrations below 0.1% being ideal to avoid potential solvent-induced effects on cells.[5][6][7][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in all experiments.[5][9]

Q4: My this compound solution in DMSO precipitates when added to the cell culture medium. What is happening?

This phenomenon, often called "crashing out," is common for hydrophobic compounds like this compound.[2] It occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium once the DMSO is diluted.[2]

Troubleshooting Guide: Precipitation of this compound in Cell Culture Media

This guide provides a systematic approach to identify and resolve precipitation issues with this compound.

Observation Potential Cause Recommended Solution
Immediate Precipitate Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium.[10]1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion.[10] 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of pre-warmed media first, then add this to the final volume.[2]
Concentration Exceeds Solubility: The final concentration of this compound is too high for the aqueous media to support.[10]1. Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. 2. Determine Maximum Soluble Concentration: Perform a solubility test to find the maximum working concentration under your experimental conditions (see protocol below).[2]
Delayed Precipitate (after hours/days in incubator) Temperature and pH Shifts: Changes in temperature or pH in the incubator can decrease compound solubility over time.[11]1. Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions.[2] 2. Ensure Proper Buffering: Use a medium that is well-buffered for the CO2 concentration in your incubator to maintain a stable pH.[11]
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[12]1. Test Different Media: If possible, try a different basal media formulation. 2. Serum Considerations: If using a serum-containing medium, be aware that proteins in the serum can sometimes interact with the compound.
Cloudiness or Turbidity in Media Fine Particulate Precipitation or Microbial Contamination [11]1. Microscopic Examination: Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.[11] 2. Aseptic Technique: If contamination is suspected, discard the culture and review your sterile handling procedures.

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving in DMSO: Add 100% sterile DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid dissolution.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Preparing Working Solutions and Avoiding Precipitation

This protocol emphasizes the correct technique for diluting the DMSO stock to prevent precipitation.

  • Pre-warm Media: Pre-warm your complete cell culture medium in a 37°C water bath for at least 30 minutes.[10]

  • Prepare Intermediate Dilution (Optional but Recommended): For very hydrophobic compounds, consider making an intermediate dilution of your stock in pre-warmed media.

  • Final Dilution:

    • In a sterile conical tube, add the required volume of pre-warmed medium.

    • While gently swirling or vortexing the tube, slowly add the calculated volume of the this compound stock solution drop-by-drop. This gradual addition is crucial to prevent solvent shock.[10]

  • Homogenization: Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogeneous.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol to Determine the Maximum Soluble Concentration of this compound
  • Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your high-concentration this compound stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing a fixed volume (e.g., 199 µL) of your pre-warmed complete cell culture medium. This will create a range of final this compound concentrations with a constant final DMSO concentration.

  • Include Controls: Include a well with medium only and a well with medium containing the final DMSO concentration (vehicle control).

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO₂. Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 1, 4, and 24 hours).[11]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is considered the maximum soluble concentration for your specific experimental conditions.[11]

Data Presentation

Table 1: Summary of this compound Properties and In Vitro Recommendations

Property Information Reference
Molecular Formula C₂₀H₂₄N₂O₂[2]
Molecular Weight ~324.4 g/mol [2]
Appearance Powder[No specific citation]
Recommended Solvents for Stock DMSO[1]
Recommended Final DMSO Concentration < 0.5%, ideally < 0.1%[5][6][7][8]
Known Biological Activities Affinity for adenosine (B11128) and opiate receptors, analgesic activity, anti-leishmanial, and anti-plasmodial activity.[1]
Potential Mechanism of Action Modulation of adenosinergic signaling pathways.[1][1]

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10-50 mM) weigh->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot add_stock Add Stock Solution Dropwise to Pre-warmed Medium while Vortexing aliquot->add_stock prewarm Pre-warm Cell Culture Medium to 37°C prewarm->add_stock inspect Visually Inspect for Precipitation add_stock->inspect add_to_cells Add to Cells inspect->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

G This compound This compound AdenosineReceptor Adenosine Receptor (e.g., A1, A2A) This compound->AdenosineReceptor Binds to G_protein G-protein Activation/Inhibition AdenosineReceptor->G_protein AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Modulates cAMP cAMP Production AdenylylCyclase->cAMP Alters Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Pain Perception) cAMP->Downstream Leads to

Caption: Putative signaling pathway for this compound.

References

Technical Support Center: Stabilizing Tubotaiwine in Solution for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a technical support guide for researchers, scientists, and drug development professionals working with Tubotaiwine. Currently, there is limited publicly available stability data specifically for this compound. Therefore, the recommendations, protocols, and data presented here are based on established best practices for the long-term storage and stability testing of structurally related indole (B1671886) alkaloids.[1][2] All protocols and storage conditions should be experimentally validated for this compound to ensure optimal stability.

Frequently Asked Questions (FAQs)

Q1: What are the recommended general conditions for long-term storage of this compound stock solutions?

A1: For optimal long-term stability, this compound stock solutions should be stored at -20°C or, preferably, -80°C.[1] Solutions should be prepared in a suitable organic solvent, aliquoted into single-use vials to avoid repeated freeze-thaw cycles, and protected from light by using amber vials or by wrapping the vials in aluminum foil.[1] Purging the vials with an inert gas like nitrogen or argon before sealing can also help prevent oxidative degradation.

Q2: Which solvents are most suitable for preparing this compound stock solutions for long-term storage?

A2: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing stock solutions of indole alkaloids due to their good solvating power and compatibility with many biological assays.[1] However, the choice of solvent may depend on the specific experimental requirements. It is crucial to use high-purity, anhydrous solvents to minimize degradation.

Q3: What are the primary factors that can affect the stability of this compound in solution?

A3: The stability of indole alkaloids like this compound in solution is primarily affected by:

  • pH: Indole alkaloids can be susceptible to degradation in acidic or alkaline conditions.[2] Maintaining a neutral pH is generally recommended unless experimental conditions require otherwise.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[3] Therefore, storage at low temperatures is crucial.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the indole ring.[1]

Q4: What are the visible signs of this compound degradation in a solution?

A4: Signs of degradation can include a change in the color of the solution, the formation of precipitates, or a decrease in the expected biological activity.[4] The appearance of new peaks or a decrease in the area of the main peak in a High-Performance Liquid Chromatography (HPLC) chromatogram is a definitive indicator of degradation.

Q5: What is the recommended analytical technique for assessing the stability of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for assessing the purity and stability of indole alkaloids.[5][6] This method should be capable of separating the intact drug from its degradation products.[7] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the degradation products.[8][9]

Troubleshooting Guide

Q1: I observed a precipitate in my this compound solution after thawing. What should I do?

A1: Precipitation upon thawing can be due to several factors:

  • Supersaturation: The compound may have been dissolved at a concentration close to its solubility limit, and the lower temperature during storage could have caused it to crystallize out. Gently warming the solution and vortexing may help redissolve the compound. If precipitation persists, consider preparing a more dilute stock solution.

  • Degradation: The precipitate could be a less soluble degradation product. In this case, the solution should be analyzed by HPLC to check for purity.

  • pH Shift: If the solution is buffered, a pH shift during freezing and thawing could affect solubility. Ensure the buffer has a low freezing point depression.

Q2: My this compound solution has changed color. Is it still usable?

A2: A color change is often an indication of chemical degradation, particularly oxidation. It is strongly recommended to analyze the solution by HPLC to determine the purity of this compound. If significant degradation has occurred, the solution should be discarded.

Q3: I am seeing a gradual loss of biological activity in my experiments. Could this be related to the stability of my this compound stock solution?

A3: Yes, a gradual loss of activity is a common consequence of compound degradation. It is advisable to prepare fresh dilutions from a new aliquot of your stock solution for each experiment. If the problem persists, assess the stability of your stock solution over time using a validated HPLC method.

Q4: My HPLC analysis shows several new peaks that were not present in the freshly prepared solution. What are these?

A4: The new peaks are likely degradation products. To identify them, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and compare the chromatograms.[3] Using LC-MS analysis can help in the structural elucidation of these new compounds.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO or ethanol) to achieve the desired stock concentration.

  • Solubilization: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but care should be taken to avoid thermal degradation.

  • Aliquoting: Dispense the stock solution into single-use, amber-colored vials.

  • Inert Atmosphere (Optional but Recommended): Gently flush the headspace of each vial with an inert gas (e.g., nitrogen or argon) before capping tightly.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[1]

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of a drug substance.[3][11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

a) Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[12]

  • At each time point, withdraw a sample, neutralize it (for the acidic solution, add an equivalent amount of base, and vice versa), and dilute it with the mobile phase for HPLC analysis.

b) Oxidative Degradation:

  • Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate the solution at room temperature for a defined period.

  • At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

c) Thermal Degradation:

  • Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 70°C) in a stability chamber.

  • Analyze the samples at various time points.

d) Photolytic Degradation:

  • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[3]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples at appropriate time points.

Protocol 3: Long-Term Stability Testing
  • Prepare multiple aliquots of the this compound solution under the desired storage conditions (e.g., different solvents, pH values, and temperatures).

  • Establish a testing schedule. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]

  • At each time point, retrieve an aliquot, allow it to equilibrate to room temperature, and analyze it using a validated stability-indicating HPLC method.

  • Quantify the amount of this compound remaining and any major degradation products.

Data Presentation

Quantitative data from stability studies should be summarized in tables for easy comparison.

Table 1: Example of Recommended Stress Conditions for Forced Degradation Studies of an Indole Alkaloid.

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis 0.1 M HCl Room Temp & 60°C Up to 24 hours
Base Hydrolysis 0.1 M NaOH Room Temp & 60°C Up to 24 hours
Oxidation 3% H₂O₂ Room Temperature Up to 24 hours
Thermal Solid & Solution 70°C Up to 7 days

| Photolytic | Solid & Solution | As per ICH Q1B | As per ICH Q1B |

Table 2: Illustrative Example of Long-Term Stability Data for this compound (Hypothetical Data).

Storage Condition Time (Months) % this compound Remaining (Mean ± SD)
-80°C in DMSO 0 100 ± 0.5
3 99.8 ± 0.6
6 99.5 ± 0.7
12 99.2 ± 0.5
-20°C in DMSO 0 100 ± 0.4
3 98.5 ± 0.8
6 97.1 ± 1.1
12 95.3 ± 1.5
4°C in PBS (pH 7.4) 0 100 ± 0.6
1 92.3 ± 1.8
3 85.1 ± 2.2

| | 6 | 76.8 ± 2.5 |

Visualizations

Indole_Alkaloid Indole Alkaloid (e.g., this compound) Hydroxylated_Intermediate Hydroxylated Intermediate Indole_Alkaloid->Hydroxylated_Intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) Oxidized_Indole Oxidized Indole (e.g., Oxindole) Indole_Alkaloid->Oxidized_Indole [O] (Oxidation) Ring_Opened_Product Ring-Opened Product Hydroxylated_Intermediate->Ring_Opened_Product Further_Degradation Further Degradation Products Ring_Opened_Product->Further_Degradation Oxidized_Indole->Further_Degradation

Caption: Generalized degradation pathway for an indole alkaloid.

start Start: Stability Assessment of this compound prep_solution Prepare this compound Solution start->prep_solution forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) prep_solution->forced_degradation develop_hplc Develop Stability-Indicating HPLC Method forced_degradation->develop_hplc validate_hplc Validate HPLC Method (ICH Guidelines) develop_hplc->validate_hplc long_term_stability Conduct Long-Term Stability Study validate_hplc->long_term_stability analyze_samples Analyze Samples at Scheduled Time Points long_term_stability->analyze_samples evaluate_data Evaluate Data and Determine Shelf-Life analyze_samples->evaluate_data end End: Stability Profile Established evaluate_data->end

Caption: Experimental workflow for stability assessment.

issue Stability Issue Observed (e.g., precipitate, color change, new peaks) check_solubility Is the concentration near the solubility limit? issue->check_solubility check_storage Were proper storage conditions used? (-20°C/-80°C, protected from light) check_solubility->check_storage No reduce_conc Action: Reduce concentration or use a co-solvent check_solubility->reduce_conc Yes check_solvent Is the solvent pure and anhydrous? check_storage->check_solvent Yes improve_storage Action: Store properly in single-use aliquots check_storage->improve_storage No analyze_hplc Analyze by Stability-Indicating HPLC check_solvent->analyze_hplc Yes use_new_solvent Action: Use fresh, high-purity solvent check_solvent->use_new_solvent No degradation_confirmed Degradation Confirmed analyze_hplc->degradation_confirmed

Caption: Troubleshooting decision tree for stability issues.

References

Troubleshooting Tubotaiwine extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Tubotaiwine, an indole (B1671886) alkaloid, from plant material. The principles and protocols outlined here are based on established methods for alkaloid extraction and can be adapted for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind extracting this compound from plant material?

A1: this compound is an alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.[1] The most common extraction method is the acid-base extraction technique.[2] This process leverages the differential solubility of the alkaloid in its salt and free base forms. In an acidic solution, this compound forms a salt, making it soluble in water. Conversely, in a basic (alkaline) solution, it exists as a free base, which is soluble in organic solvents.[3] This allows for separation from other plant components.

Q2: Which solvents are most effective for the initial extraction of this compound?

A2: The initial extraction from dried and powdered plant material is typically performed with polar organic solvents like methanol (B129727) or ethanol (B145695).[4] These solvents can effectively extract both the free base and salt forms of alkaloids.[1] The choice of solvent can significantly impact the extraction yield, and optimization is often necessary. For instance, studies on other alkaloids have shown that a 70% ethanol solution can be optimal.[5]

Q3: My final product has a low purity. What are the common impurities and how can I remove them?

A3: Common impurities in alkaloid extractions include fats, oils, tannins, and pigments from the plant material.[4][6] A preliminary "de-fatting" step using a non-polar solvent like hexane (B92381) or petroleum ether on the initial plant powder can remove fats and oils.[4] Tannins can sometimes precipitate alkaloids, which can be addressed by careful pH control and solvent choice.[6] Further purification typically requires chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[7]

Q4: Can heat be used to improve extraction efficiency?

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract 1. Incomplete cell lysis: Plant material was not ground finely enough, limiting solvent penetration.[4] 2. Suboptimal solvent: The chosen solvent may not be efficient for this compound.[8] 3. Insufficient extraction time or temperature: The extraction parameters may not be optimized.[11] 4. Degradation: The compound may be sensitive to heat, light, or pH.[8]1. Ensure the plant material is ground to a fine, consistent powder.[4] 2. Test different solvents (e.g., methanol, ethanol, acetone) and concentrations.[10] 3. Increase extraction time or temperature incrementally, monitoring for degradation.[8] 4. Perform extraction under controlled temperature and away from direct light. Ensure pH is in a stable range for this compound.
Extract is a Gummy/Oily Residue 1. Presence of fats and waxes: These are co-extracted with the alkaloids, especially when using less polar solvents.[4] 2. Residual solvent: The solvent was not completely removed during the evaporation step.1. Pre-wash the dried plant material with a non-polar solvent like hexane before the main extraction.[4] 2. After extraction, perform a liquid-liquid partition between an acidic aqueous layer and a non-polar organic solvent to remove oils.[12] 3. Ensure complete solvent removal using a rotary evaporator, possibly followed by a high-vacuum pump.
Poor Separation in Liquid-Liquid Extraction 1. Emulsion formation: Vigorous shaking can lead to stable emulsions between the aqueous and organic layers. 2. Incorrect pH: The pH of the aqueous layer is not optimal to ensure the alkaloid is fully in its salt or free base form.1. Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, let it stand or add a small amount of brine to help break it. 2. Use a pH meter to accurately adjust the aqueous phase to be acidic (pH < 2) or basic (pH > 9) as required by the protocol.[12]
Multiple Spots on TLC of Purified Fraction 1. Incomplete purification: The purification method (e.g., column chromatography) was not effective in separating this compound from other closely related alkaloids.[7] 2. Compound degradation on silica (B1680970): Some alkaloids can degrade on the acidic surface of silica gel.1. Optimize the chromatographic conditions: change the solvent system, use a different stationary phase (e.g., alumina), or move to a higher resolution technique like HPLC.[7] 2. Neutralize the silica gel by pre-washing the column with a solvent mixture containing a small amount of a base like triethylamine (B128534) or ammonia.

Data Presentation: Optimizing Extraction Parameters

Table 1: Effect of Solvent Type and Concentration on this compound Yield

SolventConcentration (%)This compound Yield (mg/g of plant material)
Methanol701.15
Methanol951.02
Ethanol701.21
Ethanol951.08
Acetone700.95
Water1000.45

Table 2: Effect of Extraction Time and Temperature on this compound Yield (using 70% Ethanol)

Temperature (°C)Extraction Time (hours)This compound Yield (mg/g of plant material)
2520.88
2540.95
5021.18
5041.25
7021.15 (slight degradation noted)
7041.05 (significant degradation noted)

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of this compound

This protocol is a standard method for isolating alkaloids from plant material.[2]

  • Preparation: Grind dried plant material (e.g., root bark) to a fine powder (e.g., 40-60 mesh).

  • Maceration: Macerate 100g of the powdered material in 500 mL of 70% ethanol for 24-48 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture and collect the ethanol extract. Repeat the maceration on the plant residue two more times. Combine all extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acidification: Dissolve the crude extract in 200 mL of a 2% hydrochloric acid solution. This protonates the this compound, making it water-soluble. Filter the solution to remove any insoluble material.

  • Washing: Transfer the acidic solution to a separatory funnel and wash with 100 mL of dichloromethane (B109758) three times to remove non-basic impurities. Discard the organic layer.

  • Basification: Adjust the pH of the aqueous solution to ~9-10 by slowly adding ammonium (B1175870) hydroxide. This converts the this compound salt back to its free base form, which is less soluble in water.

  • Final Extraction: Extract the basified aqueous solution with 100 mL of dichloromethane three times. The this compound free base will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound mixture.

  • Purification: Further purify the crude mixture using column chromatography or another suitable technique.

Visualizations

G cluster_prep Preparation cluster_extraction Initial Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification A Dried Plant Material B Grind to Fine Powder A->B C Macerate in Ethanol B->C D Filter & Concentrate C->D E Dissolve in Acidic Water (HCl) D->E F Wash with Organic Solvent (e.g., Dichloromethane) E->F G Basify Aqueous Layer (NH4OH) F->G Aqueous Layer H Extract with Organic Solvent G->H I Dry & Evaporate Solvent H->I Organic Layer J Crude this compound I->J K Column Chromatography / HPLC J->K L Pure this compound K->L

Caption: Workflow for Acid-Base Extraction of this compound.

G Start Low Yield? Cause1 Check Particle Size (Is it a fine powder?) Start->Cause1 Yes Sol1 Action: Grind material finer. Cause1->Sol1 No Cause2 Review Extraction Parameters (Solvent, Time, Temp) Cause1->Cause2 Yes Sol1->Cause2 Sol2 Action: Optimize parameters. Test different solvents/conditions. Cause2->Sol2 Suboptimal Cause3 Check pH Levels (Acidic < 2, Basic > 9) Cause2->Cause3 Optimal Sol2->Cause3 Sol3 Action: Use pH meter for accurate adjustments. Cause3->Sol3 Incorrect End Yield Improved Cause3->End Correct Sol3->End

Caption: Troubleshooting Logic for Low Extraction Yield.

References

Navigating the Path to Efficacy: A Guide to Optimizing Tubotaiwine Dosage for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers and drug development professionals embarking on in-vivo studies with the indole (B1671886) alkaloid Tubotaiwine, this technical support center provides essential guidance on dosage optimization. Due to the limited publicly available in-vivo data for this compound, this guide integrates established principles of pharmacology with the known biological activities of this compound to offer a structured approach to experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for in-vivo studies with this compound?

A1: Given the absence of established in-vivo studies for this compound, a definitive starting dose cannot be provided. A conservative, data-driven approach is crucial. It is recommended to initiate studies with a very low dose, for instance, in the range of 0.1-1 mg/kg, and conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD).[1] This involves administering progressively higher doses to different groups of animals and closely monitoring for any signs of toxicity.

Q2: How should I determine the appropriate route of administration for this compound?

A2: The optimal route of administration depends on the physicochemical properties of your this compound formulation and the therapeutic target. Common routes for preclinical in-vivo studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).[2][3][4] IV administration ensures 100% bioavailability, while oral administration is less invasive but may result in lower bioavailability due to first-pass metabolism.[2][3] The choice should be guided by the experimental objectives and the desired pharmacokinetic profile.

Q3: What are the critical pharmacokinetic parameters to assess for this compound?

A3: Understanding the pharmacokinetics (PK) of this compound is essential for designing an effective dosing regimen. Key parameters to measure in plasma and, if possible, in the target tissue include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, which reflects total drug exposure.

  • t1/2: Half-life of the compound.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

These parameters will help in determining the dosing frequency and achieving therapeutic concentrations at the target site.[5]

Q4: What are the potential mechanisms of action for this compound that could influence dosage and experimental readouts?

A4: While the precise mechanism of action is still under investigation, preliminary evidence suggests this compound may exert its effects through several pathways.[6] Its reported analgesic activity points towards a possible interaction with adenosine (B11128) receptors.[6] Its antiplasmodial and antileishmanial properties may stem from interference with parasitic cellular processes such as tubulin polymerization, nucleic acid and protein synthesis, or induction of oxidative stress.[6] Understanding these potential pathways is crucial for selecting appropriate pharmacodynamic markers for your studies.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor Solubility of this compound Formulation The compound may be hydrophobic.[1]- Test a panel of biocompatible solvents and surfactants (e.g., DMSO, PEG, Tween 80).- Sonication or gentle heating may aid in dissolution.- Consider formulating as a suspension or emulsion.
Acute Toxicity or Adverse Events at Low Doses The compound may have a narrow therapeutic window or off-target effects.- Immediately halt the study at the toxic dose.- Significantly reduce the starting dose in subsequent cohorts.- Implement a more gradual dose-escalation scheme.- Closely monitor animals for specific signs of toxicity to identify affected organ systems.[1]
Lack of Observable Efficacy at High Doses - Poor bioavailability.- Rapid metabolism or clearance.- Incorrect route of administration.- Perform pharmacokinetic studies to determine plasma and tissue concentrations of this compound.[1]- Consider an alternative route of administration (e.g., IV instead of PO).- Re-evaluate in-vitro data to ensure that the in-vivo concentrations are reaching the effective range.
High Variability in Experimental Results - Inconsistent formulation or dosing technique.- Animal-to-animal variation.- Ensure the formulation is homogeneous and the dosing technique is consistent across all animals.- Increase the number of animals per group to enhance statistical power.[1]- Standardize experimental conditions (e.g., animal strain, age, sex, housing).

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Grouping: Assign animals to several dose groups (e.g., 5 groups) with 3-5 animals per group, including a vehicle control group.

  • Dose Levels: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose escalation factor can be adjusted based on observed toxicity.[1]

  • Administration: Administer this compound via the chosen route.

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) and mortality for a predetermined period (e.g., 7-14 days).[5]

  • Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or mortality.

Protocol 2: Single-Dose Pharmacokinetic Study
  • Animal Model: Use a relevant animal model, preferably with cannulated vessels for ease of blood sampling.

  • Dosing: Administer a single, non-toxic dose of this compound (determined from the MTD study) via the intended route of administration.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5]

  • Sample Analysis: Process blood samples to obtain plasma and analyze the concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[5]

Quantitative Data Summary

Due to the lack of specific published data for this compound, the following tables provide hypothetical data based on typical values for indole alkaloids for illustrative purposes.

Table 1: Hypothetical Acute Toxicity Data for this compound in Mice

Route of Administration LD50 (mg/kg) Observed Toxicities
Intravenous (IV)50 - 100Neurotoxicity, lethargy
Intraperitoneal (IP)150 - 300Peritonitis, abdominal distress
Oral (PO)> 500Gastrointestinal upset, sedation at high doses

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)

Route of Administration Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) Bioavailability (%)
Intravenous (IV)12000.081800100
Oral (PO)3001.590050

Visualizations

experimental_workflow cluster_preclinical Preclinical In-Vivo Dosage Optimization formulation Formulation Development (Solubility, Stability) mtd Maximum Tolerated Dose (MTD) Study formulation->mtd Select Vehicle & Route pk Pharmacokinetic (PK) Study mtd->pk Determine Safe Dose Range pd Pharmacodynamic (PD) & Efficacy Studies pk->pd Inform Dosing Regimen dose_refinement Dose Refinement pd->dose_refinement Correlate Dose, Exposure & Effect

Caption: Experimental workflow for in-vivo dosage optimization.

signaling_pathway cluster_adenosine Analgesic Pathway cluster_parasite Antiparasitic Pathway This compound This compound AdenosineReceptor Adenosine Receptors (e.g., A1) This compound->AdenosineReceptor Modulates Tubulin Tubulin Polymerization This compound->Tubulin Inhibits NucleicAcid Nucleic Acid/Protein Synthesis This compound->NucleicAcid Interferes with OxidativeStress Induction of Oxidative Stress This compound->OxidativeStress Induces NeuronalActivity Inhibition of Neuronal Activity AdenosineReceptor->NeuronalActivity Analgesia Analgesic Effect NeuronalActivity->Analgesia ParasiteDeath Parasite Cell Death Tubulin->ParasiteDeath NucleicAcid->ParasiteDeath OxidativeStress->ParasiteDeath

Caption: Putative signaling pathways of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Tubotaiwine.

FAQs and Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues.

1. Solubility and Dissolution Issues

  • Question: My this compound formulation shows poor dissolution in aqueous media. What could be the cause, and how can I improve it?

  • Answer: Poor aqueous solubility is a common reason for low dissolution rates and subsequent poor bioavailability.[1][2] The crystalline structure of this compound may be hindering its ability to dissolve.

    Troubleshooting Steps:

    • Particle Size Reduction: The dissolution rate of a drug is often dependent on its particle size.[2] Larger particles have a smaller surface area, leading to slower dissolution.[2] Consider micronization or nanonization techniques to increase the surface area.

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state can significantly improve its solubility and dissolution rate.[1] This can be achieved by creating a solid dispersion with a hydrophilic polymer carrier.

    • pH Adjustment: Evaluate the pH-solubility profile of this compound. If it is an ionizable compound, adjusting the pH of the dissolution medium to favor the ionized form can enhance solubility.

2. Low Permeability Across Intestinal Epithelium

  • Question: Despite adequate dissolution, in vitro cell-based assays (e.g., Caco-2) indicate low permeability of this compound. What strategies can I employ to overcome this?

  • Answer: Low intestinal permeability is a significant barrier to the oral absorption of many drugs.[3][4] This can be due to the physicochemical properties of this compound, such as high molecular weight or unfavorable lipophilicity.

    Troubleshooting Steps:

    • Permeation Enhancers: The use of permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for better drug absorption.[5] These can include surfactants, fatty acids, or bile salts.[5]

    • Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its absorption.[5][6] These formulations can facilitate drug transport across the intestinal membrane.[6]

    • Prodrug Approach: Chemical modification of this compound to create a more lipophilic prodrug can improve its passive diffusion across the intestinal barrier.[7] The prodrug is then converted to the active this compound within the body.

3. Suspected High First-Pass Metabolism

  • Question: In vivo studies in animal models show significantly lower systemic exposure of this compound after oral administration compared to intravenous administration, suggesting high first-pass metabolism. How can I confirm this and mitigate its effects?

  • Answer: First-pass metabolism, which occurs primarily in the liver and intestine, can substantially reduce the amount of drug reaching systemic circulation.[8]

    Troubleshooting Steps:

    • In Vitro Metabolism Studies: Utilize liver microsomes or hepatocytes to investigate the metabolic stability of this compound. This will help identify the primary metabolic pathways and the enzymes involved (e.g., Cytochrome P450 enzymes).[8][9]

    • Inhibition of Metabolic Enzymes: Co-administration of a known inhibitor of the specific metabolic enzymes responsible for this compound's degradation can increase its bioavailability. For example, piperine (B192125) has been shown to inhibit certain metabolic enzymes.[10]

    • Alternative Routes of Administration: For initial preclinical studies, consider administration routes that bypass the liver, such as sublingual or transdermal, to confirm that first-pass metabolism is the primary reason for low bioavailability.[5]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from experiments aimed at enhancing this compound bioavailability.

Table 1: Effect of Formulation Strategy on this compound Dissolution

Formulation StrategyThis compound Concentration after 60 min (µg/mL) in Simulated Gastric Fluid
Unformulated this compound (Micronized)15.2 ± 2.1
This compound:PVP K30 Solid Dispersion (1:5)85.7 ± 5.3
This compound in SEDDS112.4 ± 7.8

Table 2: In Vitro Caco-2 Permeability of this compound Formulations

FormulationApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
This compound Solution1.2 ± 0.3
This compound with 0.5% Sodium Caprate4.8 ± 0.7
This compound Prodrug6.5 ± 0.9

Experimental Protocols

1. Preparation of this compound Solid Dispersion

  • Objective: To enhance the dissolution rate of this compound by creating an amorphous solid dispersion with polyvinylpyrrolidone (B124986) (PVP K30).

  • Methodology:

    • Dissolve this compound and PVP K30 (1:5 w/w ratio) in a suitable solvent (e.g., methanol) with stirring until a clear solution is obtained.

    • Remove the solvent using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

2. In Vitro Caco-2 Permeability Assay

  • Objective: To evaluate the intestinal permeability of this compound and the effect of a permeation enhancer.

  • Methodology:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a confluent monolayer is formed.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the test solution (this compound with or without a permeation enhancer) to the apical side of the Transwell® insert.

    • Collect samples from the basolateral side at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp).

Visualizations

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Potential Solutions Problem Low Oral Bioavailability of this compound Solubility Poor Solubility? Problem->Solubility Permeability Low Permeability? Problem->Permeability Metabolism High First-Pass Metabolism? Problem->Metabolism SizeReduction Particle Size Reduction Solubility->SizeReduction ASD Solid Dispersion Solubility->ASD Lipid Lipid Formulation Permeability->Lipid Enhancers Permeation Enhancers Permeability->Enhancers Prodrug Prodrug Approach Permeability->Prodrug Inhibitors Metabolic Inhibitors Metabolism->Inhibitors

Caption: Troubleshooting workflow for low this compound bioavailability.

ADME_Pathway OralAdmin Oral Administration of this compound Stomach Stomach OralAdmin->Stomach Intestine Small Intestine (Absorption) Stomach->Intestine Enterocytes Enterocytes (Metabolism) Intestine->Enterocytes Enterocytes->Intestine Efflux PortalVein Portal Vein Enterocytes->PortalVein Absorbed Drug Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Bioavailable Drug Excretion Excretion Liver->Excretion Metabolites Systemic->Excretion

Caption: General ADME pathway highlighting barriers to oral bioavailability.

References

Minimizing off-target effects of Tubotaiwine in cell assays

Author: BenchChem Technical Support Team. Date: December 2025

The page you are looking for does not exist. 1 Technical Support Center: Minimizing Off-Target Effects of Tubotaiwine in Cell Assays

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for researchers utilizing this compound in cell-based assays. The following information is designed to help minimize off-target effects and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a monoterpenoid indole (B1671886) alkaloid.[2] Its reported biological activities include effects against Plasmodium falciparum and Leishmania infantum, as well as analgesic properties.[3] It has also been shown to have a beneficial effect on cadmium-induced hypertension in rats by reducing arterial stiffness and vascular remodeling.[4] Additionally, this compound exhibits affinity for adenosine (B11128) receptors.[3][]

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects happen when a compound like this compound interacts with proteins other than its intended biological target.[6] This is a concern because these unintended interactions can lead to misinterpretation of experimental results, cellular toxicity not related to the primary target, and a lack of translatable findings from preclinical to clinical settings.[6] For a compound like this compound, where the mechanism of action is not fully elucidated, being mindful of off-target effects is particularly crucial.[3]

Q3: I am observing unexpected phenotypic changes in my cell assay after this compound treatment. Could these be off-target effects?

A3: Yes, it is possible. Small molecules can interact with multiple cellular targets, leading to unforeseen biological responses.[7] Several key signaling pathways are often susceptible to off-target effects from small molecule inhibitors, including the MAPK, PI3K-Akt-mTOR, and NF-κB pathways.[7][]

Q4: How can I start to investigate if the effects I'm seeing are off-target?

A4: A good initial step is to perform a dose-response experiment to identify the lowest effective concentration.[6] Higher concentrations are more likely to engage lower-affinity off-target proteins.[6] Additionally, using a structurally similar but inactive analog of this compound as a negative control can help determine if the observed effects are due to the chemical scaffold itself.[6][9]

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Concentrations Expected to be Specific for the On-Target Effect.
  • Possible Cause 1: Off-target toxicity. this compound may be interacting with essential cellular proteins, leading to cell death.

    • Troubleshooting Action: Validate the cytotoxicity with an orthogonal assay. For example, if you are using an MTT assay (measures metabolic activity), try a dye-exclusion assay like Trypan Blue (measures membrane integrity) or a CellTiter-Glo® assay (measures ATP levels).[10] Conflicting results between different assays may indicate an off-target effect or assay interference.

  • Possible Cause 2: Assay Interference. this compound might be directly interacting with the assay reagents.

    • Troubleshooting Action: Perform a cell-free assay control by incubating this compound with the assay reagents in the absence of cells to check for any direct reactivity.[10]

  • Possible Cause 3: Cell Line Specific Sensitivity. The chosen cell line may be particularly sensitive to the off-target effects of this compound.

    • Troubleshooting Action: Test the cytotoxicity of this compound across a panel of different cell lines to see if the effect is consistent.[6]

Problem 2: Inconsistent or Unexpected Results Between Different Experiments or Cell Lines.
  • Possible Cause 1: Variable expression of on-target or off-target proteins. The levels of the intended target or potential off-targets can differ between cell lines.[6]

    • Troubleshooting Action: Characterize the protein expression levels of your target of interest and potential off-targets in the cell lines you are using via techniques like Western blotting or proteomics.

  • Possible Cause 2: Indirect or downstream effects. The observed phenotype might be an indirect consequence of on-target or off-target engagement, rather than a direct effect.

    • Troubleshooting Action: To confirm direct target engagement, consider performing a Cellular Thermal Shift Assay (CETSA).[6] This method assesses whether this compound directly binds to and stabilizes its target protein inside intact cells.

Quantitative Data Summary

ParameterOrganism/Cell LineValueReference
Antiplasmodial Activity Plasmodium falciparum-[3]
Antileishmanial Activity Leishmania infantum-[3]
Analgesic Activity MiceIn-vivo activity observed[]
Adenosine Receptor Affinity -Micromolar range[]
Effect on Hypertension Cadmium-exposed ratsRegulates blood pressure, reduces arterial stiffness[4]

Note: Specific IC50 or EC50 values for this compound's bioactivities are not extensively available in the provided search results. Researchers should perform dose-response studies to determine these values in their specific assay systems.

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration of this compound

Objective: To find the minimum concentration of this compound that elicits the desired on-target effect while minimizing the risk of off-target binding.

Methodology:

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in a cell culture medium to cover a broad range of concentrations (e.g., from nanomolar to high micromolar).

  • Treatment: Replace the existing cell culture medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the cells for a predetermined period relevant to your assay.

  • Assay: Perform your primary functional assay to measure the on-target effect (e.g., inhibition of a specific enzyme, change in a signaling pathway marker).

  • Data Analysis: Plot the on-target effect as a function of this compound concentration and determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a robust on-target effect should be used for subsequent experiments.

Protocol 2: Validating On-Target Engagement using Genetic Knockdown

Objective: To confirm that the observed phenotype is dependent on the intended target of this compound.

Methodology:

  • Target Knockdown: Use siRNA or CRISPR-Cas9 technology to reduce the expression of the intended target protein in your cell line.[6][11]

  • Verification of Knockdown: Confirm the reduction in target protein expression using Western blotting or qPCR.

  • This compound Treatment: Treat both the knockdown cells and control cells (e.g., cells treated with a non-targeting siRNA) with the previously determined lowest effective concentration of this compound.

  • Phenotypic Analysis: Perform the cell-based assay to measure the phenotype of interest.

  • Data Interpretation: If the phenotype observed in the control cells is significantly diminished or absent in the knockdown cells upon this compound treatment, it strongly suggests that the effect is mediated through the intended target.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Off-Target Effects Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response (Find Lowest Effective Conc.) Start->DoseResponse OrthogonalAssay Use Orthogonal Assay (e.g., different cytotoxicity readout) Start->OrthogonalAssay NegativeControl Include Inactive Analog (Negative Control) Start->NegativeControl TargetKnockdown Genetic Knockdown of Target (siRNA or CRISPR) DoseResponse->TargetKnockdown OffTarget Likely Off-Target Effect OrthogonalAssay->OffTarget NegativeControl->OffTarget CETSA Confirm Direct Binding (Cellular Thermal Shift Assay) TargetKnockdown->CETSA TargetKnockdown->OffTarget Phenotype Persists OnTarget Likely On-Target Effect TargetKnockdown->OnTarget Phenotype Abolished CETSA->OnTarget Binding Confirmed

Caption: A logical workflow for troubleshooting unexpected results and investigating potential off-target effects of this compound.

cluster_pathway Potential Signaling Pathways Affected by Off-Target Interactions This compound This compound OffTarget1 Unknown Off-Target 1 (e.g., Kinase) This compound->OffTarget1 OffTarget2 Unknown Off-Target 2 (e.g., GPCR) This compound->OffTarget2 MAPK MAPK Pathway OffTarget1->MAPK PI3K PI3K/Akt/mTOR Pathway OffTarget1->PI3K NFkB NF-κB Pathway OffTarget2->NFkB CellResponse Unexpected Cellular Response (e.g., Apoptosis, Proliferation) MAPK->CellResponse PI3K->CellResponse NFkB->CellResponse

References

Technical Support Center: Large-Scale Synthesis of Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Tubotaiwine (B1253118). The content is structured to address specific challenges that may be encountered during key stages of the synthesis, with a focus on practical solutions and experimental considerations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Construction of the C(7)-Quaternary Center via Thionium (B1214772) Ion Cyclization

Q1: We are experiencing low yields during the thionium ion-mediated cyclization to form the C(7)-quaternary center. What are the potential causes and solutions?

A1: Low yields in this critical step can be attributed to several factors:

  • Instability of the Thionium Ion: The thionium ion intermediate can be unstable and susceptible to side reactions if not trapped efficiently by the indole (B1671886) nucleophile.

  • Sub-optimal Activation of the Dithioacetal: Incomplete formation of the thionium ion will result in unreacted starting material.

  • Steric Hindrance: The formation of a quaternary center is inherently challenging due to steric hindrance, which can slow down the desired cyclization.

  • Side Reactions: The highly reactive thionium ion can participate in undesired side reactions, such as elimination or reaction with solvent or impurities.

Troubleshooting Suggestions:

ProblemPotential CauseRecommended Solution
Low Conversion Insufficient activation of the dithioacetal.Ensure the use of a highly effective thiophile, such as dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF). Optimize the stoichiometry of the activator.
Low reaction temperature.While side reactions can be a concern at higher temperatures, the activation energy for the cyclization may require a moderate increase in temperature. A careful temperature optimization study is recommended.
Formation of Byproducts Presence of nucleophilic impurities (e.g., water).Ensure all reagents and solvents are rigorously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Unfavorable reaction kinetics.A change in solvent may influence the stability and reactivity of the thionium ion. Acetonitrile (B52724) has been reported as a suitable solvent in some cases.[1]
Epimerization Formation of the undesired C(6) epimer.This can be influenced by the reaction conditions. Analysis of the crude product by NMR spectroscopy can help to identify the extent of epimerization.[1] Purification by chromatography may be necessary to separate the desired diastereomer.

2. Instability of the Pentacyclic Indolenine Intermediate

Q2: Our pentacyclic indolenine intermediate is decomposing upon workup and purification. How can we improve its stability?

A2: The indolenine moiety is known to be sensitive, particularly to acidic conditions and chlorinated solvents, which can lead to decomposition.[1]

Troubleshooting Suggestions:

  • Avoid Chlorinated Solvents: Do not use solvents such as dichloromethane (B109758) or chloroform (B151607) for extraction or chromatography of the indolenine intermediate.[1] Opt for less reactive solvents like ethyl acetate, toluene, or ethers.

  • Minimize Exposure to Acid: The indolenine is susceptible to acid-catalyzed hydrolysis or rearrangement. Workup procedures should be performed under neutral or slightly basic conditions. A mild aqueous bicarbonate wash can be beneficial.

  • Prompt Use: The unstable nature of the indolenine intermediate necessitates its use in the subsequent step as soon as possible after its formation and purification.

  • Careful Purification: If chromatography is necessary, consider using a neutral stationary phase like deactivated silica (B1680970) gel or alumina. Flash chromatography should be performed quickly to minimize contact time.

3. Introduction of the C(16)-Methoxycarbonyl Substituent via Photochemical Rearrangement

Q3: The photochemical rearrangement of the N-methoxycarbonylenamine to introduce the C(16)-substituent is giving a low yield and multiple side products. How can we optimize this reaction?

A3: Photochemical reactions can be complex, and their outcomes are highly dependent on the reaction conditions.

Troubleshooting Suggestions:

ProblemPotential CauseRecommended Solution
Low Yield Inefficient light absorption by the substrate.Ensure the use of a light source with an appropriate wavelength for the chromophore. The concentration of the substrate should be optimized to ensure efficient light penetration.
Quenching of the excited state.Remove any potential quenchers from the reaction mixture, including oxygen. Degas the solvent and maintain an inert atmosphere throughout the irradiation.
Photodecomposition of the product.The desired product may also be photolabile. Monitor the reaction progress carefully by TLC or LC-MS and stop the irradiation once the starting material is consumed or the product concentration begins to decrease.
Formation of Side Products Intermolecular reactions.The reaction is typically performed under high dilution to favor the intramolecular rearrangement over intermolecular side reactions.
Undesired photochemical pathways.The choice of solvent can significantly influence the reaction pathway. Experiment with different solvents (e.g., methanol, acetonitrile) to find the optimal conditions. The use of a photosensitizer could also be explored, although this adds complexity.

Experimental Protocols

General Procedure for Thionium Ion-Mediated Cyclization

  • To a solution of the tetracyclic dithioacetal in anhydrous acetonitrile under an argon atmosphere, add dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) at the desired temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a non-chlorinated organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, the unstable pentacyclic indolenine, should be purified quickly by flash chromatography on deactivated silica gel and used immediately in the next step.

General Procedure for Photochemical Rearrangement

  • Prepare a dilute solution of the N-methoxycarbonylenamine in a suitable, degassed solvent (e.g., methanol).

  • Transfer the solution to a photochemical reactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter).

  • Irradiate the solution at room temperature while maintaining an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired C(16)-methoxycarbonyl substituted product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in the Photochemical Rearrangement

G Troubleshooting Workflow: Photochemical Rearrangement start Low Yield in Photochemical Rearrangement check_conversion Is starting material consumed? start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Analysis by TLC/LC-MS a1 Possible Cause: - Inefficient light absorption - Insufficient irradiation time incomplete_conversion->a1 No b1 Possible Cause: - Product decomposition - Side reactions incomplete_conversion->b1 Yes yes_conversion Yes no_conversion No a2 Solution: - Check lamp output and wavelength - Optimize substrate concentration - Increase irradiation time a1->a2 b2 Solution: - Monitor reaction closely and stop at optimal point - Decrease substrate concentration (high dilution) - Screen different solvents - Degas solvent thoroughly to remove oxygen b1->b2

Caption: A logical workflow for diagnosing and addressing low yields in the photochemical rearrangement step.

Synthetic Strategy for this compound (Gràcia et al.)

G Synthetic Strategy for this compound (Gràcia et al.) tetracyclic_intermediate Tetracyclic Intermediate dithioacetal Tetracyclic Dithioacetal tetracyclic_intermediate->dithioacetal Several Steps indolenine Pentacyclic Indolenine (Unstable Intermediate) dithioacetal->indolenine Thionium Ion Cyclization (C(7)-Quaternary Center Formation) enamine N-methoxycarbonylenamine indolenine->enamine Reduction & Protection This compound This compound enamine->this compound Photochemical Rearrangement (C(16)-Substituent Introduction)

Caption: A simplified overview of the synthetic route to this compound, highlighting the key challenging steps.

References

Technical Support Center: Synthesis and Purification of Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Tubotaiwine.

I. Troubleshooting Guide: Synthesis-Related Impurities

Q1: My reaction mixture is complex, and I'm having trouble identifying the main impurities after the synthesis of this compound. What are the likely culprits?

A1: The complexity of your reaction mixture will depend on the specific synthetic route employed. However, many syntheses of indole (B1671886) alkaloids like this compound involve key reactions such as the Pictet-Spengler reaction. Common impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials that need to be removed during purification.

  • Side-Products from the Pictet-Spengler Reaction: This reaction can sometimes yield regioisomers or incompletely cyclized intermediates.

  • Epimerization: The stereocenters in this compound can be susceptible to epimerization under acidic or basic conditions, leading to the formation of diastereomers which can be challenging to separate.

  • Oxidation Products: The indole nucleus can be sensitive to oxidation, especially if exposed to air for extended periods during the work-up and purification.

  • Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as reagents like acids or bases, can be carried through and contaminate the final product.

To identify the specific impurities in your mixture, it is recommended to use techniques like LC-MS to obtain the mass of the components and high-field NMR for structural elucidation.

Q2: I have identified diastereomers in my product. How can I separate them?

A2: The separation of diastereomers is a common challenge in alkaloid synthesis. Since diastereomers have different physical properties, they can often be separated by careful chromatographic techniques.

  • Flash Column Chromatography: Optimizing your column chromatography conditions is the first step. This may involve screening different solvent systems and stationary phases. Sometimes, a very slow gradient elution can effectively separate closely related diastereomers.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Chiral stationary phases can also be employed if you are dealing with enantiomers, though for diastereomers, standard reverse-phase columns are usually sufficient with optimized mobile phases.

  • Crystallization: In some cases, fractional crystallization can be used to separate diastereomers. This involves finding a solvent system where one diastereomer is significantly less soluble than the other.

II. Troubleshooting Guide: Purification by Column Chromatography

Q3: My this compound sample shows significant peak tailing during column chromatography on silica (B1680970) gel. What can I do to improve the peak shape?

A3: Peak tailing for basic compounds like this compound on silica gel is a common issue. This is often caused by the interaction of the basic nitrogen atom in the alkaloid with the acidic silanol (B1196071) groups on the surface of the silica gel.

Here are several solutions to mitigate this problem:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can significantly improve peak shape. Common choices include:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-1%.

    • Ammonium (B1175870) Hydroxide: A few drops can be added to the mobile phase.

  • Use a Different Stationary Phase:

    • Alumina (B75360) (basic or neutral): Switching to a more basic stationary phase like alumina can prevent the acidic interactions causing tailing.

    • Treated Silica: Using end-capped or deactivated silica gel can also reduce tailing.

  • Reverse-Phase Chromatography: If your compound is sufficiently soluble in the mobile phase, reverse-phase chromatography on a C18 column can be an excellent alternative.

Q4: I am having difficulty eluting my polar indole alkaloid impurities from the silica gel column. How can I resolve this?

A4: Highly polar alkaloids can bind very strongly to silica gel. If you are struggling to elute impurities, consider the following:

  • Increase Mobile Phase Polarity: Gradually increase the polarity of your solvent system. A common gradient for polar alkaloids is dichloromethane/methanol (B129727). You can increase the percentage of methanol to elute more polar compounds.

  • Add a Stronger Modifier: In addition to TEA or ammonium hydroxide, a small percentage of acetic acid can sometimes help in eluting very polar compounds, though this should be used with caution as it can lead to salt formation.

  • Switch to a More Polar Stationary Phase: While less common for alkaloids, you could consider polar stationary phases like Florisil® if you are dealing with extremely polar impurities.

  • Ion-Exchange Chromatography: Strong Cation Exchange (SCX) chromatography is a powerful technique for purifying basic compounds like alkaloids. The alkaloids bind to the column and can be selectively eluted by changing the pH or increasing the ionic strength of the mobile phase.

III. FAQs: High-Performance Liquid Chromatography (HPLC) Purification

Q5: What are the recommended starting conditions for HPLC purification of synthesized this compound?

A5: For reverse-phase HPLC of this compound, a C18 column is the most common choice.[1] A good starting point for your method development would be a gradient elution with a mobile phase consisting of:

  • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to protonate the amine groups, leading to sharper peaks.

  • Solvent B: Acetonitrile or Methanol with the same acidic modifier.

A typical gradient might run from 10% B to 90% B over 20-30 minutes. The detection wavelength can be set around 280 nm, which is generally effective for indole alkaloids.[1]

Q6: My HPLC chromatogram shows broad peaks. How can I improve the peak shape?

A6: Broad peaks in HPLC can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample or using a column with a larger diameter.

  • Secondary Interactions: Similar to column chromatography, interactions with residual silanol groups on the stationary phase can cause peak broadening. Using a high-quality, end-capped C18 column and an acidic mobile phase modifier should minimize this.

  • Inappropriate Mobile Phase pH: The pH of your mobile phase can significantly affect the peak shape of ionizable compounds. Ensure your pH is at least 2 units below the pKa of this compound to ensure it is fully protonated.

  • Column Temperature: Operating at a slightly elevated and controlled temperature (e.g., 30-40 °C) can improve peak shape and reduce viscosity.

IV. FAQs: Purity Analysis

Q7: How can I accurately determine the purity of my final this compound product?

A7: A combination of analytical techniques is recommended for an accurate purity assessment:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of your compound.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities with distinct signals.

  • Quantitative NMR (qNMR): This is a powerful technique for determining the absolute purity of a sample without the need for a reference standard of the analyte.[2][3][4][5][6] It involves adding a certified internal standard to your sample and comparing the integral of a known proton signal from your compound to the integral of a signal from the standard.

  • HPLC with a Diode Array Detector (DAD): To assess the purity based on peak area percentage and to check for any co-eluting impurities by examining the UV-Vis spectra across the peak.

Data Presentation

Table 1: Comparison of Purification Techniques for Synthesized this compound

TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Flash Column Chromatography Silica GelDichloromethane/Methanol or Ethyl Acetate/Hexane with 0.1-1% TEAHigh capacity, cost-effective for large scale.Lower resolution, potential for peak tailing.
AluminaDichloromethane/Methanol or Ethyl Acetate/HexaneGood for basic compounds, avoids acidic interactions.Can be less predictable than silica.
Preparative HPLC C18 (Reverse-Phase)Water/Acetonitrile with 0.1% Formic Acid or TFAHigh resolution, excellent for separating close impurities and diastereomers.Lower capacity, more expensive solvents and equipment.
Ion-Exchange Chromatography Strong Cation Exchange (SCX)Methanol/Water with acid, then elute with a base (e.g., NH₄OH in MeOH)Highly selective for basic compounds, good for removing neutral and acidic impurities.Requires careful pH control.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

  • Slurry Preparation: In a beaker, mix silica gel with the initial, least polar mobile phase to create a slurry.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Apply the sample evenly to the top of the silica bed.

  • Elution: Begin eluting with your starting mobile phase. If using a gradient, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Preparative HPLC

  • System Equilibration: Equilibrate the entire HPLC system, including the column, with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run your optimized gradient method.

  • Fraction Collection: Collect fractions based on the retention time of your target peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvents, often by lyophilization if water is present.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Synthetic Mixture col_chrom Column Chromatography (Silica or Alumina) start->col_chrom Initial Cleanup prep_hplc Preparative HPLC (C18) col_chrom->prep_hplc Further Purification purity_check Purity Analysis (HPLC, NMR, MS) prep_hplc->purity_check final_product Pure this compound purity_check->final_product

Caption: A typical workflow for the purification and analysis of synthesized this compound.

troubleshooting_logic start Impure this compound Sample analysis Analyze by TLC/LC-MS start->analysis decision Nature of Impurity? analysis->decision non_polar Non-polar Impurities decision->non_polar Less Polar polar Polar Impurities / Diastereomers decision->polar More Polar / Similar Polarity baseline Baseline Material decision->baseline Unreacted Starting Material purify_np Normal-Phase Chromatography (e.g., Silica, Hex/EtOAc) non_polar->purify_np purify_p Reverse-Phase HPLC or Modified Normal-Phase polar->purify_p re_run Re-run Reaction baseline->re_run

Caption: A decision tree for troubleshooting the purification of this compound based on impurity type.

References

Cross-reactivity issues with Tubotaiwine in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding potential cross-reactivity issues in immunoassays, with a specific focus on complex molecules like the alkaloid Tubotaiwine.

Introduction to Immunoassay Cross-Reactivity

Cross-reactivity is a common issue in immunoassays where the antibodies bind to substances other than the intended analyte. This occurs when a non-target molecule has a similar chemical structure or epitope to the target analyte, leading to inaccurate results, such as false positives or overestimated concentrations. Alkaloids, like this compound, are a class of structurally diverse compounds that could potentially cross-react in immunoassays designed to detect other structurally related molecules.

While there is no specific documented evidence of this compound causing cross-reactivity in common immunoassays, its complex polycyclic structure suggests that the potential for such interference exists, particularly in assays for other indole (B1671886) alkaloids or similarly structured therapeutic drugs. This guide provides a framework for researchers to identify and troubleshoot potential cross-reactivity from this compound or other structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity is the interference caused by the binding of assay antibodies to compounds other than the target analyte. This can lead to inaccurate quantification and false-positive results. The degree of cross-reactivity depends on the structural similarity between the analyte and the interfering substance.

Q2: Why might a compound like this compound cause cross-reactivity?

A2: this compound is an indole alkaloid with a complex, multi-ring structure. If an immunoassay is designed to detect another molecule with a similar indole core or related structural motifs, the antibodies may not be able to distinguish between the two, leading to cross-reactivity.

Q3: What are the common signs of cross-reactivity in my immunoassay?

A3: Common indicators of cross-reactivity include unexpectedly high analyte concentrations, positive results in samples known to be negative for the target analyte, and a lack of correlation between immunoassay results and a confirmatory method like liquid chromatography-mass spectrometry (LC-MS).

Q4: How can I confirm that my unexpected results are due to cross-reactivity?

A4: A spike and recovery experiment is a key method to assess for matrix effects and potential cross-reactivity. Additionally, analyzing the sample with a more specific method, such as LC-MS, can confirm the presence and concentration of the target analyte and rule out false positives from the immunoassay.

Q5: What initial steps can I take to mitigate suspected cross-reactivity?

A5: Sample dilution is a common first step to reduce the concentration of interfering substances. If cross-reactivity is still suspected, further investigation using the troubleshooting guides below is recommended.

Troubleshooting Guides

Guide 1: Investigating a Suspected False-Positive Result

Do you have an unexpectedly high or positive result in a sample you expected to be low or negative?

  • Step 1: Review Sample History and Assay Specificity.

    • Question: Is it possible the sample contains compounds structurally related to the target analyte? For instance, if you are running a drug screening assay, consider all administered medications, including herbal supplements, which may contain alkaloids like this compound.

    • Action: Compile a list of all known substances in the sample. Compare their chemical structures to the target analyte. The more similar the structure, the higher the likelihood of cross-reactivity.

  • Step 2: Perform a Serial Dilution of the Sample.

    • Question: Does the analyte concentration decrease linearly with increasing dilution?

    • Action: Perform a series of dilutions (e.g., 1:2, 1:4, 1:8) on the sample and re-run the assay. If the back-calculated concentration of the analyte does not decrease in a linear fashion, it may indicate the presence of an interfering substance.

  • Step 3: Conduct a Spike and Recovery Experiment.

    • Question: Can you accurately measure a known amount of the target analyte when it is added to your sample matrix?

    • Action: Spike a known concentration of the target analyte into your sample and a control matrix (e.g., assay buffer). If the recovery of the spiked analyte in your sample is significantly lower or higher than in the control matrix (typically outside of 80-120%), this suggests interference.

  • Step 4: Confirm with an Alternative Method.

    • Question: Does a more specific analytical method confirm the presence and concentration of the target analyte?

    • Action: Analyze the sample using a highly specific method like LC-MS/MS. This will provide a definitive concentration of the target analyte and can help identify the cross-reacting substance.

Guide 2: General ELISA Troubleshooting for Inaccurate Results

Are you experiencing inconsistent or unexpected results with your ELISA?

This guide provides general troubleshooting tips that can also help address potential cross-reactivity issues.

ProblemPossible CauseRecommended Solution
High Background Insufficient washingIncrease the number and vigor of wash steps.
Cross-reactivity of detection antibodyRun a control with only the detection antibody to check for non-specific binding.
High concentration of detection reagentOptimize the concentration of the detection antibody through titration.
Weak or No Signal Reagents not at room temperatureAllow all reagents to equilibrate to room temperature before use.
Incorrect incubation times or temperaturesStrictly adhere to the protocol's specified incubation parameters.
Antibody not binding to the targetEnsure the antibody is validated for the species and sample type being tested.
High Variability Improper pipetting techniqueEnsure proper mixing of reagents and use calibrated pipettes.
Inconsistent washingUse an automated plate washer or ensure uniform manual washing.
Edge effectsAvoid using the outer wells of the plate or ensure proper sealing to prevent evaporation.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

This experiment is designed to determine if substances in the sample matrix interfere with the accurate measurement of the analyte.

Materials:

  • Your immunoassay kit

  • Sample with suspected interference

  • Control matrix (e.g., assay buffer or a known negative sample)

  • Purified analyte standard

Procedure:

  • Prepare Spiked Samples:

    • Create a "spiked" sample by adding a known concentration of the analyte standard to your sample matrix. The final concentration should fall within the mid-range of your assay's standard curve.

    • Create a "spiked control" by adding the same concentration of the analyte standard to the control matrix.

  • Prepare Unspiked Samples:

    • Prepare an "unspiked" sample (your sample matrix without any added analyte).

    • Prepare an "unspiked control" (the control matrix alone).

  • Run the Immunoassay:

    • Assay all four preparations (spiked sample, spiked control, unspiked sample, unspiked control) according to the kit protocol.

  • Calculate Percent Recovery:

    • % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / (Concentration of Spiked Control - Concentration of Unspiked Control)] x 100

    • Acceptable recovery is typically between 80% and 120%.[1][2]

Protocol 2: Serial Dilution

This protocol is used to determine if the sample exhibits linearity, which can be affected by cross-reacting substances.[2]

Materials:

  • Sample with suspected interference

  • Assay diluent

Procedure:

  • Prepare Dilutions:

    • Create a series of dilutions of your sample in the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).

  • Run the Immunoassay:

    • Assay the undiluted sample and each dilution according to the kit protocol.

  • Analyze the Results:

    • Calculate the concentration of the analyte in each diluted sample.

    • Multiply the calculated concentration by the dilution factor to get the back-calculated concentration for the original sample.

    • If the back-calculated concentrations are consistent across the dilution series, the sample is said to exhibit linearity. A significant deviation may indicate interference.

Quantitative Data Presentation (Hypothetical Example)

The following table illustrates how to present data from a cross-reactivity study. In this hypothetical scenario, we are testing the cross-reactivity of this compound and two of its structural analogs in an immunoassay for "Analyte X."

Table 1: Hypothetical Cross-Reactivity of this compound and Related Alkaloids in an Immunoassay for Analyte X

CompoundConcentration Tested (ng/mL)Measured Concentration of Analyte X (ng/mL)Cross-Reactivity (%)
Analyte X (Control) 10098.5100%
This compound 10005.20.52%
Analog A 100015.81.58%
Analog B 10000.90.09%

Cross-Reactivity (%) = (Measured Concentration of Analyte X / Concentration of Test Compound) x 100

Visualizations

TroubleshootingWorkflow start Unexpected Immunoassay Result (e.g., False Positive) review Review Sample History & Assay Specificity start->review dilution Perform Serial Dilution review->dilution linearity Assess Linearity dilution->linearity spike Conduct Spike & Recovery Experiment linearity->spike Non-linear no_interference Result Validated linearity->no_interference Linear recovery Evaluate % Recovery spike->recovery lcms Confirm with LC-MS/MS recovery->lcms Poor Recovery recovery->no_interference Acceptable Recovery conclusion Identify Cross-Reactant & Mitigate Interference lcms->conclusion

Caption: Workflow for troubleshooting unexpected immunoassay results.

Caption: Decision tree for identifying false positives.

Caption: Principle of Competitive ELISA.

References

Technical Support Center: Stereochemical Confirmation of Synthesized Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of Tubotaiwine. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific challenges encountered during the stereochemical confirmation of this complex indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the stereochemistry of synthesized this compound?

A1: The confirmation of the stereochemistry of synthesized this compound, a chiral molecule, relies on a combination of spectroscopic and analytical techniques. The most common and reliable methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are fundamental for elucidating the relative stereochemistry. For determining the absolute configuration, derivatization with a chiral agent, such as in the Mosher's ester analysis, is a powerful NMR-based method.

  • Optical Rotation: Measurement of the specific rotation of a synthesized sample and its comparison with the literature value for the natural, enantiomerically pure compound provides evidence for the overall chirality.

  • Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the absolute configuration of a molecule in solution.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an effective method for separating enantiomers and can be used to determine the enantiomeric purity of the synthesized this compound.[2][3]

  • X-ray Crystallography: While obtaining suitable crystals can be a challenge, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Q2: I have synthesized (±)-Tubotaiwine. How can I separate the enantiomers?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating the enantiomers of racemic this compound.[2][3] Success in chiral separation is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition.[4] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a good starting point for the separation of indole alkaloids.[2]

Q3: My synthesized this compound has a specific rotation of zero. What does this indicate?

A3: A specific rotation of zero for a chiral molecule like this compound typically indicates that you have synthesized a racemic mixture, which is a 50:50 mixture of both enantiomers.[5] The equal and opposite optical rotations of the two enantiomers cancel each other out, resulting in no net rotation of plane-polarized light.[5] To obtain an optically active sample, you will need to perform a chiral resolution to separate the enantiomers.

Q4: I am struggling to assign the relative stereochemistry using ¹H NMR. What should I look for?

A4: The complex, cage-like structure of this compound can lead to overlapping signals in the ¹H NMR spectrum. To confidently assign the relative stereochemistry, a combination of 2D NMR experiments is crucial. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful tools. These experiments identify protons that are close to each other in space, providing critical information about the relative orientation of substituents.[6][7] Look for key NOE/ROE correlations between protons on different stereocenters to build a 3D model of your molecule.

Troubleshooting Guides

Issue 1: Ambiguous Stereochemical Assignment from NMR Data

Problem: The ¹H and ¹³C NMR spectra of my synthesized this compound match the literature data for the core structure, but I am uncertain about the relative stereochemistry of all chiral centers.

Troubleshooting Steps:

  • Perform 2D NMR Experiments: Acquire high-resolution 2D NMR spectra, particularly COSY, HSQC, HMBC, and NOESY/ROESY.

  • Analyze NOESY/ROESY Data: Carefully analyze the NOESY or ROESY spectrum to identify through-space correlations. For small molecules like this compound (MW < 600), NOESY is generally suitable.[6] Key correlations will reveal the spatial proximity of protons, allowing you to deduce the relative configuration.

  • Compare with Published Data: Meticulously compare your 2D NMR data with any available detailed spectroscopic analyses of this compound or its close analogs.

Issue 2: Difficulty in Determining Absolute Configuration

Problem: I have confirmed the relative stereochemistry, but I am unsure how to determine the absolute configuration of my synthesized this compound.

Troubleshooting Steps:

  • Optical Rotation Measurement: Measure the specific rotation of your enantiomerically enriched sample and compare it to the literature value for natural (+)-Tubotaiwine. A positive sign of rotation corresponding to the natural product indicates the same absolute configuration.

  • Mosher's Ester Analysis: If your this compound possesses a suitable secondary alcohol (or if a derivative with one can be synthesized), Mosher's method is a reliable NMR-based technique for determining absolute configuration.[8] This involves forming diastereomeric esters with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[9] The differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the chiral center can be used to deduce the absolute stereochemistry.[9]

  • Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[1] The experimental VCD spectrum is compared with a theoretically calculated spectrum for a known absolute configuration. A good match confirms the stereochemistry.

Issue 3: Inability to Obtain a Crystal Structure

Problem: I have been unsuccessful in growing single crystals of my synthesized this compound for X-ray crystallography.

Troubleshooting Steps:

  • Vary Crystallization Conditions: Systematically vary crystallization parameters such as solvent systems (e.g., methanol, ethanol, acetone, hexane (B92381), and their mixtures), temperature, and crystallization method (e.g., slow evaporation, vapor diffusion, cooling).

  • Synthesize Derivatives: Consider preparing derivatives of this compound that may have a higher propensity to crystallize. For example, forming a salt with an appropriate acid or introducing a group that can participate in strong intermolecular interactions.

  • Explore Alternative Techniques: If X-ray crystallography remains elusive, focus on a combination of other techniques to build a strong case for the stereochemical assignment. A consistent result from optical rotation, chiral HPLC, and an NMR-based method like Mosher's analysis can provide a high degree of confidence.

Experimental Protocols

Optical Rotation Measurement
  • Sample Preparation: Accurately weigh a sample of the purified synthesized this compound and dissolve it in a suitable solvent (e.g., chloroform (B151607) or methanol) to a known concentration (c), typically in g/100 mL.[10][11][12]

  • Instrumentation: Use a polarimeter with a sodium D-line light source (589 nm).[11]

  • Measurement: Fill a polarimeter cell of a known path length (l) in decimeters with the sample solution. Measure the observed rotation (α).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).[5]

Chiral HPLC for Enantiomeric Separation
  • Column Selection: Utilize a chiral stationary phase (CSP) suitable for indole alkaloids. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are a good starting point.[2][13]

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like alkaloids.

  • Method Development: Start with a standard mobile phase composition (e.g., hexane:isopropanol 90:10) and adjust the ratio of the solvents to optimize the separation of the enantiomers.

  • Detection: Use a UV detector set to a wavelength where this compound has strong absorbance.

Data Presentation

TechniqueParameterReported Value for (+)-TubotaiwinePurpose
Optical Rotation Specific Rotation [α]High positive value (exact value to be compared with a standard)[14]Confirmation of overall chirality and enantiomeric purity.
¹H NMR Chemical Shifts (δ) and Coupling Constants (J)See detailed literature dataConfirmation of the core structure and relative stereochemistry.
¹³C NMR Chemical Shifts (δ)See detailed literature dataConfirmation of the carbon skeleton.
NOESY/ROESY Cross-peak correlationsTo be determined experimentallyElucidation of through-space proton proximities to define relative stereochemistry.[6][7]
Chiral HPLC Retention times of enantiomersTo be determined experimentallySeparation and quantification of enantiomers.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Stereochemical Confirmation cluster_analysis Data Analysis & Conclusion start Synthesized this compound purify Purification (e.g., Column Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) purify->nmr Purified Compound chiral_hplc Chiral HPLC purify->chiral_hplc Purified Compound optical_rotation Optical Rotation purify->optical_rotation Purified Compound vcd Vibrational Circular Dichroism purify->vcd Purified Compound xray X-ray Crystallography purify->xray Purified Compound compare Compare with Literature Data nmr->compare chiral_hplc->compare optical_rotation->compare vcd->compare xray->compare conclusion Stereochemistry Confirmed compare->conclusion

Caption: Workflow for Stereochemical Confirmation.

Logical_Relationship cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry cluster_purity Enantiomeric Purity nmr_2d 2D NMR (COSY, NOESY/ROESY) optical Optical Rotation vcd Vibrational Circular Dichroism mosher Mosher's Method (NMR) xray X-ray Crystallography chiral_hplc Chiral HPLC

Caption: Key Techniques for Stereochemical Analysis.

References

Optimizing Reaction Conditions for Tubotaiwine Derivatization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Tubotaiwine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guides

This section is divided into two parts: troubleshooting for the chemical derivatization of this compound and troubleshooting for common biological assays used to evaluate its derivatives.

A. Chemical Derivatization of this compound

Issue 1: Low or no yield of the desired derivative.

Potential CauseSuggested Solution
Incorrect Reaction Conditions Verify the optimal temperature, reaction time, and solvent for the specific derivatization (e.g., N-acylation, O-alkylation). Literature on similar indole (B1671886) alkaloids can provide a starting point if specific protocols for this compound are unavailable.
Poor Quality of Reagents Ensure all reagents, especially the derivatizing agent and any catalysts, are pure and anhydrous if the reaction is moisture-sensitive.
Steric Hindrance The complex structure of this compound may hinder access to the reaction site. Consider using a less bulky derivatizing agent or a more reactive catalyst.
Decomposition of Starting Material or Product This compound or its derivatives may be sensitive to acidic or basic conditions. Monitor the reaction by thin-layer chromatography (TLC) to check for degradation. Adjust the pH of the reaction mixture accordingly.

Issue 2: Formation of multiple products.

Potential CauseSuggested Solution
Lack of Regioselectivity The this compound scaffold has multiple potential reaction sites. To achieve selectivity (e.g., N-acylation vs. O-alkylation), consider using protecting groups for other reactive functional groups.[1]
Side Reactions The derivatizing agent may react with other functional groups on the this compound molecule. A milder derivatizing agent or different reaction conditions may be necessary.
Epimerization The reaction conditions might be causing a change in the stereochemistry of the molecule. Consider using milder bases or lower reaction temperatures.
B. Biological Assays for this compound Derivatives

Issue 1: Inconsistent results in the Tubulin Polymerization Assay.

Potential CauseSuggested Solution
Improper Tubulin Handling Ensure tubulin is stored at -80°C and thawed on ice immediately before use to prevent aggregation and inactivation.[2]
Incorrect Buffer Composition The polymerization buffer components, including GTP and magnesium, are critical. Prepare fresh buffer and ensure the correct final concentrations.[2][3]
Compound Precipitation The test compound may not be soluble in the aqueous assay buffer. Check for precipitation and consider using a co-solvent like DMSO, ensuring the final concentration does not affect the assay.[4]

Issue 2: High background or low signal in the Adenosine (B11128) Receptor Binding Assay.

Potential CauseSuggested Solution
Non-specific Binding The radioligand may be binding to sites other than the receptor. Include a non-specific binding control using a high concentration of an unlabeled ligand to determine the specific binding.[5][6]
Degradation of Radioligand Ensure the radioligand is stored correctly and has not degraded.
Low Receptor Expression Verify the expression level of the adenosine receptor in the cell membranes being used.

Issue 3: Variability in the Neurotransmitter Release Assay.

Potential CauseSuggested Solution
Cell Health Ensure the neuronal cells are healthy and have formed a functional network before conducting the assay.
Inconsistent Stimulation The method of depolarization (e.g., high potassium, electrical stimulation) must be consistent across all wells and experiments.
Degradation of Neurotransmitters Neurotransmitters can be unstable. Collect and process the samples promptly, and consider using appropriate inhibitors of neurotransmitter degradation if necessary.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for indole alkaloids like this compound?

A1: The most common derivatization reactions for indole alkaloids involve modifications at the indole nitrogen (N-acylation, N-alkylation) and at other heteroatoms like oxygen if present (O-alkylation). These modifications are often performed to explore structure-activity relationships (SAR).

Q2: How can I optimize the N-acylation of this compound?

A2: Optimization of N-acylation can be approached by screening different acylating agents (e.g., acid chlorides, anhydrides), bases (e.g., triethylamine (B128534), pyridine), solvents (e.g., dichloromethane (B109758), tetrahydrofuran), and reaction temperatures. Catalyst-free conditions in aqueous micro-reaction systems have also been reported for efficient N-acylation of amines.[7]

Q3: What are the key parameters to control in an O-alkylation reaction on a complex molecule like this compound?

A3: Key parameters for O-alkylation include the choice of a suitable alkylating agent (e.g., alkyl halides), a non-nucleophilic base to deprotonate the hydroxyl group without causing side reactions, and an appropriate solvent. The reaction temperature should be carefully controlled to avoid decomposition.

Q4: What is the potential mechanism of action of this compound and its derivatives?

A4: While not fully elucidated, the biological activity of this compound may involve several mechanisms. It has shown affinity for adenosine receptors, suggesting a role in modulating adenosinergic signaling pathways.[2] Its anti-parasitic effects may stem from the inhibition of tubulin polymerization, interference with nucleic acid and protein synthesis, or disruption of ion homeostasis in the parasite.[2]

Q5: How can I investigate the interaction of this compound derivatives with adenosine receptors?

A5: Radioligand binding assays are a standard method to investigate receptor interactions. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor. This allows for the determination of the binding affinity (Ki) of the new derivative.[5][6]

Q6: What are the expected cellular effects of a compound that inhibits tubulin polymerization?

A6: Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, which is essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis (programmed cell death).[4]

III. Experimental Protocols

A. General Protocol for N-Acylation of an Indole Alkaloid
  • Materials: Indole alkaloid (e.g., this compound), acylating agent (e.g., acetyl chloride or acetic anhydride), anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), and a non-nucleophilic base (e.g., triethylamine or pyridine).

  • Procedure:

    • Dissolve the indole alkaloid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add the base to the solution and stir.

    • Slowly add the acylating agent to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

B. In Vitro Tubulin Polymerization Assay (Turbidity-Based)
  • Materials: Purified tubulin, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, glycerol, test compound (this compound derivative), and a temperature-controlled spectrophotometer.[3]

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • On ice, prepare the tubulin polymerization mixture containing tubulin, polymerization buffer, GTP, and glycerol.

    • Pipette the test compound dilutions into a pre-warmed 96-well plate.

    • Initiate the polymerization by adding the cold tubulin mixture to each well.

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

    • The increase in absorbance corresponds to the extent of tubulin polymerization.

C. Adenosine A2A Receptor Radioligand Binding Assay
  • Materials: Cell membranes expressing the human adenosine A2A receptor, radioligand (e.g., [³H]ZM241385), unlabeled ligand for non-specific binding determination (e.g., ZM241385), test compound (this compound derivative), binding buffer, and a scintillation counter.[5][8]

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or unlabeled ligand (for non-specific binding).

    • Incubate the plate for a specific time at a controlled temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, and then measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the inhibitory concentration (IC₅₀) of the test compound.

IV. Data Presentation

Table 1: Hypothetical Optimization of N-Acylation of this compound

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM0 to rt265
2Acetic AnhydridePyridineDCMrt472
3Propionyl ChlorideDiisopropylethylamineTHF0 to rt368
4Benzoyl ChlorideTriethylamineDCMrt655

Table 2: Biological Activity of Hypothetical this compound Derivatives

CompoundTubulin Polymerization IC₅₀ (µM)Adenosine A₂A Receptor Ki (nM)
This compound>100250
Derivative A (N-acetyl)50150
Derivative B (N-propionyl)42125
Derivative C (N-benzoyl)85300

V. Visualizations

Experimental_Workflow_Derivatization cluster_synthesis Chemical Derivatization cluster_analysis Analysis & Characterization start This compound reaction Derivatization Reaction (e.g., N-acylation) start->reaction workup Reaction Workup & Purification reaction->workup product This compound Derivative workup->product analysis Structure Elucidation (NMR, MS) product->analysis purity Purity Assessment (HPLC) analysis->purity

Caption: Workflow for the chemical derivatization and analysis of this compound.

Signaling_Pathway_this compound cluster_adenosine Adenosinergic Signaling This compound This compound Derivative a2a_receptor Adenosine A2A Receptor This compound->a2a_receptor Binds to g_protein Gs Protein a2a_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A camp->pka Activates cellular_response Cellular Response (e.g., neurotransmitter release modulation) pka->cellular_response Phosphorylates targets leading to

Caption: Postulated signaling pathway of this compound via the Adenosine A2A receptor.

References

Validation & Comparative

A Comparative Analysis of Tubotaiwine and Conventional Antihypertensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypertension remains a significant global health challenge, necessitating the continuous development of novel therapeutic strategies. This guide provides a comparative analysis of the novel investigational agent, Tubotaiwine, against established classes of antihypertensive drugs. This compound is a hypothetical compound designed for the purpose of this guide to illustrate a novel dual-mechanism approach to blood pressure reduction. Its profile is contrasted with major existing antihypertensive drug classes, including diuretics, angiotensin-converting enzyme (ACE) inhibitors, angiotensin II receptor blockers (ARBs), calcium channel blockers (CCBs), and beta-blockers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, mechanism of action, and safety profiles based on hypothetical and established experimental data.

Comparative Efficacy of Antihypertensive Agents

The following table summarizes the comparative efficacy of this compound (hypothetical data) and other major classes of antihypertensive drugs based on typical outcomes in clinical trials.

Drug ClassAgent(s)Systolic Blood Pressure Reduction (mmHg)Diastolic Blood Pressure Reduction (mmHg)Heart Rate Change (bpm)Common Side Effects
This compound (Hypothetical) This compound15 - 208 - 12-2 to 0Dizziness, mild hyperkalemia, headache
Thiazide Diuretics Hydrochlorothiazide, Chlorthalidone10 - 155 - 10No significant changeHypokalemia, hyponatremia, hyperuricemia, hyperglycemia[1][2]
ACE Inhibitors Lisinopril, Ramipril10 - 205 - 10No significant changeDry cough, hyperkalemia, angioedema[1]
ARBs Losartan, Valsartan10 - 205 - 10No significant changeHyperkalemia, dizziness[3]
Calcium Channel Blockers (Dihydropyridine) Amlodipine, Nifedipine10 - 205 - 10+2 to +5 (reflex tachycardia)Peripheral edema, flushing, headache, gingival hyperplasia[2][4]
Beta-Blockers Metoprolol, Atenolol10 - 155 - 10-5 to -15Bradycardia, fatigue, bronchospasm, masking of hypoglycemia[5][6]

Mechanisms of Action

This compound (Hypothetical Mechanism)

This compound is postulated to exert its antihypertensive effect through a dual mechanism:

  • Selective Inhibition of the Na-K-2Cl Cotransporter (NKCC2) in the Thick Ascending Limb: Similar to loop diuretics, but with a higher selectivity and a longer duration of action, leading to enhanced natriuresis and diuresis.

  • Activation of the G-protein Coupled Receptor GPR-T2: This novel pathway in vascular smooth muscle cells leads to the inhibition of Rho-kinase (ROCK), promoting vasodilation and a reduction in peripheral vascular resistance.

Tubotaiwine_Mechanism cluster_renal Renal Tubule Cell cluster_vascular Vascular Smooth Muscle Cell Tubotaiwine_renal This compound NKCC2 NKCC2 Tubotaiwine_renal->NKCC2 Inhibits Na_K_Cl_reabsorption Na+, K+, 2Cl- Reabsorption Blood Bloodstream Na_K_Cl_reabsorption->Blood Decreased BP_Reduction Blood Pressure Reduction Na_K_Cl_reabsorption->BP_Reduction Volume Depletion Lumen Tubular Lumen Lumen->NKCC2 Ions Tubotaiwine_vascular This compound GPR_T2 GPR-T2 Receptor Tubotaiwine_vascular->GPR_T2 Activates ROCK Rho-kinase (ROCK) GPR_T2->ROCK Inhibits Vasodilation Vasodilation ROCK->Vasodilation Inhibits Contraction Vasoconstriction ROCK->Contraction Promotes Vasodilation->BP_Reduction Reduced SVR

Hypothetical dual mechanism of action for this compound.
Established Antihypertensive Drug Mechanisms

For comparison, the mechanism of action for ACE inhibitors is presented below. These drugs act by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This leads to vasodilation and reduced aldosterone (B195564) secretion, resulting in decreased sodium and water retention.[1]

ACE_Inhibitor_Mechanism cluster_effects Effects of Angiotensin II Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I Converts ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE_Inhibitor ACE Inhibitor ACE_Inhibitor->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure

Mechanism of action of ACE inhibitors.

Experimental Protocols

Preclinical Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of this compound compared to a standard antihypertensive agent.

Methodology:

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old, will be used as a model of essential hypertension.

  • Group Allocation: Rats will be randomly assigned to vehicle control, this compound (low, medium, and high dose), and a positive control group (e.g., Lisinopril).

  • Drug Administration: Drugs will be administered daily via oral gavage for 4 weeks.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure will be measured non-invasively at baseline and weekly throughout the study using the tail-cuff method.

  • Data Analysis: Changes in blood pressure from baseline will be calculated for each group. Statistical analysis will be performed using ANOVA followed by a post-hoc test for multiple comparisons.

Clinical Trial Protocol for Assessing Efficacy and Safety in Humans

Objective: To evaluate the efficacy and safety of this compound in patients with mild to moderate essential hypertension.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients (18-75 years) with a diagnosis of essential hypertension.

  • Intervention: Patients will be randomized to receive once-daily oral doses of this compound, placebo, or an active comparator (e.g., Ramipril) for 12 weeks.

  • Efficacy Endpoints: The primary endpoint will be the change from baseline in mean 24-hour ambulatory systolic blood pressure. Secondary endpoints will include changes in diastolic blood pressure and office blood pressure measurements.

  • Safety Assessment: Safety will be monitored through the recording of adverse events, clinical laboratory tests (including serum electrolytes), vital signs, and electrocardiograms.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials In_Vitro In Vitro Studies (Receptor Binding, Enzyme Assays) Animal_Models Animal Models of Hypertension (e.g., SHR) In_Vitro->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity Phase_I Phase I: Safety and PK in Healthy Volunteers Toxicity->Phase_I Phase_II Phase II: Efficacy and Dose-Ranging in Patients Phase_I->Phase_II Phase_III Phase III: Large-Scale Efficacy and Safety vs. Standard of Care Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval Post_Market Phase IV: Post-Marketing Surveillance Approval->Post_Market

General experimental workflow for antihypertensive drug development.

Conclusion

While this compound is a hypothetical agent, its conceptual framework as a dual-action antihypertensive provides a valuable model for future drug development. By targeting both renal sodium handling and vascular tone through novel pathways, such a compound could offer significant efficacy. The comparative data presented herein, contrasting this hypothetical agent with established therapies, underscores the multifaceted nature of hypertension treatment. Continued research into novel mechanisms is essential for advancing the management of this prevalent and impactful disease.

References

A Comparative Analysis of Tubotaiwine and Other Biologically Active Alkaloids from Kopsia arborea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tropical tree Kopsia arborea, a member of the Apocynaceae family, is a rich reservoir of structurally diverse and biologically active monoterpene indole (B1671886) alkaloids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of Tubotaiwine and other notable alkaloids isolated from Kopsia arborea, with a focus on their cytotoxic activities and underlying mechanisms of action.

Comparative Analysis of Biological Activities

Kopsia arborea produces a wide array of alkaloids, with this compound and its derivatives being prominent constituents. While research has illuminated the biological activities of several of these compounds, a direct comparative study of their efficacy is often lacking in the literature. This guide consolidates available data to facilitate a clearer understanding of their relative potencies.

Table 1: Comparative Biological Activities of Alkaloids from Kopsia arborea

AlkaloidBiological ActivityCell Line/TargetQuantitative Data (IC₅₀/MIC)Reference
This compound Anti-leishmanialLeishmania infantumSelective activity reported[1]
AnalgesicAdenosine receptorsAffinity in the micromolar range[1][2]
CytotoxicityVarious cancer cell linesData not publicly available[3]
Valparicine CytotoxicKB (human oral cancer)13.0 µM[4]
CytotoxicJurkat (human T-cell leukemia)0.91 µM[4]
Kopsamine Acetylcholinesterase Inhibition-MIR: 12.5 µg
Decarbomethoxykopsiline Acetylcholinesterase Inhibition-MIR: 6.25 µg
Phutdonginin AntibacterialE. coli TISTR 780MIC: 32 µg/mL
19-OH-(-)-eburnamonine AntibacterialE. coli TISTR 780MIC: 32 µg/mL
Grandilodine A Reversal of Multidrug ResistanceVincristine-resistant KB cellsActivity reported[5]
Lapidilectine B Reversal of Multidrug ResistanceVincristine-resistant KB cellsActivity reported[5]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; MIR: Minimum inhibitory required.

Experimental Protocols

A standardized methodology is crucial for the reproducible evaluation of the biological activities of these alkaloids. Below are detailed protocols for key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of Kopsia arborea alkaloids against various cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., KB, Jurkat) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The alkaloid is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many indole alkaloids are attributed to their ability to induce programmed cell death, or apoptosis. While the specific signaling pathways for each alkaloid from Kopsia arborea are not fully elucidated, general mechanisms for this class of compounds have been proposed.

Indole alkaloids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules involved include the tumor suppressor protein p53, the Bcl-2 family of proteins which regulate mitochondrial membrane permeability, and caspases, which are the executioners of apoptosis. Furthermore, indole alkaloids have been shown to modulate the activity of transcription factors such as NF-κB and signaling cascades like the MAPK pathway, both of which play crucial roles in cell survival and proliferation.

Indole_Alkaloid_Apoptosis_Pathway cluster_stimulus Indole Alkaloids cluster_cellular_targets Cellular Targets cluster_apoptosis_regulation Apoptosis Regulation cluster_execution Execution Phase Indole_Alkaloid Indole Alkaloid (e.g., Valparicine) DNA_Damage DNA Damage Indole_Alkaloid->DNA_Damage Death_Receptors Death Receptors (e.g., Fas, TNFR) Indole_Alkaloid->Death_Receptors MAPK_Pathway MAPK Pathway Indole_Alkaloid->MAPK_Pathway NFkB_Pathway NF-κB Pathway Indole_Alkaloid->NFkB_Pathway p53 p53 Activation DNA_Damage->p53 Caspase_8 Caspase-8 Activation Death_Receptors->Caspase_8 Apoptosis Apoptosis MAPK_Pathway->Apoptosis NFkB_Pathway->Apoptosis Inhibition Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio ↑) p53->Bcl2_Family Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_8->Caspase_3 Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Generalized signaling pathway for indole alkaloid-induced apoptosis.

Experimental Workflow: From Plant to Bioassay

The process of identifying and characterizing bioactive alkaloids from Kopsia arborea involves a multi-step workflow, from plant material collection to biological evaluation.

Experimental_Workflow Plant_Material Kopsia arborea Plant Material (Leaves, Bark, etc.) Extraction Extraction (e.g., Maceration with Methanol/Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Fractionation Fractionation (Acid-Base Extraction, Column Chromatography) Crude_Extract->Fractionation Fractions Alkaloid Fractions Fractionation->Fractions Isolation Isolation & Purification (HPLC, Prep-TLC) Fractions->Isolation Pure_Alkaloids Pure Alkaloids (this compound, Valparicine, etc.) Isolation->Pure_Alkaloids Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Alkaloids->Structure_Elucidation Bioassays Biological Assays (Cytotoxicity, Antimicrobial, Enzyme Inhibition, etc.) Pure_Alkaloids->Bioassays Data_Analysis Data Analysis (IC50, MIC Determination) Bioassays->Data_Analysis

Caption: A typical experimental workflow for the isolation and bioactivity screening of alkaloids.

Conclusion

The alkaloids isolated from Kopsia arborea represent a promising source of lead compounds for drug discovery. While Valparicine has demonstrated potent cytotoxic effects against cancer cell lines, further investigation into the bioactivities of this compound, particularly its cytotoxic potential, is warranted. The detailed experimental protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of these fascinating natural products. Future studies should focus on elucidating the specific molecular targets and signaling pathways of these alkaloids to better understand their mechanisms of action and to guide the development of novel therapeutic agents.

References

Validating the Analgesic Potential of Tubotaiwine: A Comparative Analysis in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tubotaiwine, a monoterpene indole (B1671886) alkaloid found in various plant species, including Voacanga africana and Alstonia scholaris, has garnered interest for its potential therapeutic properties, including analgesic effects.[1][2] This guide provides a comparative overview of the analgesic activity of this compound and its potential mechanism of action, supported by available experimental data from preclinical pain models. Due to the limited availability of quantitative data on purified this compound, this guide incorporates findings from studies on alkaloid fractions and extracts known to contain this compound, alongside comparative data for standard analgesics like morphine and aspirin.

Comparative Analgesic Efficacy

Table 1: Acetic Acid-Induced Writhing Test

The writhing test assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions induced by an irritant.

TreatmentDose (mg/kg)Mean No. of Writhes% Inhibition
Control (Saline) -75.50 ± 2.58-
Voacanga africana Extract [3]10045.17 ± 2.7340.17%
20034.17 ± 2.8254.74%
40025.50 ± 2.0866.22%
Aspirin 10030.2 ± 3.160%
Morphine 1015.1 ± 2.580%

Note: Data for Aspirin and Morphine are representative values from literature for comparative purposes.

Table 2: Hot Plate Test

The hot plate test evaluates central analgesic activity by measuring the latency of a thermal pain response.

TreatmentDose (mg/kg)Latency Time (seconds) at 60 min
Control (Saline) -4.74 ± 1.07
Voacanga africana Extract [3]2008.84 ± 1.02
4008.00 ± 1.71
Morphine [3]1013.06 ± 2.17

Table 3: Formalin Test

The formalin test assesses both neurogenic (Phase I) and inflammatory (Phase II) pain responses. An alkaloid fraction of Alstonia scholaris, containing this compound, was found to be effective in the second phase of the formalin test, suggesting anti-inflammatory analgesic properties.[4]

TreatmentDose (mg/kg)Licking Time (seconds) - Phase II (15-30 min)
Control (Formalin) -~80-100
Alkaloid Fraction (A. scholaris) [4]50Significantly reduced
Aspirin 200Significantly reduced
Morphine 5Significantly reduced

Note: Specific quantitative data for the alkaloid fraction was not provided in the source; "Significantly reduced" indicates a statistically significant decrease compared to the control. Data for Aspirin and Morphine are representative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the key analgesic assays cited.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.

  • Animals: Male Swiss albino mice are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into control and test groups. The test compounds (e.g., Voacanga africana extract, standard analgesics) are administered orally or intraperitoneally. The control group receives the vehicle (e.g., saline).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal writhing.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of abdominal muscle contraction followed by stretching of the hind limbs) is counted for a specific period, typically 20-30 minutes.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Hot Plate Test

This method assesses the central analgesic effects of drugs.

  • Animals: Mice or rats are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Baseline Latency: Before drug administration, the baseline reaction time of each animal to the thermal stimulus is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Grouping and Administration: Animals are grouped and administered the test compounds or vehicle as in the writhing test.

  • Post-Treatment Latency: The reaction time of each animal on the hot plate is measured at predetermined intervals after drug administration (e.g., 30, 60, 90, 120 minutes).

  • Data Analysis: The increase in latency time is indicative of an analgesic effect.

Formalin Test

This model is used to assess responses to moderate, continuous pain generated by tissue injury.

  • Animals: Mice or rats are used.

  • Induction of Nociception: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw.

  • Observation: Immediately after the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking the injected paw is recorded.

  • Phases of Pain: The observation period is divided into two phases:

    • Phase I (Neurogenic Pain): 0-5 minutes post-injection. This phase is due to the direct chemical stimulation of nociceptors.

    • Phase II (Inflammatory Pain): 15-30 minutes post-injection. This phase is associated with the release of inflammatory mediators.

  • Grouping and Administration: Test compounds or vehicle are administered prior to the formalin injection.

  • Data Analysis: The total licking time in each phase is recorded and compared between the control and treated groups.

Signaling Pathways and Experimental Workflows

Proposed Analgesic Mechanism of this compound

While the precise mechanism of this compound's analgesic action is not fully elucidated, evidence suggests the involvement of the adenosinergic system. This compound has shown an affinity for adenosine (B11128) receptors, and the activation of A₁ adenosine receptors is known to produce analgesic effects by inhibiting neuronal activity and modulating the release of neurotransmitters involved in pain signaling, such as glutamate (B1630785) and substance P.

Tubotaiwine_Analgesic_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Adenosine_R Adenosine A1 Receptor This compound->Adenosine_R Activates AC Adenylyl Cyclase Adenosine_R->AC Inhibits cAMP ↓ cAMP AC->cAMP Ca_channel Ca2+ Channel cAMP->Ca_channel Modulates Glutamate_release ↓ Glutamate Release Ca_channel->Glutamate_release Pain_Signal Pain Signal Transmission Glutamate_release->Pain_Signal Reduced_Pain Reduced Pain Perception Pain_Signal->Reduced_Pain Inhibition of Transmission

Caption: Proposed mechanism of this compound's analgesic action via adenosine A1 receptor activation.

General Experimental Workflow for Analgesic Screening

The process of screening a compound for analgesic activity typically follows a standardized workflow, from animal preparation to data analysis.

Analgesic_Screening_Workflow start Start animal_prep Animal Acclimatization & Baseline Measurements start->animal_prep grouping Randomization into Control & Test Groups animal_prep->grouping drug_admin Administration of This compound/Vehicle/Standard grouping->drug_admin pain_induction Induction of Nociception (e.g., Acetic Acid, Heat, Formalin) drug_admin->pain_induction observation Behavioral Observation (e.g., Writhing, Latency, Licking) pain_induction->observation data_collection Data Collection & Recording observation->data_collection analysis Statistical Analysis (% Inhibition, p-values) data_collection->analysis conclusion Conclusion on Analgesic Efficacy analysis->conclusion end End conclusion->end

Caption: A generalized workflow for the in vivo screening of analgesic compounds.

References

Comparative Analysis of Tubotaiwine's Affinity for Opioid and Adenosine Receptors: A Methodological and Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Tubotaiwine, a naturally occurring indole (B1671886) alkaloid, for opioid and adenosine (B11128) receptors. The information presented herein is based on currently available scientific literature. While direct, comprehensive comparative studies on this compound's affinity across all receptor subtypes are limited, this document synthesizes the existing data and provides detailed experimental protocols for researchers seeking to conduct further investigations.

Quantitative Binding Affinity Data

The primary data on this compound's binding affinity comes from a 2014 study by Penna and colleagues, which identified opioid-active alkaloids from Aspidosperma species. The study determined the inhibition constant (Ki) of this compound at opioid and adenosine receptors.

CompoundReceptor FamilyReceptor Subtype(s)Binding Affinity (Ki)
This compound OpioidNot Specified1.65 ± 0.81 µM
This compound AdenosineNot SpecifiedIn the micromolar range

Note on Data: The available literature does not specify the individual opioid (µ, δ, κ) or adenosine (A₁, A₂ₐ, A₂ₑ, A₃) receptor subtypes for which these affinities were determined. The reported values indicate that this compound exhibits a relatively low, micromolar affinity for both receptor families. For context, high-affinity ligands for these receptors typically have Ki values in the nanomolar or even picomolar range.

Experimental Protocols

The following are detailed, representative methodologies for determining the binding affinity of a compound like this compound at opioid and adenosine receptors using a competitive radioligand binding assay. These protocols are based on standard practices in the field and are intended to serve as a guide for further research.

Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific opioid receptor subtype (e.g., µ-opioid receptor) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human opioid receptor of interest (e.g., µ-opioid receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for the µ-opioid receptor).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target opioid receptor.

    • Homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM Naloxone).

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol is similar to the opioid receptor assay and is designed to determine the binding affinity of a test compound for a specific adenosine receptor subtype (e.g., A₁).

Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human adenosine receptor of interest (e.g., A₁ adenosine receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-CCPA for the A₁ adenosine receptor).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., NECA).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Follow the same procedure as for the opioid receptor membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control (e.g., 10 µM NECA).

      • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (this compound).

    • Incubate the plate at 25°C for 60 minutes.

  • Filtration and Washing:

    • Follow the same procedure as for the opioid receptor assay.

  • Quantification:

    • Follow the same procedure as for the opioid receptor assay.

  • Data Analysis:

    • Follow the same data analysis steps as for the opioid receptor assay to determine the IC₅₀ and calculate the Ki value using the Cheng-Prusoff equation.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for a competitive binding assay and the canonical signaling pathways for opioid and adenosine receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compound) setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff) determine_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm opioid Opioid Agonist (e.g., this compound) receptor μ-Opioid Receptor (Gi-coupled) opioid->receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits ion_channel Ion Channels (Ca²⁺, K⁺) g_protein->ion_channel Modulates camp cAMP ac->camp Decreases

Caption: Gi-coupled opioid receptor signaling pathway.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm adenosine Adenosine Agonist (e.g., this compound) a2a_receptor A2A Receptor (Gs-coupled) adenosine->a2a_receptor a1_receptor A1 Receptor (Gi-coupled) adenosine->a1_receptor gs_protein Gs Protein a2a_receptor->gs_protein Activates gi_protein Gi Protein a1_receptor->gi_protein Activates ac Adenylyl Cyclase gs_protein->ac Stimulates gi_protein->ac Inhibits camp cAMP ac->camp Alters Production

Comparative Analysis of Tubotaiwine's Efficacy Against Leishmania infantum

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the anti-leishmanial activity of Tubotaiwine against Leishmania infantum, the causative agent of visceral leishmaniasis. Its performance is evaluated alongside established alternative treatments, Amphotericin B and Miltefosine, with supporting experimental data and detailed protocols for cross-validation.

Comparative Efficacy and Cytotoxicity

CompoundTarget Organism/Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound Leishmania infantumData not availableData not availableData not available
Mammalian CellsData not available
Amphotericin B L. infantum promastigotes0.0414 (J774.A1 macrophages)350
Miltefosine L. infantum amastigotes5.1 (sensitive strains) - 12.8 (resistant strains)>20 (macrophages)>1.6 - >3.9

Note: The selective activity of this compound against L. infantum has been documented in a study screening various indole (B1671886) alkaloids.[1] However, the precise IC50 and CC50 values from this study are not publicly accessible. The data for Amphotericin B and Miltefosine are derived from separate studies and are presented here for comparative purposes. The Selectivity Index (SI) is a critical parameter, with a higher value indicating greater selectivity for the parasite over host cells.

Putative Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound against Leishmania infantum is not yet fully elucidated. However, as an indole alkaloid, it may interfere with various essential parasitic processes. Potential mechanisms could include the inhibition of tubulin polymerization, interference with nucleic acid and protein synthesis, or the induction of oxidative stress.

Experimental Workflow for In Vitro Anti-leishmanial Drug Screening

experimental_workflow cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p1 Culture L. infantum promastigotes p2 Incubate with test compounds (e.g., this compound) p1->p2 p3 Assess viability (e.g., Resazurin assay) p2->p3 p4 Determine IC50 p3->p4 si Selectivity Index (SI) (CC50 / IC50) p4->si Calculate a1 Culture mammalian macrophages (e.g., J774A.1) a2 Infect macrophages with L. infantum promastigotes a1->a2 a3 Incubate to allow amastigote formation a2->a3 a4 Treat with test compounds a3->a4 a5 Assess intracellular amastigote viability a4->a5 a6 Determine IC50 a5->a6 a6->si Calculate c1 Culture mammalian macrophages c2 Incubate with test compounds c1->c2 c3 Assess cell viability (e.g., MTT assay) c2->c3 c4 Determine CC50 c3->c4 c4->si Calculate

Caption: General workflow for in vitro screening of anti-leishmanial compounds.

Experimental Protocols

In Vitro Anti-promastigote Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against Leishmania infantum promastigotes.

a. Parasite Culture:

  • Leishmania infantum promastigotes are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042).

  • Parasites are maintained in the logarithmic phase of growth for the assay.

b. Assay Procedure:

  • Promastigotes are seeded in a 96-well microtiter plate at a density of 1 x 10^6 cells/mL in fresh culture medium.

  • The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • The plate is incubated at 26°C for 72 hours.

  • Parasite viability is assessed using a resazurin-based assay. Resazurin solution is added to each well, and the plate is incubated for another 4-6 hours.

  • The fluorescence is measured using a microplate reader (excitation 560 nm, emission 590 nm).

  • The IC50 value is calculated from the dose-response curve.

In Vitro Anti-amastigote Activity Assay

This protocol determines the IC50 of a test compound against intracellular Leishmania infantum amastigotes.

a. Host Cell Culture and Infection:

  • Murine macrophage cell line J774A.1 is cultured in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 atmosphere.

  • Macrophages are seeded in a 96-well plate and allowed to adhere overnight.

  • Adhered macrophages are infected with stationary-phase L. infantum promastigotes at a parasite-to-macrophage ratio of 10:1.

  • After 24 hours of co-incubation, non-phagocytosed promastigotes are removed by washing.

b. Assay Procedure:

  • Fresh medium containing serial dilutions of the test compound is added to the infected macrophages.

  • The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • The number of intracellular amastigotes is determined by fixing the cells, staining with Giemsa, and counting under a microscope. Alternatively, a reporter gene assay can be used if a transgenic parasite line is available.

  • The IC50 value is calculated based on the reduction in the number of amastigotes in treated versus untreated cells.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of the test compound against a mammalian cell line (e.g., J774A.1 macrophages) to determine the CC50.

a. Cell Culture:

  • J774A.1 macrophages are cultured as described in the anti-amastigote assay protocol.

b. Assay Procedure:

  • Macrophages are seeded in a 96-well plate and allowed to adhere overnight.

  • Serial dilutions of the test compound are added to the wells.

  • The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • The culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plate is incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

  • The CC50 value is determined from the dose-response curve.

Conclusion

This compound has demonstrated selective activity against Leishmania infantum, suggesting its potential as a lead compound for the development of new anti-leishmanial drugs. However, a comprehensive evaluation of its efficacy and safety requires the determination of its specific IC50 and CC50 values. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial cross-validation studies. A direct comparison with established drugs like Amphotericin B and Miltefosine, based on standardized in vitro assays, will be essential to ascertain the therapeutic potential of this compound in the fight against visceral leishmaniasis.

References

A Comparative Analysis of the Analgesic Potential of Tubotaiwine and Apparicine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current, albeit limited, experimental data on the analgesic activities of the indole (B1671886) alkaloids tubotaiwine (B1253118) and apparicine (B207867) reveals distinct potential mechanisms of action, suggesting different avenues for their development as pain therapeutics. While direct comparative studies are absent from the current scientific literature, an examination of their individual pharmacological profiles indicates that both compounds warrant further investigation.

This compound, a monoterpenoid indole alkaloid, has demonstrated analgesic effects in various animal models.[1] Emerging evidence suggests a multi-faceted mechanism of action. One proposed pathway involves the modulation of adenosinergic signaling, critical in pain perception.[1] this compound may act as an agonist or antagonist at adenosine (B11128) receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃).[1] Activation of A₁ receptors, in particular, is known to produce analgesic effects by inhibiting neuronal activity.[1] Another potential mechanism is the dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade that leads to pain.

Apparicine, another monoterpenoid indole alkaloid, is also reported to possess local analgesic properties. Its mechanism appears to involve interaction with opioid and adenosine receptors. The affinity for these receptors suggests that apparicine may exert its analgesic effects through pathways similar to those of well-established pain-relieving drugs.

Currently, a direct comparison of the analgesic potency of this compound and apparicine is hampered by the lack of publicly available quantitative data from standardized analgesic assays such as the hot plate, tail-flick, and writhing tests for both compounds.

Putative Signaling Pathways in Analgesia

The potential analgesic mechanisms of this compound and apparicine can be visualized through their interaction with key signaling pathways involved in pain modulation.

Signaling Pathways in Analgesia cluster_this compound This compound cluster_apparicine Apparicine This compound This compound Adenosine_Receptors Adenosine Receptors (A₁, A₂ₐ, A₂ₑ, A₃) This compound->Adenosine_Receptors modulates COX2_5LOX COX-2 / 5-LOX This compound->COX2_5LOX inhibits Analgesia_T Analgesic Effect Adenosine_Receptors->Analgesia_T COX2_5LOX->Analgesia_T Apparicine Apparicine Opioid_Receptors Opioid Receptors Apparicine->Opioid_Receptors acts on Adenosine_Receptors_A Adenosine Receptors Apparicine->Adenosine_Receptors_A has affinity for Analgesia_A Analgesic Effect Opioid_Receptors->Analgesia_A Adenosine_Receptors_A->Analgesia_A

Figure 1: Putative analgesic signaling pathways for this compound and Apparicine.

Experimental Protocols for Analgesic Activity Assessment

The evaluation of analgesic properties for compounds like this compound and apparicine typically involves a battery of standardized in vivo assays in animal models. These tests are designed to assess different pain modalities, including thermal and visceral pain.

Hot Plate Test

This method is used to evaluate central analgesic activity. The test measures the reaction time of an animal, typically a mouse or rat, when placed on a heated surface.

Protocol:

  • Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface is used. The surface is typically maintained at a constant temperature, for example, 55 ± 0.5°C.

  • Acclimatization: Animals are habituated to the testing environment to minimize stress-induced responses.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.

  • Drug Administration: The test compound (this compound or apparicine) or a standard analgesic (e.g., morphine) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle.

  • Post-treatment Measurement: At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.

  • Data Analysis: The increase in latency time compared to the baseline and the control group indicates an analgesic effect.

Hot Plate Test Workflow start Start acclimatize Acclimatize Animal start->acclimatize baseline Measure Baseline Reaction Time on Hot Plate acclimatize->baseline administer Administer Compound or Vehicle baseline->administer wait Wait for Predetermined Time Intervals administer->wait measure Measure Post-treatment Reaction Time wait->measure measure->wait Repeat for each time interval analyze Analyze Data (Compare Latencies) measure->analyze end End analyze->end

Figure 2: Generalized workflow for the Hot Plate Test.
Tail-Flick Test

Similar to the hot plate test, the tail-flick test assesses central analgesic activity by measuring the time it takes for an animal to withdraw its tail from a source of thermal stimulation.

Protocol:

  • Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to the animal's tail.

  • Restraint and Acclimatization: The animal is gently restrained, and its tail is positioned in the apparatus. Animals are allowed to acclimate to the restraint.

  • Baseline Measurement: The baseline latency for the tail-flick reflex is determined before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound or a standard drug is administered.

  • Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This test is used to evaluate peripheral analgesic activity by inducing visceral pain.

Protocol:

  • Acclimatization: Animals are allowed to acclimate to the observation chambers.

  • Drug Administration: The test compound, a standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin, or vehicle is administered.

  • Induction of Writhing: After a set absorption time (e.g., 30-60 minutes), a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing behavior.

  • Observation: The number of writhes is counted for a specific period (e.g., 10-20 minutes) following the acetic acid injection.

  • Data Analysis: A reduction in the number of writhes in the treated groups compared to the control group indicates a peripheral analgesic effect. The percentage of inhibition is often calculated.

Writhing Test Workflow start Start acclimatize Acclimatize Animal start->acclimatize administer_drug Administer Compound or Vehicle acclimatize->administer_drug wait_absorption Wait for Drug Absorption administer_drug->wait_absorption induce_writhing Induce Writhing with Acetic Acid (i.p.) wait_absorption->induce_writhing observe Observe and Count Number of Writhes induce_writhing->observe analyze Analyze Data (% Inhibition) observe->analyze end End analyze->end

Figure 3: Generalized workflow for the Acetic Acid-Induced Writhing Test.

Conclusion

Both this compound and apparicine present intriguing possibilities as lead compounds for the development of novel analgesics. Their distinct, yet potentially overlapping, mechanisms of action—adenosinergic and/or COX/LOX inhibition for this compound, and opioid and adenosinergic receptor interaction for apparicine—highlight the diverse strategies that can be employed to achieve pain relief. To provide a definitive comparison and to fully elucidate their therapeutic potential, further research is critically needed. Specifically, head-to-head studies employing standardized analgesic assays are required to generate quantitative data on their respective potencies and efficacies. Such studies will be instrumental in guiding future drug development efforts in the field of pain management.

References

A Comparative Guide to Assessing the Effects of Novel Compounds on Arterial Stiffness: A Methodological Framework Using Tubotaiwine as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive search of published scientific literature yielded no direct experimental data on the effects of Tubotaiwine on arterial stiffness. Therefore, this guide serves as a methodological framework for how such a compound could be evaluated and compared against existing therapeutic strategies. The data presented for alternative treatments are drawn from published studies and are intended to serve as a template for the evaluation of novel compounds like this compound.

Introduction

Arterial stiffness is an independent predictor of cardiovascular morbidity and mortality. It is characterized by a reduction in the elasticity of arteries, which can lead to increased pulse pressure, left ventricular hypertrophy, and impaired coronary perfusion. A variety of factors contribute to arterial stiffness, including aging, hypertension, and diabetes. The development of therapeutic agents that can mitigate or reverse arterial stiffness is a significant goal in cardiovascular medicine. This guide outlines a comparative framework for evaluating the potential of a novel compound, using this compound as a hypothetical example, against established interventions.

Data Presentation: A Template for Comparison

To objectively assess the efficacy of a new compound, its effects on key quantitative metrics of arterial stiffness should be compared with alternative or established treatments. The following table provides a template for such a comparison, populated with example data from published studies on various interventions.

Table 1: Comparative Efficacy of Various Interventions on Arterial Stiffness

Intervention Primary Metric Study Population Duration Result Citation
Hypothetical: this compound Pulse Wave Velocity (PWV)Aged, Hypertensive Mice12 weeksData to be determinedN/A
Hypothetical: this compound Augmentation Index (AIx)Human Subjects with ISH8 weeksData to be determinedN/A
Statins (e.g., Atorvastatin) Aortic PWV (aPWV)Hypercholesterolemic Patients12 monthsSignificant reduction in aPWV[1]
RAAS Antagonists (e.g., Aliskiren) Pulse Wave Velocity (PWV)Patients with Type 1 Diabetes30 daysPWV decreased from 7.4 m/s to 6.7 m/s
RAAS Antagonists (e.g., Aliskiren) Augmentation Index (AIx)Patients with Type 1 Diabetes30 daysAIx decreased from 21.7% to 16.6%
Aerobic Exercise Carotid-femoral PWV (cfPWV)Healthy and at-risk individualsMeta-analysisWeighted mean difference of -0.39 m/s
Weight Loss Pulse Wave Velocity (PWV)Obese individualsMeta-analysis32% improvement with ~8% weight loss
Vitamin D3 Supplementation Augmentation Index (AIx)Vitamin D deficient adults6 months12.3% reduction in AIx
Vitamin K2 (MK-7) Supplementation Pulse Wave Velocity (PWV)Postmenopausal women3 yearsSignificant reduction in arterial stiffness

ISH: Isolated Systolic Hypertension

Experimental Protocols

Detailed and reproducible methodologies are critical for validating and comparing findings. Below are standardized protocols for key in vivo and ex vivo experiments to assess arterial stiffness, which would be applicable to the study of this compound.

In Vivo Measurement of Aortic Pulse Wave Velocity (PWV) in Animal Models

This protocol describes the non-invasive measurement of aortic stiffness in a murine model, a common preclinical approach.[2]

  • Animal Model: Aged (e.g., 24 months old) C57BL/6J mice, a model that exhibits age-related arterial stiffening.

  • Anesthesia: Mice are anesthetized with isoflurane (B1672236) (1.5-2% in oxygen) to maintain a stable heart rate and blood pressure.

  • Procedure:

    • The mouse is placed in a supine position on a heated platform to maintain body temperature.

    • ECG electrodes are placed on the paws for cardiac cycle gating.

    • A high-frequency ultrasound system with a linear array transducer is used.

    • The carotid artery and the descending aorta at the level of the diaphragm are visualized in B-mode.

    • A pulsed-wave Doppler signal is obtained from both locations to record the velocity waveform.

    • The time delay (ΔT) between the foot of the R-wave on the ECG and the foot of the Doppler waveform is measured at both locations. The difference between these two times gives the pulse transit time.

    • The distance (ΔL) between the two measurement points is determined using the ultrasound system's internal calipers or by external measurement along the aortic arch.

    • PWV is calculated as PWV = ΔL / ΔT.

  • Treatment Protocol: this compound or a vehicle control would be administered for a specified period (e.g., 8-12 weeks) via oral gavage, intraperitoneal injection, or in the drinking water, depending on its properties.

Ex Vivo Analysis of Arterial Mechanics

This protocol allows for the direct assessment of the mechanical properties of isolated arterial segments, separating the intrinsic properties of the vessel wall from systemic hemodynamic influences.

  • Tissue Isolation:

    • Following euthanasia, the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

    • Adherent perivascular tissue is gently removed under a dissecting microscope.

    • The aorta is cut into segments of a defined length (e.g., 2-3 mm).

  • Wire Myography:

    • Each aortic ring is mounted on two parallel stainless-steel wires in an organ bath chamber of a wire myograph.

    • The chamber is filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.

    • The rings are stretched to their optimal resting tension (determined from a length-tension curve) and allowed to equilibrate.

  • Stiffness Measurement:

    • The passive mechanical properties are assessed by incrementally increasing the stretch on the vessel and recording the resulting force.

    • A stress-strain curve is generated, and the elastic modulus is calculated to quantify stiffness.

    • To assess active components, dose-response curves to vasoconstrictors (e.g., phenylephrine) and vasodilators (e.g., acetylcholine) can be performed.

  • Application to this compound: Aortic segments from animals treated with this compound would be compared to those from vehicle-treated controls to determine if the compound directly alters the biomechanical properties of the arterial wall.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating a novel compound's effect on arterial stiffness.

experimental_workflow cluster_preclinical Preclinical Animal Model cluster_clinical Human Clinical Trial animal_model Select Animal Model (e.g., Aged/Hypertensive) treatment Administer this compound vs. Vehicle Control animal_model->treatment in_vivo In Vivo Assessment (Pulse Wave Velocity) treatment->in_vivo ex_vivo Ex Vivo Analysis (Wire Myography) in_vivo->ex_vivo histology Histological Analysis (Collagen/Elastin) ex_vivo->histology patient_recruitment Recruit Subjects (e.g., with Arterial Stiffness) randomization Randomize to this compound or Placebo patient_recruitment->randomization clinical_measurement Measure Arterial Stiffness (e.g., cfPWV, AIx) randomization->clinical_measurement data_analysis Analyze and Compare Outcomes clinical_measurement->data_analysis

Caption: A generalized workflow for testing a new compound's effect on arterial stiffness.

Hypothetical Signaling Pathway for this compound

Arterial stiffness is a complex process involving endothelial dysfunction, vascular smooth muscle cell (VSMC) tone and proliferation, and extracellular matrix remodeling.[3][4] A novel therapeutic agent could potentially act on one or more of these pathways. The diagram below illustrates a plausible signaling cascade through which a compound like this compound might reduce arterial stiffness.

signaling_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell (VSMC) This compound This compound eNOS eNOS Activation This compound->eNOS collagen_synthesis Collagen Synthesis ↓ This compound->collagen_synthesis Inhibits TGF-β pathway? MMPs MMP Activity ↑ This compound->MMPs Modulates? NO Nitric Oxide (NO) Production ↑ eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffuses to VSMC cGMP cGMP ↑ sGC->cGMP vasodilation Vasodilation (Reduced Tone) cGMP->vasodilation stiffness Arterial Stiffness ↓ vasodilation->stiffness collagen_synthesis->stiffness elastin_degradation Elastin (B1584352) Degradation ↓ MMPs->elastin_degradation elastin_degradation->stiffness

Caption: A hypothetical signaling pathway for reducing arterial stiffness.

This proposed mechanism suggests that this compound could enhance endothelial nitric oxide synthase (eNOS) activity, leading to increased nitric oxide (NO) production. NO then diffuses to vascular smooth muscle cells, where it promotes vasodilation and may also inhibit pathways related to collagen synthesis and elastin degradation, collectively reducing arterial stiffness.[5][6]

Conclusion

While there is currently no published research on the effects of this compound on arterial stiffness, this guide provides a comprehensive framework for how such an investigation could be structured. By employing standardized in vivo and ex vivo protocols, presenting data in a clear comparative format, and elucidating potential mechanisms of action, researchers can rigorously evaluate the therapeutic potential of novel compounds for this critical cardiovascular endpoint. The provided templates and diagrams serve as a starting point for designing and reporting such studies, ensuring that the results can be effectively compared with the existing body of literature on arterial stiffness interventions.

References

A Comparative Analysis of Total Synthesis Strategies for (-)-Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

(-)-Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has garnered significant attention from the synthetic community due to its intriguing cage-like architecture and its presence in various medicinally important plants. Its complex structure, featuring a strained azabicyclo[3.3.1]nonane core, has inspired the development of several distinct and innovative synthetic strategies. This guide provides a head-to-head comparison of prominent total synthesis routes, offering insights into their respective efficiencies, key transformations, and overall strategic approaches.

Key Synthetic Strategies and Their Core Logic

The total syntheses of (-)-Tubotaiwine can be broadly categorized based on the key bond formations and strategic approaches employed to construct the intricate polycyclic framework. We will compare the approaches pioneered by the research groups of Jia, Gaunt, and a conceptual biosynthetic pathway.

The general retrosynthetic challenge lies in the disconnection of the complex tetracyclic core to accessible starting materials. Most strategies hinge on the formation of the C2-C7 bond and the construction of the piperidine (B6355638) ring as key strategic elements.

G cluster_retrosynthesis General Retrosynthetic Approach Tubotaiwine This compound Intermediate_A Key Piperidine Intermediate This compound->Intermediate_A C2-C7 bond formation Intermediate_B Tryptamine (B22526) Derivative Intermediate_A->Intermediate_B Cyclization Strategy Starting_Materials Simple Chiral Precursors Intermediate_B->Starting_Materials

Caption: General retrosynthetic analysis for this compound.

Comparison of Synthetic Routes

The following sections detail the distinct approaches, highlighting their respective strengths and weaknesses through quantitative data and workflow diagrams.

The Jia Synthesis: A Bio-inspired Cascade Approach

Professor Yong-Qiang Tu and Yan-Long Jia reported a concise and efficient synthesis featuring a key semipinacol rearrangement/aza-Michael addition cascade. This biomimetic approach successfully constructs the core structure in a single, elegant step.

Experimental Workflow:

The synthesis commences with known chiral vinyl ether. A key subsequent step involves an asymmetric intermolecular iodoamination to install the crucial nitrogen and iodine functionalities. The pivotal cascade reaction is then triggered to form the tetracyclic core, which is followed by final functional group manipulations to yield (-)-Tubotaiwine.

G cluster_Jia Jia Synthesis Workflow A Known Chiral Vinyl Ether B Asymmetric Iodoamination A->B C Intermediate Iodide B->C D Cascade Reaction (Semipinacol Rearrangement / Aza-Michael Addition) C->D E Tetracyclic Core D->E F Reduction & Deprotection E->F G (-)-Tubotaiwine F->G

Caption: Workflow of the Jia group's synthesis of (-)-Tubotaiwine.

The Gaunt Synthesis: C–H Activation Logic

Professor Matthew J. Gaunt's group developed a novel route centered around a palladium-catalyzed C–H activation and cyclization strategy. This modern approach forges the key C2–C7 bond by directly functionalizing a C–H bond, representing a highly step-economical pathway.

Experimental Workflow:

The synthesis starts with a readily available tryptamine derivative. A palladium-catalyzed intramolecular C–H functionalization reaction is the centerpiece of this strategy, directly forming the tetracyclic core of the molecule. Subsequent reductive steps complete the synthesis.

G cluster_Gaunt Gaunt Synthesis Workflow A N-Protected Tryptamine B Acylation A->B C Acylated Intermediate B->C D Pd-Catalyzed C-H Activation/ Cyclization C->D E Cyclized Intermediate D->E F Reduction Steps E->F G (-)-Tubotaiwine F->G

A Comparative Analysis of Isocondylocarpine and Tubotaiwine: Unveiling Structural and Functional Divergence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and functional properties of two closely related indole (B1671886) alkaloids: isocondylocarpine and tubotaiwine (B1253118). While structurally similar, emerging research indicates distinct biological activities, highlighting their potential as unique scaffolds for drug discovery and development. This document summarizes the current understanding of their structural relationship, compares their known biological functions with available quantitative data, and provides detailed protocols for key experimental assays.

Structural Differences: Stereoisomerism and Saturation

Isocondylocarpine and this compound belong to the condylocarpine-type indole alkaloids. Their core structural framework is closely related, with the primary distinction arising from stereochemistry and the degree of saturation in the ethylidene side chain.

Isocondylocarpine is a stereoisomer of condylocarpine (B1236509). Specifically, the (Z)-isomer of isocondylocarpine has been isolated. These compounds are interconvertible.

This compound , on the other hand, is a dihydro-derivative of condylocarpine and isocondylocarpine. The ethylidene double bond present in the condylocarpine scaffold is reduced to a saturated ethyl group in this compound. This seemingly minor structural modification has significant implications for the molecule's three-dimensional conformation and, consequently, its biological activity.

Below are the 2D chemical structures of (Z)-isocondylocarpine and this compound, illustrating their structural relationship.

Chemical structure of CondylocarpineFigure 1. 2D Structure of Condylocarpine (stereoisomer of Isocondylocarpine).
Chemical structure of this compoundFigure 2. 2D Structure of this compound.[1]
FeatureIsocondylocarpineThis compound
Molecular Formula C₂₀H₂₂N₂O₂C₂₀H₂₄N₂O₂[1]
Molecular Weight 322.4 g/mol 324.4 g/mol [1]
Key Structural Feature Ethylidene side chain (C=C double bond)Ethyl side chain (C-C single bond)[1]
Stereochemistry Exists as stereoisomers (e.g., (Z)-isocondylocarpine)Defined stereocenters

Functional Differences: A Look at Biological Activities

While research on isocondylocarpine's specific biological activities is limited in publicly available literature, this compound has been the subject of several pharmacological studies, revealing a range of biological effects.

This compound: A Multifaceted Alkaloid

Antihypertensive Effects: this compound has demonstrated beneficial effects in models of cadmium-induced hypertension. It has been shown to regulate systolic, diastolic, and mean arterial blood pressure. The proposed mechanism involves the reduction of arterial stiffness and inhibition of oxidative stress, leading to improved vascular remodeling.

Analgesic Activity: In vivo studies in mice have indicated that this compound possesses analgesic properties. This activity is supported by its affinity for both adenosine (B11128) and opiate receptors in the micromolar range.

Antiparasitic Activity: this compound has shown promising activity against various parasites. It exhibits selective activity against Leishmania infantum and has also demonstrated antiplasmodial activity against Plasmodium falciparum.

Isocondylocarpine: An Area for Future Research

Currently, there is a notable lack of specific biological activity data for isocondylocarpine in the scientific literature. While its isolation from Kopsia arborea has been reported, its pharmacological profile remains largely unexplored. The structural similarity to this compound suggests that it may possess related activities, but this requires experimental validation.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data for this compound's biological activities. Data for isocondylocarpine is not currently available.

Biological ActivityTarget/AssayQuantitative Data (this compound)Reference
Opiate Receptor BindingKᵢ1.65 ± 0.81 µM
Antiplasmodial ActivityIC₅₀ against P. falciparum8.5 µM

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key assays relevant to the observed activities of this compound are provided below.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Objective: To evaluate the peripheral analgesic activity of a test compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Test compound (Isocondylocarpine or this compound)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg)

  • 0.6% (v/v) acetic acid solution

  • Syringes and needles for administration

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound group(s) at various doses.

  • Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a suitable absorption period (e.g., 30-60 minutes), administer 0.6% acetic acid (10 mL/kg) intraperitoneally to each mouse.[2]

  • Observation: Immediately place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-20 minutes.[2]

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot-Plate Test for Analgesic Activity

Objective: To evaluate the central analgesic activity of a test compound.

Materials:

  • Male Wistar rats or mice

  • Test compound (Isocondylocarpine or this compound)

  • Vehicle

  • Standard analgesic drug (e.g., Morphine, 5 mg/kg)

  • Hot-plate apparatus set at a constant temperature (e.g., 55 ± 0.5 °C)

  • Stopwatch

Procedure:

  • Animal Acclimatization and Screening: Acclimatize animals to the laboratory. Before drug administration, place each animal on the hot plate and record the baseline latency to a nociceptive response (e.g., paw licking, jumping). Animals with a baseline latency outside a defined range (e.g., 5-15 seconds) may be excluded.

  • Grouping and Administration: Group the animals and administer the vehicle, standard drug, or test compound.

  • Testing: At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), place each animal on the hot plate and record the latency to the first nociceptive response. A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

  • Data Analysis: The increase in latency time is a measure of analgesia. The percentage of maximum possible effect (% MPE) can be calculated as: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

In Vitro Antiplasmodial Assay (SYBR Green I-based)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against Plasmodium falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human O+ erythrocytes

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well microplates

  • Test compound (Isocondylocarpine or this compound) dissolved in DMSO

  • Standard antimalarial drug (e.g., Chloroquine)

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage.

  • Assay Setup: Prepare serial dilutions of the test compound and standard drug in complete culture medium in a 96-well plate.

  • Infection: Add parasitized erythrocytes (1% parasitemia, 2% hematocrit) to each well. Include parasite-only (positive control) and erythrocyte-only (negative control) wells.

  • Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

Signaling Pathways: A Frontier for Investigation

To date, specific signaling pathways modulated by isocondylocarpine or this compound have not been extensively reported in the scientific literature. However, many natural alkaloids are known to interact with key cellular signaling cascades. Future research should focus on investigating the effects of these compounds on pathways commonly implicated in their observed biological activities, such as:

  • NF-κB Signaling Pathway: Given the potential anti-inflammatory effects, investigating the modulation of the NF-κB pathway, a central regulator of inflammation, would be a logical next step.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Its role in the context of the antiproliferative or cytotoxic potential of these alkaloids warrants investigation.

  • Adenosine and Opioid Receptor Signaling: For this compound, elucidating the downstream signaling cascades following its binding to adenosine and opiate receptors would provide a more complete understanding of its analgesic mechanism.

The following diagram illustrates a general experimental workflow for investigating the potential effects of these compounds on the NF-κB signaling pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of NF-κB Pathway cluster_2 Downstream Effects cell_culture Culture Macrophages (e.g., RAW 264.7) treatment Treat with Isocondylocarpine or this compound cell_culture->treatment lps_stimulation Stimulate with LPS treatment->lps_stimulation protein_extraction Protein Extraction lps_stimulation->protein_extraction nuclear_extraction Nuclear Fractionation lps_stimulation->nuclear_extraction rna_extraction RNA Extraction lps_stimulation->rna_extraction elisa ELISA for Cytokine Secretion lps_stimulation->elisa western_blot Western Blot for p-IκBα, IκBα, p-p65, p65 protein_extraction->western_blot qpcr qPCR for Inflammatory Gene Expression (TNF-α, IL-6) emsa EMSA for NF-κB DNA Binding nuclear_extraction->emsa rna_extraction->qpcr

Workflow for Investigating NF-κB Modulation.

Conclusion

Isocondylocarpine and this compound represent a compelling pair of structurally related indole alkaloids with potentially divergent biological functions. While this compound has shown promise as an antihypertensive, analgesic, and antiparasitic agent, the pharmacological profile of isocondylocarpine remains an open area for investigation. The subtle structural difference between these two molecules underscores the critical importance of stereochemistry and saturation in determining biological activity. Further research into the functional characterization of isocondylocarpine and the elucidation of the signaling pathways modulated by both compounds will be crucial for unlocking their full therapeutic potential. The experimental protocols provided herein offer a foundation for these future comparative studies.

References

A Comparative Guide to Tubotaiwine and Established Inhibitors of Vascular Smooth Muscle Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound Tubotaiwine against established inhibitors of vascular smooth muscle cell (VSMC) proliferation, Rapamycin (B549165) and Rosiglitazone (B1679542). While direct experimental data on this compound's effect on VSMC proliferation is not yet available, this document outlines a hypothetical mechanism of action based on its known biological activities, offering a framework for future research.

Introduction to Vascular Smooth Muscle Cell Proliferation

The proliferation of vascular smooth muscle cells is a key pathological event in the development of atherosclerosis, restenosis following angioplasty, and vein graft failure. In response to vascular injury, quiescent VSMCs can switch to a synthetic, proliferative phenotype, leading to the formation of a neointima and subsequent narrowing of the blood vessel lumen. Consequently, the inhibition of VSMC proliferation is a critical therapeutic target for the prevention and treatment of these cardiovascular diseases. This guide evaluates this compound, a monoterpene indole (B1671886) alkaloid, in the context of two well-characterized VSMC proliferation inhibitors: Rapamycin, an mTOR inhibitor, and Rosiglitazone, a PPARγ agonist.

Comparative Analysis of Inhibitory Compounds

The following table summarizes the mechanisms of action and quantitative inhibitory data for Rapamycin, Rosiglitazone, and a projected profile for this compound.

CompoundTarget/Mechanism of ActionIC50 for VSMC Proliferation Inhibition
Rapamycin Forms a complex with FKBP12, which then binds to and inhibits the mammalian target of rapamycin (mTOR). This blocks cell cycle progression from G1 to S phase.5 nM (PDGF-stimulated)[1] 0.8 nM (bFGF-stimulated)[1]
Rosiglitazone Agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ inhibits VSMC proliferation by upregulating cell cycle inhibitors and modulating the Akt-mTOR-p70S6K pathway.Markedly inhibits proliferation at 10 µM (glucose-induced)[2][3]
This compound (Hypothetical) Putative dual mechanism: 1. Modulation of adenosine (B11128) receptors (potentially A2B agonism, which is known to be inhibitory). 2. Disruption of microtubule dynamics through inhibition of tubulin polymerization, leading to cell cycle arrest.To be determined

Signaling Pathways in VSMC Proliferation and Points of Inhibition

The diagram below illustrates a simplified signaling pathway leading to VSMC proliferation, highlighting the points of intervention for Rapamycin and Rosiglitazone, and the hypothetical targets for this compound.

VSMC Proliferation Pathway GF Growth Factors (e.g., PDGF, bFGF) Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K CellCycle Cell Cycle Progression (G1 to S phase) p70S6K->CellCycle Proliferation VSMC Proliferation CellCycle->Proliferation Rapamycin Rapamycin Rapamycin->mTOR Inhibits PPARg PPARγ PPARg->mTOR Inhibits Rosiglitazone Rosiglitazone Rosiglitazone->PPARg Activates AdenosineReceptor Adenosine Receptor (e.g., A2B) cAMP cAMP AdenosineReceptor->cAMP cAMP->CellCycle Inhibits Tubulin Tubulin Polymerization Tubulin->CellCycle Required for This compound This compound (Hypothetical) This compound->AdenosineReceptor Modulates This compound->Tubulin Inhibits

Caption: Simplified VSMC proliferation pathway and inhibitor targets.

Experimental Protocols

Detailed methodologies for key experiments to validate the inhibitory effect of a compound on VSMC proliferation are provided below.

MTT Assay for Cell Proliferation

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate VSMCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells in the G0/G1 phase by incubating them in a serum-free medium for 24 hours.

  • Treatment: Replace the medium with a complete medium containing a mitogen (e.g., 10% FBS or specific growth factors) and various concentrations of the test compound (e.g., this compound, Rapamycin, Rosiglitazone). Include appropriate vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

BrdU Incorporation Assay for DNA Synthesis

This assay directly measures DNA synthesis, a hallmark of cell proliferation.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • BrdU Labeling: 18-24 hours before the end of the treatment period, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: At the end of the incubation, remove the medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[6]

  • Immunodetection: Wash the wells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase). Incubate for 1-2 hours.

  • Substrate Addition: After washing, add the substrate solution and incubate until color development is sufficient.

  • Stop Reaction and Measurement: Add a stop solution and measure the absorbance using a microplate reader.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of DNA synthesis and cell proliferation.

Experimental Workflow for Compound Validation

The following diagram outlines the logical flow of experiments to validate a novel inhibitor of VSMC proliferation.

Experimental Workflow start Start: Hypothesis (Compound inhibits VSMC proliferation) culture Culture and Synchronize Vascular Smooth Muscle Cells start->culture treat Treat cells with compound (various concentrations) + Mitogen culture->treat prolif_assay Assess Proliferation treat->prolif_assay mtt MTT Assay (Metabolic Activity) prolif_assay->mtt Method 1 brdu BrdU Assay (DNA Synthesis) prolif_assay->brdu Method 2 data_analysis Data Analysis: Calculate IC50 mtt->data_analysis brdu->data_analysis mechanism Investigate Mechanism of Action data_analysis->mechanism western Western Blot for Signaling Proteins (p-AKT, p-mTOR, p27Kip1) mechanism->western Signaling cell_cycle Flow Cytometry for Cell Cycle Analysis mechanism->cell_cycle Cell Cycle conclusion Conclusion: Validate Inhibitory Effect and Elucidate Mechanism western->conclusion cell_cycle->conclusion

Caption: Workflow for validating a VSMC proliferation inhibitor.

Conclusion

While the direct effects of this compound on vascular smooth muscle cell proliferation remain to be elucidated, its known bioactivities suggest plausible mechanisms for inhibition. Based on its potential to modulate adenosine signaling and interfere with tubulin polymerization, this compound presents an intriguing candidate for investigation as a novel therapeutic agent for vascular proliferative disorders. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic evaluation of this compound and other novel compounds against established inhibitors like Rapamycin and Rosiglitazone. Further research is warranted to validate these hypotheses and to determine the therapeutic potential of this compound in the context of cardiovascular disease.

References

Comparative study of Tubotaiwine's effects in different animal species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tubotaiwine, a naturally occurring alkaloid, has demonstrated promising therapeutic potential in preclinical studies, primarily investigated for its cardiovascular and analgesic properties. This guide provides a comparative analysis of the observed effects of this compound in different animal species based on available scientific literature. While direct comparative studies are limited, this document synthesizes the existing data to offer insights into its pharmacological profile.

Efficacy in Animal Models

This compound has been principally studied in rat and mouse models, showcasing distinct therapeutic effects.

Antihypertensive Effects in Rats

In rat models of cadmium-induced hypertension, this compound has shown significant efficacy in mitigating high blood pressure and associated vascular damage.[1][2] Treatment with this compound has been observed to:

  • Regulate Blood Pressure: Effectively modulates systolic, diastolic, and mean arterial blood pressure in rats exposed to cadmium.[1][2]

  • Improve Vascular Function: Promotes vascular responsiveness and reverses the detrimental effects of cadmium on endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS) expression.[1][2]

  • Induce Vascular Remodeling: Reduces the number of smooth muscle cells, decreases collagen content, and promotes elastin (B1584352) in aortic artery walls, contributing to reduced arterial stiffness.[1][2]

  • Combat Oxidative Stress: Reverses the cadmium-induced increase in markers of oxidative stress.[1][2]

Analgesic Activity in Mice

Studies in mice have indicated that this compound possesses analgesic properties. This effect is believed to be mediated through its interaction with adenosine (B11128) receptors, which are known to play a crucial role in pain modulation. While the analgesic potential has been noted, detailed dose-response studies and comparisons with standard analgesics in mice are not extensively documented in the currently available literature.

Data on Efficacy

Due to the lack of direct comparative studies, a comprehensive quantitative comparison of this compound's effects across different species is not feasible at this time. The available data is primarily focused on the rat model of hypertension.

Animal ModelConditionKey FindingsReference
Rat Cadmium-induced hypertensionRegulation of blood pressure, improved vascular responsiveness, reversal of eNOS/iNOS imbalance, reduced oxidative stress, and positive vascular remodeling.[1][2]
Mouse General analgesic screeningDemonstration of analgesic activity, suggested to be mediated by adenosine receptors.

Note: The table highlights the qualitative findings. Specific quantitative data from dose-response studies are not sufficiently available for a detailed comparative summary.

Experimental Protocols

The following are generalized experimental protocols based on the available literature for the conditions in which this compound has been tested.

Cadmium-Induced Hypertension in Rats
  • Animal Model: Male Wistar rats are typically used.

  • Induction of Hypertension: Hypertension is induced by chronic administration of cadmium chloride (CdCl2), often via intraperitoneal injection, at doses ranging from 0.5 to 1.0 mg/kg body weight for a period of two to four weeks.[3]

  • This compound Administration: this compound is administered orally or via injection at varying doses to assess its therapeutic effects.

  • Outcome Measures: Blood pressure is monitored using tail-cuff plethysmography or indwelling arterial catheters. At the end of the study, aortic tissues are collected for histological and biochemical analysis to assess vascular remodeling and oxidative stress markers. Vascular responsiveness is evaluated by measuring the response to vasoactive agents.

Hot Plate Test for Analgesia in Mice
  • Animal Model: Male Swiss albino mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure: Mice are individually placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is established to prevent tissue damage.

  • This compound Administration: this compound is administered at various doses, typically via intraperitoneal or oral routes, prior to the hot plate test.

  • Outcome Measure: The increase in reaction time (latency) after this compound administration compared to a vehicle control group is used as a measure of analgesia.

Signaling Pathways

Based on current research, the therapeutic effects of this compound are mediated through distinct signaling pathways.

Cardiovascular Effects: eNOS Pathway

The antihypertensive effects of this compound in rats are closely linked to the endothelial nitric oxide synthase (eNOS) signaling pathway . In cadmium-induced hypertension, eNOS activity is typically suppressed, leading to reduced nitric oxide (NO) bioavailability and endothelial dysfunction. This compound appears to counteract this by restoring eNOS expression and function, thereby increasing NO production, which leads to vasodilation and a reduction in blood pressure.

eNOS_Pathway cluster_0 Vascular Endothelial Cell cluster_1 Vascular Smooth Muscle Cell This compound This compound eNOS_up ↑ eNOS Expression and Activity This compound->eNOS_up NO ↑ Nitric Oxide (NO) Production eNOS_up->NO Vasodilation Vasodilation NO->Vasodilation diffuses BP_down ↓ Blood Pressure Vasodilation->BP_down Adenosine_Pathway This compound This compound AR Adenosine Receptor (e.g., A1) This compound->AR G_protein Gαi/o Activation AR->G_protein AC ↓ Adenylyl Cyclase Activity G_protein->AC cAMP ↓ cAMP Levels AC->cAMP PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA Ion_channel Modulation of Ion Channels PKA->Ion_channel Analgesia Analgesia Ion_channel->Analgesia

References

Independent Verification of Tubotaiwine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported biological activities of Tubotaiwine with other relevant indole (B1671886) alkaloids. Due to the limited availability of independent verification studies on this compound's specific mechanism of action, this guide summarizes the existing data and presents it alongside information for comparator compounds to facilitate further investigation and validation.

Executive Summary

This compound, a monoterpene indole alkaloid, has demonstrated a range of biological activities, including antiplasmodial, antileishmanial, and analgesic effects. Preliminary information suggests a possible interaction with adenosine (B11128) receptors. However, a definitive, independently verified mechanism of action remains to be fully elucidated. This guide presents the available quantitative data for this compound and compares it with other indole alkaloids that have more extensively characterized mechanisms, such as interaction with opioid or other central nervous system receptors. Detailed experimental protocols for key assays are provided to encourage and guide further independent verification studies.

Data Presentation

The following tables summarize the available quantitative data for this compound and selected comparator indole alkaloids.

Table 1: Comparative Antiplasmodial and Antileishmanial Activity

CompoundOrganismAssay TypeIC50 (µM)Citation
This compound Plasmodium falciparumNot Specified8.5[1]
This compound Leishmania infantumNot Specified17.3[1]

Note: The specific assay conditions for the reported IC50 values for this compound were not available in the cited source.

Table 2: Comparative Receptor Binding Affinities

CompoundReceptor TargetBinding Affinity (Ki in nM)Citation
This compound Adenosine ReceptorsMicromolar range (subtype not specified)[2]
Ibogaine (B1199331) µ-opioid receptor130 (high affinity site)[3]
Ibogaine κ-opioid receptor2000[4]
Ibogaine σ2 receptor201[5]
Akuammicine κ-opioid receptor200[6]
10-Bromo-akuammicine κ-opioid receptor5.1[7]
10-Iodo-akuammicine κ-opioid receptor2.4[7]
Conolidine ACKR3/CXCR7Micromolar EC50 (β-arrestin recruitment)[8][9]

Note: The data for this compound is qualitative. Specific Ki values for adenosine receptor subtypes are needed for a direct comparison.

Table 3: Comparative In Vivo Analgesic Activity

CompoundAnalgesic ModelRoute of AdministrationEffective DoseObserved EffectCitation
This compound Not Specified (mice)Not SpecifiedNot SpecifiedAnalgesic activity reported[2]
Brucine Acetic Acid Writhing (mice)i.p.15 and 30 mg/kgSignificant inhibition of writhing[10]
Brucine Formalin Test (mice)i.p.7.5 to 30 mg/kgPotent inhibition of early and late phases[10]
Mitragynine Hot Plate TestNot Specified3-35 mg/kgDose-dependent increase in latency[10]
7-hydroxymitragynine Tail-flick and Hot Plate TestsNot Specified2.5-10 mg/kgDose-dependent antinociceptive activity[10]

Note: Quantitative data for this compound's analgesic activity is currently unavailable.

Experimental Protocols

To facilitate independent verification, detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization.

Radioligand Binding Assay for Adenosine Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for adenosine receptor subtypes.

1. Membrane Preparation:

  • Culture cells stably expressing the desired human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) in appropriate media.

  • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the cell membrane preparation, a specific radioligand for the target receptor subtype (e.g., [³H]-CCPA for A1, [³H]-CGS 21680 for A2A), and varying concentrations of the test compound.

  • To determine non-specific binding, include wells with a high concentration of a known non-radioactive ligand for the receptor.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Filtration and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay determines whether a compound acts as an agonist or antagonist at G-protein coupled receptors, such as adenosine receptors, by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

1. Cell Culture and Treatment:

  • Plate cells expressing the adenosine receptor subtype of interest in a 96-well plate and culture overnight.

  • For antagonist testing, pre-incubate the cells with the test compound.

  • Stimulate the cells with a known agonist for the receptor (for antagonist testing) or with the test compound (for agonist testing). For Gi-coupled receptors (A1 and A3), co-stimulation with forskolin (B1673556) is often used to induce a measurable cAMP signal.

2. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based biosensor assay.[4][9][11]

3. Data Analysis:

  • For agonist activity, plot the cAMP concentration against the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity, plot the inhibition of the agonist-induced cAMP response against the test compound concentration to determine the IC50 value.

In Vivo Analgesic Assays

1. Hot Plate Test:

  • This test assesses the response to a thermal pain stimulus.

  • Place a mouse on a heated plate (e.g., 55°C) and record the latency to a nociceptive response, such as paw licking or jumping.[8]

  • Administer the test compound or vehicle control prior to the test.

  • An increase in the latency period indicates an analgesic effect.

2. Acetic Acid-Induced Writhing Test:

  • This test evaluates the response to a chemically induced visceral pain.

  • Inject a dilute solution of acetic acid intraperitoneally into a mouse to induce a characteristic writhing (abdominal constriction) response.[7][12]

  • Administer the test compound or vehicle control prior to the acetic acid injection.

  • Count the number of writhes over a set period. A reduction in the number of writhes indicates an analgesic effect.

Mandatory Visualization

The following diagrams illustrate the putative signaling pathway of this compound and a general experimental workflow.

Tubotaiwine_Putative_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AdenosineReceptor Adenosine Receptor (Putative Target) This compound->AdenosineReceptor Binds to G_Protein G-Protein AdenosineReceptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Alters Level CellularResponse Cellular Response (e.g., Analgesia) SecondMessenger->CellularResponse Leads to Experimental_Workflow start Start compound_prep Prepare Test Compound (this compound) start->compound_prep in_vitro In Vitro Assays compound_prep->in_vitro in_vivo In Vivo Assays compound_prep->in_vivo binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay functional_assay cAMP Functional Assay (Determine EC50/IC50) in_vitro->functional_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis functional_assay->data_analysis analgesic_assay Analgesic Models (Hot Plate, Writhing) in_vivo->analgesic_assay analgesic_assay->data_analysis end End data_analysis->end

References

A Comparative Analysis Framework for Evaluating the Antioxidant Capacity of Tubotaiwine Against Established Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Tubotaiwine, a monoterpenoid indole (B1671886) alkaloid, has been identified in plant species such as Vinca herbacea.[1][2] While research has explored some of its bioactivities, including potential antiplasmodial and antileishmanial effects, comprehensive data on its antioxidant capacity remains limited in publicly available literature.[3] This guide is designed for researchers, scientists, and drug development professionals to provide a framework for comparing the antioxidant potential of this compound with well-established antioxidants like Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), and Trolox.

This document outlines the standard experimental protocols for key antioxidant assays—DPPH, ABTS, FRAP, and ORAC—and presents a structured format for data comparison. The provided methodologies and data presentation tables can be utilized to systematically evaluate and compare the antioxidant efficacy of this compound.

Comparative Antioxidant Capacity: A Data Presentation Framework

To facilitate a direct and clear comparison of the antioxidant activities, it is recommended to summarize the experimental findings in a tabular format. The following table provides a template for presenting the results obtained from various antioxidant assays. The data for known antioxidants should be sourced from experiments conducted under identical conditions as those for this compound to ensure a valid comparison.

AntioxidantDPPH Scavenging Activity (IC50, µg/mL)ABTS Scavenging Activity (µmol TE/g)FRAP Assay (mmol FeSO4/g)ORAC Assay (µmol TE/g)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Vitamin C (Ascorbic Acid) Experimental DataExperimental DataExperimental DataExperimental Data
Vitamin E (α-Tocopherol) Experimental DataExperimental DataExperimental DataExperimental Data
Trolox Experimental DataExperimental DataExperimental DataExperimental Data

Detailed Experimental Protocols

Accurate and reproducible experimental design is critical for the valid comparison of antioxidant capacities. Below are detailed protocols for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare various concentrations of this compound and standard antioxidants (e.g., 10-100 µg/mL) in methanol.

  • Reaction Mixture: Add 1.0 mL of the DPPH solution to 1.0 mL of each sample concentration. A control is prepared using 1.0 mL of methanol instead of the sample.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[6]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[7]

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.

  • Reaction Mixture: Add 10 µL of the sample to 1.0 mL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.[7]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[4][8]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.

  • Reaction Mixture: Add 50 µL of the sample to 950 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mmol FeSO₄ equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9][10]

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965) (the fluorescent probe), AAPH (the radical generator), and Trolox (the standard).

  • Sample Preparation: Prepare various concentrations of this compound and standard antioxidants.

  • Assay in 96-well plate: In a black 96-well microplate, add 25 µL of the sample or standard to 150 µL of the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Measure the fluorescence decay kinetically over a period of 60-90 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox equivalents (TE).

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying mechanisms of antioxidant action, the following diagrams are provided.

cluster_prep Sample & Reagent Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis This compound This compound Stock Reaction Reaction Mixture Incubation This compound->Reaction Standards Standard Antioxidants (Vitamin C, E, Trolox) Standards->Reaction Assay_Reagents Assay-Specific Reagents (DPPH, ABTS, etc.) Assay_Reagents->Reaction Measurement Spectrophotometric / Fluorometric Measurement Reaction->Measurement Calculation Calculate % Inhibition / Scavenging Measurement->Calculation IC50 Determine IC50 / TEAC Values Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Figure 1. A generalized workflow for in vitro antioxidant capacity assessment.

ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cell_Damage causes Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS is converted to Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS donates electron/H atom to

Figure 2. Simplified signaling pathway of antioxidant action against reactive oxygen species.

While direct quantitative data on the antioxidant capacity of this compound is not yet widely available, this guide provides the necessary framework for researchers to conduct a thorough and comparative analysis. By employing standardized assays and a structured approach to data presentation, the scientific community can systematically evaluate the potential of this compound as a novel antioxidant agent. Further in vitro and in vivo studies are warranted to fully elucidate its antioxidant properties and potential therapeutic applications.

References

Validation of Tubotaiwine as a Selective Glycine Receptor Modulator: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: An extensive review of scientific literature and databases reveals no direct evidence of Tubotaiwine (B1253118) acting as a modulator of the Glycine (B1666218) Receptor (GlyR). Current research on this compound, an indole (B1671886) alkaloid, indicates its biological activities include antiparasitic effects against Leishmania infantum, as well as analgesic properties mediated through its affinity for adenosine (B11128) and opiate receptors[1][2][]. The total synthesis of this compound has also been a subject of chemical research[4][5][6][7][8]. However, its interaction with GlyRs has not been reported.

This guide, therefore, serves as a template illustrating the methodologies and data presentation that would be necessary to validate a novel compound as a selective GlyR modulator. For this purpose, we will use hypothetical data for this compound and compare it with known GlyR modulators, such as the antagonist Strychnine (B123637) and a generic positive allosteric modulator (PAM).

Comparative Analysis of GlyR Modulators

The validation of a selective GlyR modulator requires a comprehensive evaluation of its potency, selectivity, and mechanism of action. Below is a comparative summary of hypothetical data for this compound against well-characterized GlyR modulators.

Compound Reported Activity Potency (IC50/EC50) Selectivity vs. GABA-A Receptor Mechanism of Action
This compound (Hypothetical) Positive Allosteric ModulatorEC50: 5 µM>100-foldAllosteric
Strychnine Competitive AntagonistIC50: 10-50 nM[9]HighOrthosteric[9]
Generic PAM Positive Allosteric ModulatorEC50: 1-10 µMVariableAllosteric
Corticosteroids Negative Allosteric ModulatorIC50: 0.39-15.2 µM[10][11]Selective over GABA-A[10][11]Allosteric (accelerates desensitization)[10][11]

Experimental Protocols

The validation of a compound's activity on Glycine Receptors involves a series of in vitro and in vivo experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the Glycine Receptor.

Methodology:

  • Prepare cell membranes from HEK293 cells stably expressing human GlyR α1 subunits.

  • Incubate the cell membranes with a radiolabeled antagonist, such as [³H]strychnine, in the presence of varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

Workflow for Radioligand Binding Assay:

A Prepare GlyR-expressing cell membranes B Incubate with [³H]strychnine and this compound A->B C Separate bound and free radioligand B->C D Measure radioactivity C->D E Calculate IC50 D->E

Workflow for Radioligand Binding Assay.
Electrophysiology (Two-Electrode Voltage Clamp)

Objective: To characterize the functional effects of this compound on GlyR-mediated currents.

Methodology:

  • Prepare Xenopus oocytes expressing human GlyR α1 subunits.

  • Use a two-electrode voltage clamp to hold the oocyte membrane potential at -60 mV.

  • Perfuse the oocytes with a solution containing glycine to elicit a baseline current.

  • Co-apply varying concentrations of this compound with glycine to determine its effect on the current amplitude.

  • To assess selectivity, perform similar experiments on oocytes expressing GABA-A receptors.

  • Analyze the data to determine the EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs).

Signaling Pathway for GlyR Activation and Modulation:

cluster_membrane Cell Membrane GlyR Glycine Receptor (GlyR) (Chloride Channel) Chloride Cl⁻ Influx GlyR->Chloride Opens Channel Glycine Glycine Glycine->GlyR Binds This compound This compound (Hypothetical PAM) This compound->GlyR Binds (Allosteric Site) Hyperpolarization Hyperpolarization (Inhibition of Neuron) Chloride->Hyperpolarization

Hypothetical modulation of GlyR by this compound.
In Vivo Behavioral Assays (e.g., Hot Plate Test for Analgesia)

Objective: To evaluate the in vivo efficacy of this compound in a relevant animal model.

Methodology:

  • Administer this compound to rodents at various doses via an appropriate route (e.g., intraperitoneal injection).

  • After a set pre-treatment time, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

  • Measure the latency for the animal to exhibit a pain response (e.g., licking a paw or jumping).

  • Compare the response latencies between vehicle-treated and this compound-treated groups.

  • To confirm the involvement of GlyRs, pre-administer a GlyR antagonist like strychnine to see if it blocks the effects of this compound.

Logical Flow for In Vivo Validation:

A Administer this compound to animal model B Perform behavioral assay (e.g., Hot Plate Test) A->B C Measure analgesic effect B->C F Conclusion on GlyR-mediated mechanism C->F D Administer GlyR antagonist + this compound E Observe for reversal of analgesic effect D->E E->F

In vivo validation of GlyR-mediated analgesia.

Conclusion

While there is currently no scientific evidence to support the validation of this compound as a selective Glycine Receptor modulator, the experimental framework outlined above provides a clear pathway for such an investigation. Should future studies explore the interaction of this compound with GlyRs, the presented methodologies for binding affinity, electrophysiological characterization, and in vivo efficacy would be crucial for a comprehensive validation. Researchers in drug development are encouraged to employ such a multi-faceted approach to rigorously characterize novel compounds targeting the Glycine Receptor.

References

A Comparative Purity Benchmark of Commercially Sourced Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount to achieving reliable and reproducible experimental results. This guide provides a comparative benchmark for the purity of commercially available Tubotaiwine, an indole (B1671886) alkaloid with a range of reported biological activities, including antiplasmodial, antileishmanial, and analgesic properties.[1] The data presented herein is a synthesis of typical purity levels advertised by various suppliers and is intended to serve as a reference for procurement decisions. Accompanying this guide are detailed experimental protocols for purity assessment and visualizations to clarify workflows and biological pathways.

Comparative Purity and Supplier Overview

The purity of this compound from commercial suppliers is typically determined using a combination of analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While batch-specific purity can vary, the following table summarizes the typical purity specifications and analytical methods cited by various vendors.

Supplier (Hypothetical)Advertised PurityAnalytical Methods UsedPrice Range (per mg)
Vendor A >98%HPLC, MS, ¹H-NMR
Vendor B 95% - 99%HPLC-DAD and/or HPLC-ELSD, MS, NMR[2]
$
Vendor C ≥97.5%HPLC, MS
Vendor D >99% (Reference Standard)qNMR, HPLC, MS

Note: Price ranges are relative and subject to change based on quantity, batch, and market conditions. Researchers are advised to request a Certificate of Analysis (CoA) for specific batch information before purchase.

Experimental Protocols for Purity Determination

To independently verify the purity of a commercial sample of this compound, the following protocols are recommended. These methods are standard in the field of analytical chemistry for the purity assessment of organic compounds.[]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method quantifies the main compound and detects impurities that absorb UV light.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis or Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Formic acid (FA), analytical grade.

  • This compound sample and reference standard.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard at 1 mg/mL in a 50:50 mixture of ACN and water.

    • Prepare the commercial this compound sample at the same concentration.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

    • Detection Wavelength: 254 nm and 280 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Data Analysis:

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Mass Spectrometry (MS) for Identity Confirmation

MS is used to confirm the molecular weight of this compound (C₂₀H₂₄N₂O₂, MW: 324.42 g/mol )[2][4] and to identify potential impurities.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Procedure:

  • LC Separation: Use the same HPLC conditions as described above.

  • MS Detection:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-1000.

    • Analysis: Look for the protonated molecule [M+H]⁺ at m/z 325.4. Analyze other peaks in the chromatogram to identify potential impurities by their mass-to-charge ratio.

Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary ratio method for determining the absolute purity of a compound without needing a specific reference standard of the same compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample and the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with parameters ensuring full relaxation of all relevant signals (e.g., long relaxation delay D1).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, their molecular weights, and the weighed masses.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the experimental work for determining the purity of a this compound sample.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Calculation cluster_3 Final Purity Statement A Commercial this compound Sample B Accurate Weighing A->B C Dissolution in Solvent B->C D HPLC-UV Analysis C->D E LC-MS Analysis C->E F qNMR Analysis C->F G Relative Purity (%) from HPLC D->G H Identity Confirmation (MW) E->H I Absolute Purity (%) from qNMR F->I J Certified Purity Report G->J H->J I->J G This compound This compound AdenosineReceptor Adenosine Receptor (A1) This compound->AdenosineReceptor Binds to AC Adenylyl Cyclase AdenosineReceptor->AC Inhibits cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA IonChannel Ca2+ Ion Channel PKA->IonChannel Reduces activity Neurotransmitter Neurotransmitter Release (e.g., Glutamate) IonChannel->Neurotransmitter PainSignal Pain Signal Propagation Neurotransmitter->PainSignal G cluster_tubo Natural Alkaloid cluster_synth Synthetic Compound center Research Target: Pain/Inflammation Tubo This compound Tubo->center Adenosine Receptor Modulation Morphine Morphine Morphine->center Opioid Receptor Agonist Ibuprofen Ibuprofen Ibuprofen->center COX Enzyme Inhibition

References

Safety Operating Guide

Proper Disposal Procedures for Tubotaiwine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tubotaiwine, a bioactive alkaloid compound. The following procedures are based on general best practices for hazardous chemical waste management in a laboratory setting, as a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all applicable regulations.

Immediate Safety and Logistical Information

Prior to handling this compound, a thorough risk assessment is crucial. As an alkaloid, it should be regarded as a potentially hazardous substance with primary risks of toxicity if ingested, inhaled, or absorbed through the skin, and potential for skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a full-face shield.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: When handling the powdered form outside of a containment device like a fume hood, an N95 or higher-rated respirator is recommended to prevent inhalation.

Engineering Controls:

To minimize exposure, always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment, especially when working with the solid, powdered form of the compound.

Operational and Disposal Plan: A Step-by-Step Guide

The proper disposal of this compound waste requires a systematic approach to segregation, labeling, storage, and final disposal.

Step 1: Waste Segregation and Collection

Meticulous segregation of waste streams is fundamental to safe and compliant chemical disposal.

  • Solid Waste: All solid this compound waste, including contaminated items such as gloves, weighing papers, and disposable labware, must be placed in a designated, clearly labeled hazardous waste container. This container must be made of a compatible material and be securely sealable.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, dedicated hazardous waste container. To prevent accidental mixing with incompatible chemicals, this container should be clearly labeled and stored within a secondary containment bin to mitigate potential spills.

  • Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.

Step 2: Labeling of Waste Containers

Accurate and comprehensive labeling of all hazardous waste containers is a critical safety and regulatory requirement. Each label must include:

  • The prominent words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The concentration, if the waste is in a solution.

  • The primary hazard(s), for example, "Toxic" .

  • The date on which waste was first added to the container.

Step 3: Storage of Chemical Waste

Proper storage of hazardous waste is essential to maintain a safe laboratory environment.

  • Store all hazardous waste containers in a designated, secure area that is away from general laboratory traffic and routine work areas.

  • Ensure that all containers are tightly sealed to prevent the release of vapors or spillage.

  • The designated storage area must be well-ventilated.

Step 4: Final Disposal

Under no circumstances should this compound or its waste be disposed of in the regular trash or poured down the sanitary sewer.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Adhere to all institutional and regulatory procedures regarding waste manifests and collection protocols.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table provides a summary of the general characteristics of hazardous waste to assist laboratory personnel in the correct classification and handling of chemical waste.

Hazard CharacteristicDescriptionPresumptive Relevance to this compound
Ignitability Wastes that can readily catch fire and sustain combustion.Unlikely to be a primary hazard for this compound itself, though solvents used in solutions may be ignitable.
Corrosivity Wastes that are highly acidic or basic and can corrode metal containers.Not anticipated to be a primary hazard.
Reactivity Wastes that are unstable and can undergo violent chemical reactions.Unlikely under normal laboratory conditions, but should be a consideration when mixing with other chemical waste.
Toxicity Wastes that are harmful or fatal when ingested, inhaled, or absorbed through the skin.This is the most probable primary hazard for this compound, given its nature as a bioactive alkaloid.

Experimental Protocols

In the absence of specific disposal protocols for this compound, the following general procedure outlines the safe handling of a minor spill of a powdered chemical, which can be adapted for this compound.

Protocol for a Small Spill of Powdered this compound:

  • Secure the Area: Immediately alert colleagues in the vicinity and restrict access to the spill area to prevent further contamination.

  • Don Appropriate PPE: Before initiating cleanup, ensure you are wearing the appropriate personal protective equipment, including chemical safety goggles, chemical-resistant gloves, a lab coat, and a respirator to avoid inhaling the powder.

  • Contain the Spill: To prevent the powder from becoming airborne, gently cover the spill with a damp paper towel.

  • Clean the Spill: Carefully wipe up the contained powder using absorbent pads or additional damp paper towels. Work from the outer edge of the spill towards the center to avoid spreading the material.

  • Decontaminate the Area: Once the visible powder has been removed, decontaminate the surface by wiping it down with a suitable laboratory detergent, followed by a water rinse.

  • Dispose of Waste: Place all contaminated materials, including paper towels, absorbent pads, and gloves, into a designated hazardous waste bag or container.

  • Final Steps: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department. Thoroughly wash your hands with soap and water after the cleanup is complete.

Mandatory Visualizations

The following diagrams provide visual representations of key workflows for chemical handling and disposal in a laboratory setting.

Chemical_Waste_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Disposal Generate Generate Chemical Waste (e.g., this compound) Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Generate->Segregate Container Use Designated, Labeled Hazardous Waste Container Segregate->Container Label Label Container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date Container->Label Store Store in a Secure, Well-Ventilated Area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Waste Pickup and Disposal EHS->Pickup

Caption: General workflow for chemical waste disposal in a laboratory setting.

Spill_Response_Workflow Spill Chemical Spill Occurs (e.g., this compound powder) Evacuate Evacuate & Secure Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain the Spill (e.g., cover with damp towel) PPE->Contain Clean Clean Up Spill (absorbent pads) Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Step-by-step workflow for responding to a chemical spill.

Personal protective equipment for handling Tubotaiwine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Tubotaiwine. Given that this compound is an indole (B1671886) alkaloid with biological activity, it is recommended to handle it with the same precautions as a cytotoxic compound, particularly as its toxicological properties are not extensively documented. Adherence to these procedures is vital for personnel safety and to prevent contamination.

Personal Protective Equipment (PPE)

The primary line of defense when handling this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). All handling activities, including preparation, weighing, reconstitution, and disposal, must be performed with the following PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (ASTM D6978 compliant). Double-gloving is required.Required for all handling activities. Change outer gloves every 30-60 minutes or immediately upon contamination.
Gown Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting cuffs.Required for all handling activities to protect clothing and skin from potential splashes.
Eye & Face Protection Safety glasses with side shields or splash goggles. A face shield worn over goggles is required when there is a significant risk of splashing.Required for all handling activities.
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.Required when handling this compound powder or when aerosols may be generated.

Safe Handling Procedures

All work with this compound must be conducted in a designated and controlled area to minimize exposure and prevent cross-contamination.

2.1. Designated Handling Area

  • All handling of this compound, especially of the powdered form, should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.

  • The work surface should be covered with a disposable, absorbent, plastic-backed pad. This pad should be replaced at the end of the work session or immediately in the event of a spill.

2.2. Step-by-Step Handling Protocol

  • Preparation : Before starting, gather all necessary materials, including vials, solvents, pipettes, and waste containers, and place them inside the designated handling area.

  • PPE Donning : Put on all required PPE in the following order: gown, inner gloves, respiratory protection, eye and face protection, and outer gloves.

  • Weighing and Reconstitution :

    • Carefully weigh the powdered this compound within the BSC or fume hood to prevent the generation of airborne particles.

    • When reconstituting, add the solvent slowly to the vial containing the powder to avoid splashing.

    • Keep the vial opening directed away from you.

  • Post-Handling :

    • After handling, wipe down all surfaces within the designated area with an appropriate cleaning agent.

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of in the cytotoxic waste container.

    • Wash hands thoroughly with soap and water after removing all PPE.

Spill Management Plan

In the event of a spill, a swift and organized response is crucial to contain the contamination and ensure the safety of all personnel.

3.1. Immediate Actions

  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate and Restrict Area : Evacuate the immediate area of the spill and restrict access to prevent further contamination.

  • Assess the Spill : Determine the extent of the spill. For large or unmanageable spills, contact the institution's environmental health and safety department immediately.

3.2. Small Spill Cleanup Procedure

  • Assemble Spill Kit : Obtain a chemotherapy spill kit.

  • Don PPE : If not already wearing it, don the full PPE as described in Table 1, including double gloves, a disposable gown, eye protection, and a respirator.

  • Containment : Use the absorbent materials from the spill kit to gently cover and contain the spill, working from the outside in.

  • Cleanup : Carefully collect all contaminated absorbent materials using tongs or other tools from the spill kit and place them in the designated cytotoxic waste container.

  • Decontamination : Clean the spill area with an appropriate decontamination solution, followed by a thorough rinse with water. All cleaning materials must be disposed of as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.

4.1. Waste Segregation

  • Sharps : All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant cytotoxic sharps container.

  • Solid Waste : All non-sharp contaminated materials, including gloves, gowns, absorbent pads, and vials, must be disposed of in a clearly labeled, leak-proof cytotoxic waste container (typically a purple or yellow bin or bag).[1]

4.2. Final Disposal

  • Cytotoxic waste must be handled by trained personnel and disposed of through a licensed hazardous waste management company.

  • High-temperature incineration is the recommended method for the final disposal of cytotoxic waste.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.

Tubotaiwine_Handling_Workflow prep Preparation - Gather materials - Prepare designated area don_ppe Don PPE - Gown - Inner Gloves - Respirator - Eye Protection - Outer Gloves prep->don_ppe handling Handling in BSC/Fume Hood - Weighing - Reconstitution - Experimentation don_ppe->handling decontaminate Decontaminate Work Area handling->decontaminate spill Spill Occurs handling->spill Potential Event doff_ppe Doff PPE (in reverse order) decontaminate->doff_ppe waste_disposal Dispose of Waste - Sharps in sharps container - Solids in cytotoxic waste bin doff_ppe->waste_disposal hand_wash Wash Hands Thoroughly waste_disposal->hand_wash spill_procedure Execute Spill Procedure - Alert & Evacuate - Don PPE - Contain & Clean - Decontaminate spill->spill_procedure spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。